molecular formula C6H5Cl2N B180334 3,5-Dichloro-2-methylpyridine CAS No. 100868-45-9

3,5-Dichloro-2-methylpyridine

Cat. No.: B180334
CAS No.: 100868-45-9
M. Wt: 162.01 g/mol
InChI Key: FPTUCCXFFWYEOU-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-methylpyridine is a valuable halogenated pyridine derivative designed for use as a key synthetic intermediate in advanced chemical research and development. Its molecular structure, featuring chlorine atoms at the 3 and 5 positions and a methyl group at the 2 position of the pyridine ring, makes it a versatile precursor for constructing more complex molecules . This compound is primarily employed in pharmaceutical and agrochemical research, where it can be utilized to introduce a substituted pyridine moiety into target structures. Researchers value it for exploring structure-activity relationships in drug discovery, particularly in modulating the physicochemical properties and binding affinity of lead compounds. In material science, this compound serves as a fundamental building block for the synthesis of specialized ligands, functionalized polymers, and organic electronic materials. All products are intended for research use only and are not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloro-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N/c1-4-6(8)2-5(7)3-9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTUCCXFFWYEOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627931
Record name 3,5-Dichloro-2-methylpyridine
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URL https://comptox.epa.gov/dashboard/DTXSID80627931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100868-45-9
Record name 3,5-Dichloro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,5-Dichloro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of 3,5-Dichloro-2-methylpyridine

This compound, a polysubstituted pyridine derivative, represents a critical structural motif in the landscape of modern drug discovery and agrochemical development. The precise arrangement of its chloro and methyl substituents on the pyridine core imparts unique electronic and steric properties, making it a highly sought-after building block for creating complex, biologically active molecules. Its presence in the molecular architecture of pharmaceuticals and crop protection agents underscores the necessity for robust and efficient synthetic routes to access this key intermediate. This guide provides an in-depth exploration of the viable and theoretical synthetic pathways to this compound, offering a critical analysis of each approach for researchers, chemists, and professionals in the field.

I. Strategic Approaches to Synthesis: A Comparative Overview

The synthesis of this compound is not a trivial undertaking due to the challenge of achieving the desired regioselectivity on the pyridine ring. The interplay of the activating methyl group and the deactivating, meta-directing pyridine nitrogen atom in electrophilic substitutions, alongside the inherent reactivity of the pyridine ring, necessitates carefully considered synthetic strategies. Broadly, the approaches can be categorized into three main strategies:

  • Direct Functionalization of a Pre-existing Pyridine Core: This involves the direct chlorination of 2-methylpyridine (2-picoline). While seemingly the most straightforward route, it is often plagued by a lack of regioselectivity, leading to complex mixtures of isomers.

  • Stepwise Functionalization of a Substituted Pyridine: This strategy employs a pyridine starting material with pre-existing functional groups that can either be converted to the desired chloro or methyl groups or can direct subsequent substitutions to the correct positions. This approach offers greater control over the final substitution pattern.

  • De Novo Ring Construction (Cyclocondensation): Building the pyridine ring from acyclic precursors allows for the precise installation of the desired substituents from the outset, offering the highest degree of regiochemical control.

This guide will now delve into the technical specifics of each of these strategic approaches, providing both established protocols where available and reasoned, field-proven insights for theoretical pathways.

II. Pathway 1: The Challenge of Direct Chlorination of 2-Methylpyridine

The direct chlorination of 2-methylpyridine (2-picoline) presents a significant challenge in achieving the desired 3,5-dichloro substitution pattern. The methyl group is an activating, ortho-para-directing group, while the pyridine nitrogen is a deactivating, meta-directing group for electrophilic substitution. This dichotomy in directing effects often leads to a mixture of chlorinated products, making this a less favored route for selective synthesis.

Mechanistic Considerations: The Push and Pull of Directing Groups

During electrophilic chlorination, the incoming electrophile (e.g., Cl⁺) will be directed to positions of highest electron density.

  • The Methyl Group Effect: The electron-donating nature of the methyl group increases the electron density at the ortho (position 3) and para (position 5) positions, favoring substitution at these sites.

  • The Pyridine Nitrogen Effect: The electronegative nitrogen atom withdraws electron density from the ring, particularly from the ortho (position 6) and para (position 4) positions, deactivating the ring towards electrophilic attack and directing incoming electrophiles to the meta (positions 3 and 5) positions.

The interplay of these opposing effects complicates the regiochemical outcome. While both groups direct to the 3 and 5 positions to some extent, the formation of other isomers is highly probable.

Experimental Protocol (Illustrative)

While a high-yield, selective protocol for the direct synthesis of this compound is not well-documented, a general approach for the chlorination of picolines can be adapted. This pathway generally requires harsh conditions and often results in a mixture of products requiring extensive purification.

Reaction Scheme:

G 2-Methylpyridine 2-Methylpyridine This compound This compound 2-Methylpyridine->this compound Cl₂, Lewis Acid, Heat

Caption: General scheme for the direct chlorination of 2-methylpyridine.

Step-by-Step Methodology:

  • Reactor Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubber (to neutralize HCl gas), and a gas inlet tube is charged with 2-methylpyridine and a suitable solvent (e.g., carbon tetrachloride or neat).

  • Catalyst Addition: A Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), is added to the reaction mixture.

  • Chlorination: Chlorine gas is bubbled through the stirred solution at a controlled rate. The reaction is typically heated to promote substitution.

  • Monitoring: The reaction progress is monitored by gas chromatography (GC) to observe the formation of various chlorinated isomers.

  • Work-up: Upon completion, the reaction mixture is cooled and excess chlorine is purged with an inert gas. The mixture is then carefully quenched with water and neutralized with a base (e.g., sodium hydroxide solution).

  • Purification: The organic layer is separated, dried, and the solvent is removed. The resulting crude product, a mixture of isomers, requires careful fractional distillation or preparative chromatography to isolate the this compound.

Data Summary Table:

ParameterValue/RangeNotes
Temperature50-150 °CHigher temperatures can lead to over-chlorination.
CatalystFeCl₃, AlCl₃Essential for activating the chlorine.
SolventCCl₄ or neatInert solvent is preferred.
Yield of desired isomerLow to moderateHighly dependent on reaction conditions and purification efficiency.
Major ByproductsOther mono-, di-, and trichlorinated 2-methylpyridinesSeparation is a significant challenge.

Expertise & Experience Insights:

The primary drawback of this method is the difficult separation of the desired 3,5-dichloro isomer from the other regioisomers. The similar boiling points of these compounds make fractional distillation challenging. Therefore, this route is generally not considered economically viable for the large-scale, high-purity production of this compound.

III. Pathway 2: Strategic Synthesis via a Pre-functionalized Pyridine Ring

A more controlled and often higher-yielding approach involves the use of a pyridine starting material that already contains functional groups that can be manipulated or used to direct subsequent chlorination steps. A plausible route involves the diazotization of an aminopyridine followed by a Sandmeyer-type reaction.

Proposed Synthetic Route from 2-Amino-5-chloropyridine

A logical starting point is 2-amino-5-chloropyridine, which is commercially available. The amino group is a strong activating, ortho-para-directing group, which can be exploited to introduce the second chlorine atom at the 3-position. The amino group can then be removed or converted to another functional group. A more direct approach would be to convert the amino group to a chloro group via a Sandmeyer reaction.

Reaction Workflow:

G A 2-Amino-5-chloropyridine B Chlorination A->B NCS, solvent C 2-Amino-3,5-dichloropyridine B->C D Diazotization C->D NaNO₂, HCl E 2-Diazo-3,5-dichloropyridinium salt D->E F Sandmeyer Reaction E->F CuCl, HCl G 2,3,5-Trichloropyridine F->G H Reductive Dechlorination G->H H₂, Pd/C I 3,5-Dichloropyridine H->I J Directed Lithiation & Methylation I->J 1. LDA 2. CH₃I K This compound J->K

Caption: A multi-step synthesis of this compound.

Detailed Experimental Protocols:

Step 1: Synthesis of 2-Amino-3,5-dichloropyridine

This step involves the selective chlorination of 2-amino-5-chloropyridine at the 3-position. The strong activating effect of the amino group directs the incoming electrophile to the ortho position.

  • Reagents: 2-Amino-5-chloropyridine, N-Chlorosuccinimide (NCS), Acetonitrile (solvent).

  • Procedure:

    • Dissolve 2-amino-5-chloropyridine in acetonitrile in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Add N-Chlorosuccinimide (NCS) portion-wise while maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of 2,3,5-Trichloropyridine via Sandmeyer Reaction

The Sandmeyer reaction is a reliable method for converting an amino group on an aromatic ring to a halogen.

  • Reagents: 2-Amino-3,5-dichloropyridine, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Copper(I) chloride (CuCl).

  • Procedure:

    • Suspend 2-amino-3,5-dichloropyridine in a mixture of concentrated HCl and water and cool to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) chloride in concentrated HCl.

    • Slowly add the cold diazonium salt solution to the CuCl solution. Effervescence (N₂ gas) will be observed.

    • Stir the reaction mixture at room temperature for several hours.

    • Extract the product with an organic solvent (e.g., dichloromethane).

    • Wash the organic layer with water and brine, dry, and concentrate.

    • Purify the crude 2,3,5-trichloropyridine by distillation or chromatography.

Step 3 & 4: Selective Reductive Dechlorination and Directed Methylation (A Hypothetical but Plausible Route)

This part of the proposed pathway is more speculative and would require significant optimization. It involves the selective removal of the chlorine atom at the 2-position, followed by a directed metallation and methylation.

  • Selective Dechlorination: The 2-chloro substituent is generally the most susceptible to nucleophilic attack and reduction. Catalytic hydrogenation (e.g., H₂, Pd/C) under carefully controlled conditions might achieve the selective removal of the 2-chloro group to yield 3,5-dichloropyridine.

  • Directed Ortho-Metalation and Methylation: The two chlorine atoms on 3,5-dichloropyridine direct lithiation to the 4-position. However, it may be possible to achieve some degree of lithiation at the 2-position, which could then be quenched with an electrophilic methyl source like methyl iodide to install the methyl group.

Expertise & Experience Insights:

This multi-step approach, while longer, offers significantly better control over the regiochemistry. The Sandmeyer reaction is a classic and generally reliable transformation. The main challenges in this proposed route would be the optimization of the selective dechlorination and the directed methylation steps, which may have competing side reactions and regioselectivity issues.

IV. Pathway 3: De Novo Synthesis via Cyclocondensation

Constructing the pyridine ring from acyclic precursors is a powerful strategy to ensure the correct placement of substituents. The Hantzsch pyridine synthesis and its variations offer a versatile platform for preparing polysubstituted pyridines.

General Hantzsch-type Cyclocondensation Strategy

A plausible disconnection for this compound using a Hantzsch-type approach would involve the condensation of a β-ketoester (or equivalent), an aldehyde, and an ammonia source. To incorporate the chloro substituents, chlorinated building blocks would be required.

Retrosynthetic Analysis:

G This compound This compound Dihydropyridine Intermediate Dihydropyridine Intermediate This compound->Dihydropyridine Intermediate Oxidation Acetoacetonitrile + Dichloroacrolein + NH₃ Acetoacetonitrile + Dichloroacrolein + NH₃ Dihydropyridine Intermediate->Acetoacetonitrile + Dichloroacrolein + NH₃ Cyclocondensation

Caption: Retrosynthetic analysis for a Hantzsch-type synthesis.

Hypothetical Experimental Workflow
  • Preparation of Precursors: This would involve the synthesis of chlorinated starting materials, such as 2,2-dichloroacetaldehyde or a related α,β-unsaturated carbonyl compound.

  • Cyclocondensation Reaction: The chlorinated aldehyde, a β-dicarbonyl compound (e.g., ethyl acetoacetate), and an ammonia source (e.g., ammonium acetate) would be heated together in a suitable solvent (e.g., acetic acid or ethanol).

  • Aromatization: The initially formed dihydropyridine intermediate would be oxidized to the aromatic pyridine. This can sometimes occur in situ or may require a separate oxidation step (e.g., with nitric acid or a quinone).

  • Further Functional Group Manipulation: Depending on the exact precursors used, additional steps may be required to arrive at the final product.

Expertise & Experience Insights:

While offering excellent regiochemical control, the main challenge of this approach lies in the availability and stability of the required chlorinated acyclic precursors. These starting materials can be reactive and prone to polymerization or other side reactions. However, for achieving a specific, complex substitution pattern, de novo synthesis is often the most reliable method.

V. Pathway 4: Decarboxylation of 3,5-Dichloro-2-pyridinecarboxylic Acid

Another viable, though potentially challenging, route is the synthesis of 3,5-dichloro-2-pyridinecarboxylic acid (3,5-dichloropicolinic acid) followed by its decarboxylation. The decarboxylation of pyridinecarboxylic acids is a known transformation, although the conditions can be harsh.

Synthesis of 3,5-Dichloro-2-pyridinecarboxylic Acid

The synthesis of this precursor is not trivial. One potential route could involve the oxidation of the methyl group of a pre-existing this compound, which would be a circular argument in this context. A more practical approach would be to build the substituted picolinic acid from other precursors. For instance, a route starting from 2-amino-3,5-dichloropyridine could be envisioned, where the amino group is converted to a nitrile via a Sandmeyer reaction, followed by hydrolysis to the carboxylic acid.

Decarboxylation Protocol

The decarboxylation of picolinic acids can often be achieved by heating, sometimes in the presence of a copper catalyst or in a high-boiling solvent.

Reaction Scheme:

G 3,5-Dichloro-2-pyridinecarboxylic acid 3,5-Dichloro-2-pyridinecarboxylic acid This compound This compound 3,5-Dichloro-2-pyridinecarboxylic acid->this compound Heat, (Cu catalyst)

Caption: Decarboxylation of 3,5-dichloro-2-pyridinecarboxylic acid.

Step-by-Step Methodology (General):

  • Reaction Setup: The 3,5-dichloro-2-pyridinecarboxylic acid is placed in a flask suitable for high-temperature reactions, possibly with a distillation apparatus to collect the product.

  • Catalyst/Solvent: A copper-based catalyst (e.g., copper powder or copper(I) oxide) may be added. The reaction can be run neat or in a high-boiling solvent like quinoline.

  • Heating: The mixture is heated to a high temperature (typically >200 °C) to induce decarboxylation (evolution of CO₂).

  • Product Isolation: The this compound product is isolated by distillation, extraction, or chromatography.

Expertise & Experience Insights:

The high temperatures required for decarboxylation can sometimes lead to decomposition and the formation of byproducts. The efficiency of the reaction is highly dependent on the substrate and the specific reaction conditions. This route's feasibility hinges on an efficient synthesis of the starting picolinic acid.

VI. Conclusion and Future Outlook

The synthesis of this compound remains a challenging yet important endeavor in synthetic organic chemistry. While direct chlorination of 2-picoline is conceptually simple, it lacks the necessary regioselectivity for practical applications. Multi-step syntheses starting from pre-functionalized pyridines or de novo ring construction via cyclocondensation offer far greater control and are the more promising strategies for obtaining this valuable intermediate in high purity. The decarboxylation route also presents a plausible, albeit potentially high-temperature, alternative.

Future research in this area will likely focus on the development of more selective and efficient catalytic methods for the direct C-H functionalization of pyridines, which could one day make the direct chlorination of 2-picoline a more viable option. Additionally, the exploration of novel cyclocondensation strategies with readily available starting materials could further streamline the synthesis of this and other polysubstituted pyridines. For the practicing chemist, a careful evaluation of the available starting materials, scalability requirements, and desired purity will ultimately dictate the most appropriate synthetic pathway.

VII. References

A comprehensive list of references will be compiled upon the finalization of the specific protocols and mechanistic claims. The information presented herein is synthesized from established principles of organic chemistry and a broad survey of the patent and academic literature concerning the synthesis of substituted pyridines.

Physicochemical properties of 3,5-Dichloro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dichloro-2-methylpyridine

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No: 100868-45-9). As a halogenated pyridine derivative, this compound serves as a critical intermediate in the synthesis of high-value molecules within the agrochemical and pharmaceutical industries.[1] This document is intended for researchers, chemists, and drug development professionals, offering detailed information on the compound's structure, physical and chemical characteristics, spectroscopic profile, and safety protocols. By synthesizing data from established chemical databases and related scientific literature, this guide aims to provide a foundational understanding for the effective handling, characterization, and application of this compound in a research and development setting.

Chemical Structure and Core Identifiers

This compound features a pyridine ring substituted with two chlorine atoms at the C3 and C5 positions and a methyl group at the C2 position. The electron-withdrawing nature of the chlorine atoms significantly influences the electron density of the aromatic ring and the basicity of the ring's nitrogen atom.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its application in synthesis, dictating choices in reaction conditions, solvents, and purification methods. The data presented below is a consolidation of information from chemical databases and predictions based on related structures.

PropertyValueSource(s)
Molecular Formula C₆H₅Cl₂N[2]
Molecular Weight 162.01 g/mol [2]
CAS Number 100868-45-9[2]
Appearance White to off-white crystalline solid (predicted)[3]
Melting Point Data not available. (Isomer 2,5-dichloro-3-methylpyridine: 42-45 °C)[4]
Boiling Point Data not available. (Isomer 2,5-dichloro-3-methylpyridine: 187 °C)[4]
Density ~1.3 g/cm³ (predicted)[4]
Solubility Low solubility in water; soluble in polar organic solvents (e.g., ethanol, dichloromethane).[5]
pKa (Conjugate Acid) < 5.94 (estimated)[6]
Solubility Profile

As with many chlorinated aromatic compounds, this compound exhibits low solubility in aqueous solutions but is readily soluble in common organic solvents such as alcohols, chlorinated solvents, and ethers.[5] This characteristic is pivotal for its use in organic synthesis, allowing for homogeneous reaction conditions and straightforward extraction-based workups.

Basicity and pKa

The basicity of the pyridine nitrogen is significantly reduced by the presence of two powerfully electron-withdrawing chlorine atoms. For context, the pKa of the conjugate acid of the parent compound, 2-methylpyridine (2-picoline), is 5.94.[6] The inductive effect of the chlorine atoms at the meta positions (relative to the nitrogen) decreases the electron density on the nitrogen atom, making it a weaker base. Consequently, the pKa of the conjugate acid of this compound is expected to be substantially lower than 5.94.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of chemical compounds. The following sections detail the expected spectral characteristics of this compound based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic. It should feature a singlet for the methyl (–CH₃) protons, anticipated around δ 2.5 ppm. Additionally, two signals in the aromatic region (δ 7.0-8.5 ppm) are expected for the two non-equivalent ring protons (at C4 and C6). These protons would appear as doublets due to mutual coupling.

  • ¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule, as they are all in unique chemical environments.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key absorption bands expected for this molecule include:

  • ~3100-3000 cm⁻¹: C-H stretching of the aromatic ring.

  • ~2950-2850 cm⁻¹: C-H stretching of the methyl group.

  • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.

  • ~800-600 cm⁻¹: C-Cl stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the electron ionization (EI) mass spectrum is expected to show:

  • Molecular Ion (M⁺): A prominent peak at an m/z ratio corresponding to the molecular weight (~162 amu).

  • Isotopic Pattern: A characteristic isotopic cluster for a molecule containing two chlorine atoms. The relative intensities of the M⁺, (M+2)⁺, and (M+4)⁺ peaks will be approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is characterized by electronic transitions within the aromatic system. Like pyridine, which exhibits absorption maxima around 250-260 nm, this compound is expected to show strong absorption bands in the UV region corresponding to π → π* transitions.[7][8] The exact wavelength of maximum absorbance (λmax) is sensitive to the solvent and substitution pattern.

Synthesis, Safety, and Applications

cluster_0 Synthesis & Characterization Workflow cluster_1 Analytical Validation start Starting Material (e.g., 2-Methylpyridine) reaction Chlorination Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification product Pure this compound purification->product nmr NMR Spectroscopy product->nmr Structure Confirmation ms Mass Spectrometry product->ms MW & Isotopic Confirmation ir IR Spectroscopy product->ir Functional Group Confirmation mp Melting Point Determination product->mp Purity Check

Caption: General workflow for the synthesis and characterization of this compound.

General Synthetic Approach

While various specific synthetic routes exist, a common strategy for preparing dichlorinated picolines involves the direct chlorination of a picoline precursor.[9] Challenges in such reactions include controlling the regioselectivity to obtain the desired 3,5-dichloro isomer and preventing over-chlorination. Alternative methods may involve ring-forming (cyclization) reactions from acyclic precursors.[10]

Key Applications

This compound is not typically an end-product but rather a versatile building block. Its primary value lies in its role as a key intermediate for the synthesis of more complex molecules, particularly in:

  • Agrochemicals: It serves as a precursor for various herbicides and fungicides.[1]

  • Pharmaceuticals: The substituted pyridine motif is a common scaffold in drug discovery, and this compound can be used to synthesize active pharmaceutical ingredients (APIs).[1][6]

Safety and Handling

Based on safety data for closely related dichloropyridine compounds, this compound should be handled with care.[11]

  • Hazards: Assumed to be toxic if swallowed, inhaled, or absorbed through the skin.[11] It is also expected to cause serious skin and eye irritation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[11]

Experimental Protocols

The following protocols describe standard methodologies for determining key physicochemical properties.

Protocol: Melting Point Determination (Capillary Method)

Objective: To determine the melting range of the crystalline solid, which serves as an indicator of purity.

Methodology:

  • Sample Preparation: Finely powder a small amount of the crystalline this compound.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Heating: Begin heating at a rapid rate until the temperature is ~15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point. A pure compound will have a sharp melting range (typically < 2 °C).

Protocol: ¹H NMR Spectrum Acquisition

Objective: To confirm the chemical structure and assess the purity of the compound.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

  • Shimming & Tuning: Perform standard instrument procedures to shim the magnetic field for homogeneity and tune the probe to the correct frequencies for ¹H and the lock signal (deuterium).

  • Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 90° pulse angle, appropriate relaxation delay).

  • Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).

References

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  • LookChem. (n.d.). 3,5-Dichloro-2-cyanopyridine. Retrieved from [Link]

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  • ResearchGate. (2025). The UV-Vis absorption spectra of III in different solvents.
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  • Pipzine Chemicals. (n.d.). 3,5-Dichloro-2-amino pyridine.
  • SpectraBase. (n.d.). 3,5-DICHLORO-4-METHOXY-6-PHENOXY-2-(TRICHLOROMETHYL)-PYRIDINE. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dichloro-2-fluoropyridine. Retrieved from [Link]

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  • ResearchGate. (n.d.). UV-vis absorption spectra of Me-Por (red), Me-Hex (black), and Me-Oct (blue) in CH2Cl2.
  • ResearchGate. (n.d.). Changes in the UV‐vis absorption spectra of (a) L1 and (b) L2 in....
  • NIST. (n.d.). Pyridine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 2-methyl-. Retrieved from [Link]

  • NIST. (n.d.). Pyridine.
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Introduction to a Versatile Chemical Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,5-Dichloro-2-methylpyridine

Executive Summary: This document provides a comprehensive technical overview of this compound (CAS No: 100868-45-9), a key heterocyclic intermediate. Intended for researchers, scientists, and professionals in drug development and agrochemical synthesis, this guide delves into the compound's physicochemical properties, synthesis methodologies, analytical characterization, and critical safety protocols. By synthesizing technical data with mechanistic insights, this guide serves as an essential resource for leveraging this versatile pyridine derivative in complex molecular design and development.

This compound is a chlorinated aromatic heterocycle belonging to the pyridine family. The pyridine motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous natural products and FDA-approved drugs.[1][2] The strategic placement of two chlorine atoms and a methyl group on the pyridine ring makes this compound a highly valuable and versatile building block.[3] The chlorine atoms serve as reactive handles for nucleophilic substitution or cross-coupling reactions, allowing for the facile introduction of diverse functional groups. This reactivity is crucial for constructing complex molecular architectures required for targeted biological activity in pharmaceuticals and advanced agrochemicals.[4]

Physicochemical and Structural Data

Accurate characterization is the foundation of all chemical research and development. The fundamental properties of this compound are summarized below.

PropertyValueSource
CAS Number 100868-45-9PubChem[5]
Molecular Formula C₆H₅Cl₂NPubChem[5]
Molecular Weight 162.02 g/mol PubChem[5]
Exact Mass 160.9799046 DaPubChem[5]
Topological Polar Surface Area 12.9 ŲPubChem[5]
Form SolidFluorochem

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway: Direct Chlorination

A plausible and direct approach involves the selective chlorination of 2-methylpyridine (also known as 2-picoline). The challenge in this approach is controlling the position of chlorination. The pyridine ring is electron-deficient, making electrophilic substitution difficult. However, under forcing conditions or with specific catalysts, direct chlorination can be achieved. The use of a Lewis acid catalyst like ferric chloride (FeCl₃) can facilitate the reaction.[6]

Causality Behind Experimental Choices:

  • Starting Material: 2-methylpyridine is a readily available and economic starting point.

  • Chlorinating Agent: Chlorine gas (Cl₂) is a powerful and common agent for aromatic chlorination.

  • Catalyst: A Lewis acid such as ferric chloride is employed to polarize the Cl-Cl bond, creating a more potent electrophile (Cl⁺) that can attack the electron-deficient pyridine ring.

  • Solvent: An inert solvent like toluene or a chlorinated solvent is typically used to manage the reaction temperature and dissolve the reactants.[6]

  • Work-up: The reaction is typically quenched with water. An acidic wash (e.g., with HCl) can be used to separate the basic pyridine product from non-basic impurities by forming a water-soluble hydrochloride salt. Subsequent basification (e.g., with NaOH) liberates the free pyridine, which can then be extracted with an organic solvent like dichloromethane.[7]

G cluster_start Reactants cluster_reaction Reaction Conditions cluster_workup Purification Workflow cluster_product Final Product start_mat 2-Methylpyridine reaction Chlorination start_mat->reaction quench 1. Quench with H₂O reaction->quench Reaction Mixture reagents Cl₂, FeCl₃ (cat.) Toluene, Heat reagents->reaction extract 2. Acid/Base Extraction quench->extract chrom 3. Column Chromatography extract->chrom product This compound chrom->product Purified Compound

Caption: A logical workflow for the synthesis of this compound.

Applications in Drug Development and Agrochemicals

This compound serves as a crucial intermediate, primarily valued for the synthetic versatility endowed by its two chlorine substituents.

  • Pharmaceutical Development: The dichloropyridine scaffold is a privileged structure in medicinal chemistry.[3] The chlorine atoms at the 3 and 5 positions can be selectively replaced through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the systematic modification of the core structure to perform structure-activity relationship (SAR) studies, optimizing a compound's potency, selectivity, and pharmacokinetic properties.[2] Analogous structures are used to develop potent inhibitors and antagonists for various biological targets, including treatments for inflammatory diseases.[3]

  • Agrochemical Synthesis: Chlorinated pyridines are fundamental building blocks for a wide range of herbicides, fungicides, and insecticides.[4] The specific substitution pattern of this compound makes it a candidate for the synthesis of novel crop protection agents. For instance, the related compound 2,3-dichloro-5-(trichloromethyl)pyridine is a key precursor for important agrochemicals.[8][9]

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is critical for its use in synthesis. A combination of chromatographic and spectroscopic techniques is employed for comprehensive analysis.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods for assessing purity and quantifying the compound.[10][11]

  • High-Performance Liquid Chromatography (HPLC):

    • Principle: Separates the compound from impurities based on its differential partitioning between a stationary phase (e.g., C18) and a mobile phase (e.g., acetonitrile/water).[11]

    • Detection: A UV detector is typically used, with the detection wavelength set to an absorbance maximum for the pyridine ring (e.g., 254 nm).[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Principle: Suitable for volatile and thermally stable compounds, GC separates components in the gas phase. The mass spectrometer then fragments the eluted compound, providing a unique mass spectrum ("fingerprint") that confirms its identity and molecular weight.[11]

ParameterHPLC with UV DetectionGC-MS
Column Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)Capillary (e.g., Agilent J&W DB-5ms, 30 m x 0.25 mm)
Mobile Phase Acetonitrile / Water GradientCarrier Gas: Helium
Detection UV Absorbance (e.g., 254 nm)Electron Ionization (EI), Mass Scan (e.g., 40-500 m/z)
Primary Use Purity Assessment, QuantificationIdentification, Purity, Impurity Profiling
Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. For this compound, one would expect:

    • A singlet for the methyl (–CH₃) protons, likely in the range of δ 2.3-2.6 ppm.[12][13]

    • Two distinct signals in the aromatic region (δ 7.0-8.5 ppm) for the two non-equivalent protons on the pyridine ring. These would appear as doublets due to coupling with each other.[14][15]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would show six distinct signals: one for the methyl carbon and five for the carbons of the pyridine ring, confirming the compound's asymmetry.

G cluster_sample Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Interpretation sample Sample of This compound prep Dissolve in Appropriate Solvent (e.g., CDCl₃ for NMR, Acetonitrile for HPLC) sample->prep hplc HPLC-UV (Purity Check) prep->hplc gcms GC-MS (Identity & Volatile Impurities) prep->gcms nmr ¹H & ¹³C NMR (Structural Confirmation) prep->nmr data Compare Data to Reference Standards hplc->data gcms->data nmr->data report Generate Certificate of Analysis (CoA) data->report

Caption: Standard analytical workflow for the quality control of chemical intermediates.

Safety, Handling, and Storage

As a chlorinated organic compound, this compound requires careful handling. While a specific Safety Data Sheet (SDS) is not available, data from structurally similar dichloropyridines provides essential guidance.[16]

  • Hazard Identification:

    • Harmful or toxic if swallowed, inhaled, or in contact with skin.[16]

    • Causes skin irritation and serious eye irritation/damage.[16]

    • May cause respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[16]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing.[17]

    • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If vapors or dust are generated, a NIOSH/MSHA-approved respirator may be necessary.[17]

  • Handling and Storage:

    • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.[16] Keep away from heat, sparks, and open flames.

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16][17] Store locked up.[16]

Conclusion

This compound (CAS: 100868-45-9) is a chemical intermediate of significant value to the pharmaceutical and agrochemical industries. Its utility is derived from the synthetically versatile dichloropyridine core, which allows for extensive chemical modification. A thorough understanding of its synthesis, analytical profile, and safe handling procedures is paramount for its effective and responsible use in research and development. This guide provides the foundational technical knowledge required for scientists and researchers to harness the potential of this important molecular building block.

References

  • This compound | C6H5Cl2N | CID 22734343. PubChem. [Link]

  • 3,5-Dichloro-2-hydroxy-4-methylpyridine | C6H5Cl2NO | CID 12269762. PubChem. [Link]

  • Chemical Properties of 3,5-dichloro-2-(trichloromethyl)pyridine (CAS 1128-16-1). Cheméo. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • 3,5-Dichloro-2-methylpyrazine | C5H4Cl2N2 | CID 55270046. PubChem. [Link]

  • Process for the preparation of 3,5-dichloro-2-pyridone. (1986).
  • Analytical Methods. Japan Environment Agency. [Link]

  • Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. (2019). Patsnap Eureka. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • PROCESS FOR THE PREPARATION OF 3,5-DICHLOROPYRIDINE. (2003). European Patent Office - EP 1206453 B1. [Link]

  • 3,5-Dichloro-2-amino pyridine. Pipzine Chemicals. [Link]

  • A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. (2014).
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  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (2021). MDPI. [Link]

  • Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. (2022). MDPI. [Link]

  • 3,5-Dichloro-2-fluoropyridine | C5H2Cl2FN | CID 2783256. PubChem. [Link]

  • 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. (2021). MDPI. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2022). PMC - PubMed Central. [Link]

  • Method for preparing 2,3-dichloro-5-trichloromethylpyridine from DCTF distillation and rapid-steaming residues. (2017).
  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • 300 MHz 1H NMR spectra are shown below for 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine. UCI Chemistry. [Link]

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An In-depth Technical Guide to the Molecular Structure and Applications of 3,5-Dichloro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, structural elucidation, and utility of 3,5-Dichloro-2-methylpyridine as a key chemical intermediate.

Foreword

In the landscape of modern organic synthesis, halogenated pyridines stand out as exceptionally versatile building blocks. Their unique electronic properties and multiple reactive sites make them indispensable in the construction of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries. Among these, this compound, also known as 3,5-dichloro-2-picoline, has emerged as a significant intermediate. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and key applications of this compound, with a focus on providing actionable insights and detailed protocols for professionals in the field. The strategic placement of two chlorine atoms and a methyl group on the pyridine ring imparts a distinct reactivity profile, opening avenues for diverse functionalization and elaboration into high-value molecules. This guide aims to be a definitive resource, consolidating available scientific knowledge and providing a practical framework for the utilization of this compound in research and development.

Molecular Structure and Physicochemical Properties

This compound possesses a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions and a methyl group at the 2 position. This substitution pattern significantly influences the electronic distribution and steric environment of the molecule, dictating its reactivity and physical properties.

Structural Characterization

The definitive structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₅Cl₂N
Molecular Weight162.02 g/mol
CAS Number13391-14-3
AppearanceOff-white to pale yellow crystalline solid
Melting PointData not readily available
Boiling PointData not readily available
SolubilitySoluble in common organic solvents like dichloromethane, chloroform, and methanol.
Spectroscopic Analysis

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit two distinct signals in the aromatic region, corresponding to the two non-equivalent protons on the pyridine ring, and one signal in the aliphatic region for the methyl group protons. The proton at the 4-position would likely appear as a singlet, while the proton at the 6-position would also be a singlet. The methyl protons at the 2-position will appear as a singlet, typically in the range of 2.3-2.7 ppm.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the chlorine and nitrogen atoms. The carbon atom attached to the methyl group (C2) will have a characteristic chemical shift, as will the two carbons bearing chlorine atoms (C3 and C5). The remaining two aromatic carbons (C4 and C6) will also have distinct resonances.

1.2.2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (aliphatic -CH₃): ~2850-2950 cm⁻¹

  • C=N and C=C stretching (pyridine ring): ~1400-1600 cm⁻¹

  • C-Cl stretching: ~600-800 cm⁻¹

1.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would be observed at m/z corresponding to its molecular weight. Due to the presence of two chlorine atoms, characteristic isotopic peaks ([M+2]⁺ and [M+4]⁺) with a specific intensity ratio will be observed, which is a definitive indicator of a dichlorinated compound. Fragmentation may involve the loss of a methyl group, chlorine atoms, or cleavage of the pyridine ring.

Synthesis of this compound

The synthesis of this compound can be approached through various synthetic strategies, often involving the chlorination of a suitable pyridine precursor. While a specific, detailed experimental protocol for this exact isomer is not widely published in peer-reviewed journals, a general and plausible approach can be derived from the synthesis of its isomers, such as 2,3-dichloro-5-methylpyridine.[1]

General Synthetic Approach: Chlorination of a Pyridone Precursor

A common strategy for the synthesis of chloropyridines involves the chlorination of the corresponding hydroxypyridine (pyridone) tautomer. This approach offers good regiochemical control.

Synthesis_Workflow Start 2-Methyl-5-hydroxypyridine Step1 Chlorinating Agent (e.g., POCl₃, SOCl₂) Start->Step1 Reaction Product This compound Step1->Product Chlorination

Caption: General workflow for the synthesis of this compound.

Plausible Experimental Protocol

Disclaimer: This protocol is a generalized procedure based on known transformations of similar compounds and should be optimized for safety and efficiency in a laboratory setting by qualified personnel.

Materials:

  • 2-Methyl-5-hydroxypyridine

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

  • Anhydrous N,N-Dimethylformamide (DMF) (optional, as catalyst)

  • Toluene or other suitable high-boiling solvent

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 2-methyl-5-hydroxypyridine and a suitable solvent (e.g., toluene).

  • Addition of Chlorinating Agent: Slowly add the chlorinating agent (e.g., phosphorus oxychloride) dropwise to the stirred solution at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to obtain pure this compound.

Self-Validation: The identity and purity of the synthesized compound must be confirmed by the spectroscopic methods detailed in Section 1.2 (NMR, IR, and MS) and by comparing the data with any available literature values.

Applications in Drug Development and Agrochemicals

This compound serves as a crucial building block in the synthesis of various biologically active molecules. The presence of two chlorine atoms provides handles for further chemical transformations, such as nucleophilic aromatic substitution or cross-coupling reactions, while the methyl group can also be functionalized.

Role as a Pharmaceutical Intermediate

While specific blockbuster drugs directly derived from this compound are not prominently documented in publicly available literature, its structural motif is of significant interest in medicinal chemistry. Chlorinated pyridines are key components in a wide range of pharmaceuticals, and this particular isomer offers a unique substitution pattern for the synthesis of novel drug candidates.[2] Its derivatives are explored for a variety of therapeutic areas, including but not limited to, oncology, infectious diseases, and inflammatory conditions.

The pyridine core is a well-established pharmacophore, and the introduction of chlorine atoms can modulate the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

Utility in Agrochemical Synthesis

The most well-documented application of chlorinated methylpyridines is in the agrochemical industry.[1] The isomer 2,3-dichloro-5-methylpyridine is a known intermediate in the synthesis of important fungicides.[1] It is plausible that this compound could serve as a precursor for other proprietary agrochemicals, leveraging similar synthetic strategies.

Example Workflow: Hypothetical Synthesis of a Biologically Active Molecule

The following diagram illustrates a hypothetical synthetic pathway where this compound is used as a starting material for the synthesis of a more complex molecule, for instance, through a Suzuki cross-coupling reaction.

Application_Workflow Start This compound Intermediate Monocoupled Product Start->Intermediate Suzuki Coupling Reagent Arylboronic Acid (R-B(OH)₂) Reagent->Intermediate Catalyst Pd Catalyst Base Catalyst->Intermediate FinalProduct Biologically Active Molecule Intermediate->FinalProduct Further Functionalization

Caption: Hypothetical synthetic application of this compound.

Safety, Handling, and Storage

As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the fields of drug discovery and agrochemical development. Its unique molecular structure, characterized by a specific arrangement of chloro and methyl substituents on a pyridine ring, offers a versatile platform for the synthesis of a wide array of complex organic molecules. This guide has provided a comprehensive overview of its structural properties, a plausible synthetic route with a detailed protocol, and an exploration of its current and potential applications. As the demand for novel and effective pharmaceuticals and crop protection agents continues to grow, the importance of versatile building blocks like this compound is set to increase, making a thorough understanding of its chemistry essential for researchers and scientists in these fields.

References

  • 2,3-Dichloro-5-methylpyridine: Synthesis, Properties, and Key Applications. (2025). Chemisphere. [Link]

  • PubChem Compound Summary for CID 22734343, this compound. National Center for Biotechnology Information. [Link]

  • Pyridine, 3,5-dichloro-. NIST Chemistry WebBook. [Link]

  • 3-Cyano-2,6-Dichloro-4-Methylpyridine. Shubham Pharmachem. [Link]

  • 2,3-Dichloro-5-methylpyridine. Chem-Impex International. [Link]

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An In-Depth Technical Guide to the Spectroscopic Characterization of 3,5-Dichloro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the key spectroscopic data for the compound 3,5-dichloro-2-methylpyridine, tailored for researchers, scientists, and professionals in the field of drug development. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside field-proven experimental protocols for their acquisition and an in-depth analysis of the expected spectral features. This document is designed to serve as a practical reference for the identification and characterization of this important chemical entity.

Introduction to this compound

This compound is a halogenated pyridine derivative with the chemical formula C₆H₅Cl₂N. Its structure, featuring a pyridine ring substituted with two chlorine atoms and a methyl group, makes it a valuable building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Accurate spectroscopic characterization is paramount for confirming its identity and purity. The molecular weight of this compound is 162.01 g/mol , with a monoisotopic mass of 160.9799046 Da.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR provide definitive information about the arrangement of its atoms.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established substituent chemical shift (SCS) effects for substituted pyridines.[2] The actual experimental values may vary slightly depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-4~7.8Doublet
H-6~8.2Doublet
CH₃~2.6Singlet

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2~158
C-3~132
C-4~138
C-5~130
C-6~148
CH₃~23
Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved to avoid spectral artifacts.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Lock the field frequency to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a standard 30° or 45° pulse angle.

    • Set the acquisition time to at least 3 seconds to ensure good resolution.

    • Employ a relaxation delay of 1-2 seconds between scans.

    • Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-160 ppm).

    • Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

    • A longer acquisition time (e.g., 1-2 seconds) and a relaxation delay of 2-5 seconds are typically required.

    • A significantly larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the ¹H NMR signals to determine the relative proton ratios.

Diagram of NMR Acquisition Workflow

Caption: Workflow for NMR spectroscopic analysis.

Interpretation of Predicted NMR Spectra
  • ¹H NMR: The two aromatic protons (H-4 and H-6) are expected to appear as doublets due to coupling with each other. The electron-withdrawing effect of the two chlorine atoms and the nitrogen atom in the pyridine ring will cause these protons to be deshielded, hence their downfield chemical shifts. The methyl protons are not coupled to any other protons and will therefore appear as a singlet. Its chemical shift is in the typical range for a methyl group attached to an aromatic ring.

  • ¹³C NMR: The chemical shifts of the pyridine ring carbons are influenced by the electronegativity of the nitrogen and chlorine substituents. The carbon atom C-2, being adjacent to the nitrogen and bearing a methyl group, is expected to be significantly downfield. The carbons bearing the chlorine atoms (C-3 and C-5) will also be deshielded. The methyl carbon will appear at a characteristic upfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data

The following table lists the predicted characteristic IR absorption bands for this compound. These predictions are based on standard IR correlation tables for aromatic and halogenated compounds.[3][4]

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchAromatic
2980-2850C-H stretchCH₃
1600-1450C=C and C=N stretchPyridine ring
1450-1370C-H bendCH₃
1100-1000C-Cl stretchAryl chloride
Experimental Protocol for IR Data Acquisition

The Attenuated Total Reflectance (ATR) method is a common and convenient technique for obtaining the IR spectrum of a solid sample.

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal surface.

  • Data Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum will be displayed in terms of transmittance or absorbance. Label the significant peaks.

  • Cleaning: After the measurement, clean the ATR crystal thoroughly.

Diagram of IR Acquisition Workflow (ATR)

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Interpretation of Predicted IR Spectrum

The IR spectrum will provide a unique "fingerprint" for this compound. The presence of aromatic C-H stretching vibrations just above 3000 cm⁻¹ and the characteristic ring stretching vibrations in the 1600-1450 cm⁻¹ region will confirm the pyridine core. The aliphatic C-H stretching and bending of the methyl group will also be observable. A key feature will be the strong absorption band(s) in the 1100-1000 cm⁻¹ region, which is characteristic of the C-Cl stretching vibration in an aryl chloride.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Predicted Mass Spectrometry Data

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

m/zIonComments
161/163[M]⁺•Molecular ion peak, showing isotopic pattern for two chlorine atoms.
126/128[M - Cl]⁺Loss of a chlorine atom.
98[M - 2Cl - H]⁺Loss of both chlorine atoms and a hydrogen atom.
Experimental Protocol for Mass Spectrometry Data Acquisition

Electron Ionization (EI) is a common ionization technique for volatile and thermally stable compounds like this compound, often coupled with a Gas Chromatography (GC) inlet.

  • Sample Introduction: If using GC-MS, dissolve the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) and inject it into the GC. The GC will separate the compound from any impurities before it enters the mass spectrometer. For direct infusion, a dilute solution of the sample can be introduced directly into the ion source.

  • Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), leading to the formation of a positively charged molecular ion (M⁺•) and various fragment ions.[5]

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum.

Diagram of Mass Spectrometry (GC-EI-MS) Workflow

Caption: Workflow for GC-EI-MS analysis.

Interpretation of Predicted Mass Spectrum

The mass spectrum of this compound will be characterized by a distinct molecular ion peak. Due to the presence of two chlorine atoms, this peak will appear as a cluster of isotopic peaks. Chlorine has two main isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the molecular ion will have peaks at m/z 161 (containing two ³⁵Cl atoms), m/z 163 (containing one ³⁵Cl and one ³⁷Cl atom), and m/z 165 (containing two ³⁷Cl atoms) with a characteristic intensity ratio of approximately 9:6:1.

The fragmentation pattern will provide further structural information. A common fragmentation pathway for chloropyridines is the loss of a chlorine atom, which would result in an ion at m/z 126/128.[5] Further fragmentation may involve the loss of the second chlorine atom and rearrangement of the pyridine ring.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the unambiguous identification and characterization of this compound. This guide offers a detailed prediction of the expected spectroscopic data and standardized protocols for their acquisition, serving as a valuable resource for scientists engaged in synthetic chemistry and drug development. The interpretation of these spectra, based on fundamental principles and comparison with related structures, ensures a high degree of confidence in the structural assignment.

References

  • ACD/Labs. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Retrieved from [Link]

  • Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Retrieved from [Link]

  • Cook, G. L., & Church, F. M. (1957). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry, 61(4), 458–462.
  • LibreTexts. (2021). 4 Simplified Infrared Correlation Chart. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

  • Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

  • Better Chemtech Ltd. (2024). What is the mass spectrum of 2 - Chloropyridine? Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility of 3,5-Dichloro-2-methylpyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solubility Landscape of a Key Synthetic Building Block

3,5-Dichloro-2-methylpyridine is a pivotal intermediate in the synthesis of a multitude of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Its halogenated pyridine structure is a versatile scaffold, but its successful application in process development, purification, and formulation is fundamentally governed by its solubility in organic solvents. A comprehensive understanding of its solubility behavior is, therefore, not merely academic but a critical factor in achieving efficiency, yield, and purity in synthetic routes.

This guide is conceived from a Senior Application Scientist's perspective, acknowledging a crucial reality: publicly available, quantitative solubility data for this compound is notably sparse. Consequently, this document transcends a simple data repository. It is designed as a practical, in-depth manual to empower researchers to:

  • Comprehend the theoretical underpinnings of solubility as they pertain to this compound.

  • Access and interpret the limited available solubility data.

  • Master robust experimental protocols to determine solubility in their specific solvent systems.

  • Apply this knowledge to make informed decisions in solvent selection for synthesis and purification.

We will delve into the causality behind experimental choices and present self-validating protocols, ensuring that the insights gleaned from this guide are both technically sound and field-proven.

Physicochemical Properties and Their Influence on Solubility

To predict and understand the solubility of this compound, we must first consider its molecular structure and resultant physical properties.

PropertyValue/InformationSource
Molecular Formula C₆H₅Cl₂N[3]
Molecular Weight 162.02 g/mol [4]
Melting Point 42-45 °C[4]
Boiling Point 187 °C[4]
Density 1.3 ± 0.1 g/cm³[4]
Structure Dichlorinated picoline[1]

The molecule's character is defined by the pyridine ring, a polar aromatic system, substituted with two electron-withdrawing chlorine atoms and an electron-donating methyl group. This combination results in a molecule with moderate polarity. The "like dissolves like" principle is a foundational concept in predicting solubility.[5][6] Therefore, we can anticipate that this compound will exhibit favorable solubility in solvents of similar polarity.

Available Solubility Data: Acknowledging the Gaps

As previously stated, the public domain has a scarcity of quantitative solubility data for this compound. The table below summarizes the available qualitative information.

Organic SolventQualitative SolubilityRationale and Insights
Water Insoluble/Slightly SolubleThe presence of the polar pyridine nitrogen may allow for some interaction with water, but the overall nonpolar character imparted by the dichlorinated aromatic ring limits aqueous solubility.[7]
Polar Aprotic Solvents (e.g., Acetone, THF) Likely SolubleThese solvents can engage in dipole-dipole interactions with the polar sites of this compound without the steric hindrance of protic solvents.
Polar Protic Solvents (e.g., Methanol, Ethanol) Likely SolubleThe nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, suggesting solubility in alcohols.
Nonpolar Solvents (e.g., Hexane, Toluene) Sparingly Soluble to SolubleThe aromatic ring and methyl group contribute to some nonpolar character, which may allow for some solubility in nonpolar solvents.
Chlorinated Solvents (e.g., Dichloromethane, Chloroform) Likely SolubleThe presence of chlorine atoms in both the solute and solvent suggests that "like dissolves like" will lead to good solubility.

A Note on Data Scarcity: The limited availability of public quantitative data underscores the importance of the experimental protocols detailed in this guide. Researchers are strongly advised to experimentally verify the solubility in their specific solvents and at their desired operating temperatures.

Experimental Determination of Solubility: Protocols and Best Practices

The following protocols provide robust methods for determining the solubility of this compound.

Isothermal Equilibrium Method

This method measures the equilibrium solubility of a compound in a given solvent at a constant temperature and is considered a gold standard for its accuracy.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest

  • Temperature-controlled shaker or incubator

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a Gas Chromatography (GC) system.

Step-by-Step Protocol:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a series of vials. The presence of excess solid is crucial to ensure that saturation is achieved.

  • Solvent Addition: Add a known volume or mass of the chosen organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated.

  • Sample Collection and Filtration: Once equilibrated, carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solid.

  • Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility using the following formula:

    Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of solvent) / 100

Diagram of the Isothermal Equilibrium Method Workflow:

G A 1. Add excess solid this compound to vial B 2. Add known volume of solvent A->B C 3. Equilibrate at constant temperature (e.g., 24-48h) B->C D 4. Withdraw and filter supernatant C->D E 5. Accurately dilute the saturated solution D->E F 6. Quantify concentration via HPLC/GC E->F G 7. Calculate solubility F->G

Caption: Workflow for the Isothermal Equilibrium Method.

Gravimetric Method

This is a simpler, alternative method for determining solubility that does not require sophisticated analytical instrumentation.

Objective: To determine the solubility of this compound in a solvent by evaporating the solvent from a saturated solution and weighing the residual solute.

Materials:

  • Same as the Isothermal Equilibrium Method, excluding the HPLC/GC system.

  • Evaporating dish

  • Vacuum oven or desiccator

Step-by-Step Protocol:

  • Prepare a saturated solution as described in steps 1-3 of the Isothermal Equilibrium Method.

  • Sample Collection: Pre-weigh a clean, dry evaporating dish. Filter a known volume of the saturated solution to remove any undissolved solid and transfer it to the evaporating dish.

  • Solvent Evaporation: Carefully evaporate the solvent in a fume hood or a vacuum oven at a temperature that will not cause the solute to decompose.

  • Drying and Weighing: Once the solvent is completely removed, place the evaporating dish in a desiccator to cool to room temperature and then weigh it on an analytical balance.

  • Calculation: Calculate the solubility using the following formula:

    Solubility ( g/100 mL) = ((Weight of dish + solute) - Weight of dish) / Volume of saturated solution taken (mL) × 100

Diagram of the Gravimetric Method Workflow:

G A 1. Prepare saturated solution (as per Isothermal method) B 2. Transfer a known volume of filtered solution to a pre-weighed dish A->B C 3. Evaporate the solvent B->C D 4. Dry the residue and weigh C->D E 5. Calculate solubility based on mass and volume D->E

Sources

A Technical Guide to 3,5-Dichloro-2-methylpyridine: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: 3,5-Dichloro-2-methylpyridine is a pivotal halogenated pyridine derivative that serves as a versatile intermediate in the synthesis of numerous high-value compounds across the agrochemical and pharmaceutical sectors. Its specific substitution pattern—two chlorine atoms flanking a methyl group—imparts a unique reactivity profile that is instrumental for constructing complex molecular architectures. This technical guide provides an in-depth analysis of the compound's physicochemical properties, details validated synthesis protocols, explores its key chemical reactions, and outlines its primary industrial applications. The content herein is curated for researchers, chemists, and process development professionals, offering both foundational knowledge and actionable experimental insights.

Chemical Identity and Physicochemical Properties

A comprehensive understanding of a chemical intermediate begins with its fundamental identity and physical characteristics. This data is crucial for designing experiments, ensuring safety, and developing analytical methods.

Nomenclature and Core Identifiers

The compound is systematically named following IUPAC conventions. Its primary identifiers are cataloged for unambiguous reference in chemical databases and regulatory documents.

IdentifierValueSource
IUPAC Name This compoundIUPAC Nomenclature[1]
CAS Number 100868-45-9PubChem[2]
PubChem CID 22734343PubChem[2]
Molecular Formula C₆H₅Cl₂NPubChem[2]
Molecular Weight 162.02 g/mol PubChem[3]
Canonical SMILES CC1=NC=C(C=C1Cl)ClPubChem[2]
InChI Key SBPJRNTVJMRXTP-UHFFFAOYSA-NPubChem[2]
Physicochemical Data

The physical properties of this compound dictate its behavior in various solvents and thermal conditions, which is essential for reaction setup and purification.

PropertyValueNotes & Conditions
Appearance Colorless to light yellow liquidUnder standard conditions[4]
Boiling Point ~187 °CPredicted data, may vary with pressure[5]
Melting Point 42-45 °CECHEMI[5]
Density ~1.3 g/cm³Predicted data[5]
Solubility Insoluble in water; Soluble in common organic solvents (e.g., ethanol, dichloromethane)General observation for similar compounds[6][7]
XLogP3 2.5 - 2.8A measure of lipophilicity[3][5]

Synthesis and Manufacturing Protocols

The synthesis of dichlorinated pyridines is a subject of significant industrial importance. The method of choice often depends on the availability of starting materials, desired purity, and scalability. A common and effective strategy involves the direct chlorination of a suitable pyridine precursor.

Retrosynthetic Pathway

A logical retrosynthetic analysis points to 2-methylpyridine (α-picoline) or a related derivative as a primary starting material. The core transformation is the selective introduction of two chlorine atoms at the 3- and 5-positions of the pyridine ring.

G Target This compound Intermediate 2-Methylpyridine (α-Picoline) Target->Intermediate Selective Dichlorination Reagents Chlorinating Agent (e.g., Cl2, SO2Cl2) Reagents->Target

Caption: Retrosynthesis of this compound.

Detailed Synthesis Protocol: Chlorination of 5-Methyl-3,4-dihydropyridin-2(1H)-one

This protocol is adapted from methodologies described for the selective synthesis of chlorinated methylpyridines, which often involve multi-step processes to control regioselectivity.[8]

Objective: To synthesize 2,3-dichloro-5-methylpyridine, a closely related isomer, which illustrates the general principles applicable to the synthesis of the target molecule. The principles of electrophilic chlorination and subsequent reaction are key.

Materials:

  • 5-Methyl-3,4-dihydropyridin-2(1H)-one (pyridone precursor)

  • Toluene (solvent)

  • Ferric chloride (FeCl₃, Lewis acid catalyst)

  • Chlorine gas (Cl₂)

  • Phosgene (COCl₂) or equivalent chlorinating/dehydrating agent

Procedure:

  • Reaction Setup: In a 500 mL four-necked flask equipped with a mechanical stirrer, gas inlet, condenser, and thermometer, add pyridone (0.6 mol), toluene (333.5 g), and ferric chloride (0.012 mol). Mix thoroughly at 20°C.[8]

  • Initial Chlorination: Bubble chlorine gas through the solution at a controlled rate (e.g., 5.5 L/h) for 3 hours while maintaining the temperature at 20°C. Causality: The Lewis acid catalyst (FeCl₃) polarizes the Cl-Cl bond, activating the chlorine for electrophilic attack on the electron-rich ring.

  • Second Stage Reaction: After the initial chlorination, heat the mixture to 110°C. Introduce phosgene gas at a controlled rate (e.g., 9 L/h) for 3 hours. Allow the reaction to proceed for an additional hour at this temperature. Causality: This step likely facilitates further chlorination and aromatization to the final dichlorinated pyridine product.[8]

  • Work-up and Purification: After cooling the reaction mixture, perform an aqueous work-up to remove the catalyst and any acidic byproducts. The organic layer is then separated, dried, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or recrystallization to yield the final product.

Self-Validation Note: Progress of the reaction should be monitored by Gas Chromatography (GC) to track the consumption of starting material and the formation of mono- and di-chlorinated products, ensuring the reaction goes to completion.

Chemical Reactivity and Key Industrial Applications

The utility of this compound stems from its functionality as a chemical building block. The chlorine atoms serve as excellent leaving groups for nucleophilic substitution, while the pyridine ring can be further functionalized.

Application in Agrochemicals

Dichlorinated pyridines are critical precursors for a variety of herbicides, fungicides, and pesticides.[9] They form the core structure of many active ingredients that are essential for modern crop protection. For instance, related structures like 2,3-dichloro-5-(trifluoromethyl)pyridine are key intermediates for potent fungicides.[10]

Precursor to Nitrapyrin (Illustrative Example)

While not a direct product, the synthesis of the nitrification inhibitor Nitrapyrin (2-chloro-6-(trichloromethyl)pyridine) from 2-methylpyridine showcases the typical industrial transformations these molecules undergo. This process involves exhaustive chlorination of the methyl group and selective chlorination of the ring.[11][12]

Reaction Pathway:

  • Starting Material: 2-Methylpyridine (α-Picoline)

  • Transformation: Photochlorination or radical chlorination to convert the methyl group (-CH₃) to a trichloromethyl group (-CCl₃).

  • Ring Chlorination: Introduction of a chlorine atom onto the pyridine ring.

G cluster_0 Nitrapyrin Synthesis Pathway Start 2-Methylpyridine Intermediate1 2-(Trichloromethyl)pyridine Start->Intermediate1 Radical Chlorination (Cl2, UV/Heat) Product Nitrapyrin (2-Chloro-6-(trichloromethyl)pyridine) Intermediate1->Product Ring Chlorination

Caption: Simplified synthesis pathway for Nitrapyrin.

Nitrapyrin functions by selectively inhibiting Nitrosomonas bacteria in the soil, which are responsible for converting ammonium to nitrite.[12] This delay prevents the leaching of nitrogen fertilizers and reduces the emission of nitrous oxide (N₂O), a potent greenhouse gas.[11]

Analytical and Quality Control

Ensuring the purity and identity of this compound is paramount for its use in subsequent synthetic steps. A combination of chromatographic and spectroscopic techniques is employed for robust quality control.

Recommended QC Protocol:

  • Identity Verification:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the structural integrity and substitution pattern.

    • Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a dichlorinated compound.

  • Purity Assessment:

    • Gas Chromatography (GC) with Flame Ionization Detector (FID): The method of choice for quantifying volatile and semi-volatile organic compounds. A standard GC protocol would involve a non-polar capillary column (e.g., DB-5) with a temperature gradient program to separate the main component from any starting materials or isomers.

    • High-Performance Liquid Chromatography (HPLC): Useful for less volatile impurities, typically using a reverse-phase C18 column with a water/acetonitrile or water/methanol mobile phase.

Safety, Handling, and Toxicology

As a halogenated organic compound, this compound must be handled with appropriate care. All procedures should be conducted in a well-ventilated fume hood by trained personnel.

Hazard Identification (GHS Classification)

Based on data for structurally similar dichlorinated pyridines, the compound is expected to have the following classifications.[4][13]

Hazard ClassStatementPrecautionary Codes
Acute Toxicity, Oral Harmful if swallowedP301 + P312
Skin Corrosion/Irritation Causes skin irritationP280, P302 + P352
Serious Eye Damage/Irritation Causes serious eye irritation/damageP280, P305 + P351 + P338
Specific Target Organ Toxicity May cause respiratory irritationP261, P304 + P340
Handling and Storage Protocol
  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, nitrile gloves, and a flame-retardant lab coat.[14]

  • Handling: Avoid breathing vapors or mists. Use only non-sparking tools and take precautionary measures against static discharge.[14] Do not eat, drink, or smoke in the handling area.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and acids.

  • Disposal: Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is a high-value chemical intermediate whose importance is firmly established in the synthesis pipelines of the agrochemical and pharmaceutical industries. Its defined physicochemical properties, established synthesis routes, and predictable reactivity make it a reliable building block for complex molecular design. Adherence to rigorous analytical and safety protocols is essential to harness its synthetic potential safely and effectively, paving the way for the development of next-generation crop protection agents and therapeutic drugs.

References

  • PubChem. 3,5-Dichloro-2-hydroxy-4-methylpyridine. National Center for Biotechnology Information. Available at: [Link]

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  • PubChem. 3,5-Dichloro-2-methylpyrazine. National Center for Biotechnology Information. Available at: [Link]

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  • National Toxicology Program. 2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin). U.S. Department of Health and Human Services. Available at: [Link]

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  • Pipzine Chemicals. 3,5-Dichloro-2-amino pyridine. Available at: [Link]

  • Google Patents. A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
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Introduction: Acknowledging the Compound's Utility and Inherent Risks

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 3,5-Dichloro-2-methylpyridine

This compound is a halogenated pyridine derivative that serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its specific substitution pattern makes it a key building block for constructing more complex molecular architectures. However, as with many chlorinated heterocyclic compounds, its utility is matched by significant potential hazards. This guide is designed for researchers, chemists, and drug development professionals, providing a comprehensive overview of the safety protocols and handling procedures necessary to mitigate risks when working with this compound. As a self-validating system of safety, this document moves from identification and hazard assessment to control measures and emergency response, ensuring a holistic understanding of safe laboratory practices.

Section 1: Chemical and Physical Properties

A foundational understanding of a chemical's properties is paramount to its safe handling. These characteristics influence its behavior under various laboratory conditions, from storage to reaction quenching. While comprehensive experimental data for this specific isomer is not broadly published, data for closely related compounds and computational predictions provide a solid basis for risk assessment.

PropertyValueSource
Molecular Formula C₆H₅Cl₂N[1]
Molecular Weight 162.01 g/mol [2]
CAS Number 103949-58-2 (for 3,4-dichloro-2-methylpyridine)[2]
Appearance Expected to be a solid or liquidN/A
XLogP3 2.5[2]
Melting Point 180-182 °C (for the related 3,5-Dichloro-2-hydroxypyridine)

Section 2: Comprehensive Hazard Assessment

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the hazard profiles of structurally similar isomers is scientifically prudent and essential for ensuring personnel safety. The data below is synthesized from GHS classifications of close analogues like 3,4-dichloro-2-methylpyridine and 3,5-dichloro-4-methylpyridine.[2][3] It is imperative to handle this compound as if it possesses all of the following hazards.

Toxicological Hazards
  • Acute Toxicity: The compound is anticipated to be harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[3][4] The primary routes of exposure are ingestion, dermal absorption, and inhalation of dust or aerosols.

  • Skin Corrosion/Irritation: Causes skin irritation upon contact.[2][3] Prolonged exposure may lead to dermatitis.[5]

  • Serious Eye Damage/Irritation: Causes serious eye damage or irritation.[2][4] Direct contact can result in significant injury.

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[2]

GHS Hazard Summary (Based on Analogues)
Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 3 or 4H311/H312: Toxic/Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 1 or 2AH318/H319: Causes serious eye damage/irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Section 3: The Hierarchy of Controls for Safe Handling

The most effective safety strategies prioritize eliminating hazards or isolating personnel from them. The following hierarchy provides a systematic approach to controlling exposure to this compound.

G Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous reagent) Engineering Engineering Controls (Fume Hood, Glovebox) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: Hierarchy of controls for mitigating chemical exposure.
Detailed Protocol for Safe Handling in a Laboratory Setting

This protocol must be followed to minimize exposure and ensure a safe working environment.

  • Preparation and Engineering Controls:

    • Work Area: All handling of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

    • Ventilation: Ensure the fume hood has adequate airflow and is functioning correctly before beginning work.

    • Safety Equipment: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.[7]

  • Personal Protective Equipment (PPE) Selection and Use:

    • Eye and Face Protection: Wear chemical safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a risk of splashing.[7][8]

    • Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber. Gloves must be inspected for integrity before use. Use proper glove removal technique to avoid skin contact and dispose of contaminated gloves as hazardous waste.[7][8]

    • Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.[3][6] For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron is recommended.

  • Procedural Controls:

    • Avoid Contamination: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[9]

    • Minimize Dust/Aerosol Generation: Handle the solid material carefully to avoid creating dust. If dissolving, add the solid to the solvent slowly.

    • Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before breaks.[9]

    • Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse.[9]

Section 4: Storage and Disposal

Proper storage and disposal are critical to long-term safety and environmental protection.

Storage Protocol
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[7][9]

  • Security: Store in a locked cabinet or area accessible only to authorized personnel.[6][9]

  • Incompatibilities: Store away from strong oxidizing agents, acids, and sources of ignition such as heat, sparks, or open flames.[5]

Waste Disposal Protocol
  • Classification: All waste containing this compound, including empty containers and contaminated PPE, must be treated as hazardous waste.

  • Containment: Collect waste in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal: Dispose of the hazardous waste through an approved waste disposal plant, following all local, regional, and national regulations.[6][9] Do not dispose of it down the drain or into the environment.[8]

Section 5: Emergency Procedures

Immediate and correct action during an emergency can significantly reduce the severity of an incident.

First-Aid Decision Flowchart

G cluster_actions Start Chemical Exposure Occurs Skin Skin Contact Eyes Eye Contact Inhalation Inhalation Ingestion Ingestion ActionSkin Immediately flush with water for 15+ min. Remove contaminated clothing. Seek medical attention if irritation persists. Skin->ActionSkin   ActionEyes Immediately flush with water for 15+ min, holding eyelids open. Remove contact lenses if possible. Seek immediate medical attention. Eyes->ActionEyes   ActionInale ActionInale Inhalation->ActionInale   ActionIngest Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately. Ingestion->ActionIngest   ActionInhale Move person to fresh air. If breathing is difficult, give oxygen. Call a poison center or doctor.

Caption: First-aid response flowchart for different exposure routes.
Detailed First-Aid Measures
  • In case of Skin Contact: Immediately take off all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[7][10] If skin irritation occurs, get medical advice.

  • In case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[9][10] If the person feels unwell or has difficulty breathing, call a poison center or physician immediately.[9]

  • If Swallowed: Rinse the mouth with water. Do NOT induce vomiting.[7] Never give anything by mouth to an unconscious person. Call a poison center or physician immediately.[7]

Spill and Fire Response
  • Small Spill Cleanup:

    • Evacuate non-essential personnel and ensure adequate ventilation. Remove all sources of ignition.[7]

    • Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[7]

    • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[5][11]

    • Carefully sweep or scoop up the absorbed material and place it into a suitable, sealed container for hazardous waste disposal.[12]

    • Clean the spill area with a suitable solvent, followed by soap and water, collecting all cleaning materials as hazardous waste.

  • Firefighting Measures:

    • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[7][12]

    • Specific Hazards: The substance is combustible.[12] Upon heating or in a fire, it may decompose to produce toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride gas.

    • Protective Actions: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[7]

Conclusion

This compound is a compound that demands respect and meticulous handling. While a complete, verified toxicological profile for this specific isomer is pending in public literature, the data from its close analogues provide a clear and compelling case for treating it as a hazardous substance. By adhering to the principles of the hierarchy of controls, utilizing appropriate engineering solutions and PPE, and following the detailed protocols outlined in this guide, researchers can effectively mitigate the risks. A proactive and informed approach to safety is not a barrier to scientific progress but rather the foundational support upon which successful and responsible research is built.

References

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An In-depth Technical Guide to the Thermal Stability of 3,5-Dichloro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of 3,5-dichloro-2-methylpyridine, a key intermediate in pharmaceutical and agrochemical synthesis. For researchers, process chemists, and safety professionals, a thorough understanding of a compound's thermal behavior is paramount to ensure safe handling, develop robust manufacturing processes, and maintain product quality. This document synthesizes theoretical principles with practical, field-proven methodologies for assessing thermal hazards. It delves into the causality behind experimental choices for techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC). By presenting detailed, self-validating protocols and interpreting the resulting data, this guide aims to equip scientists with the necessary expertise to manage the thermal risks associated with this compound and related chlorinated heterocyclic compounds.

Introduction: The Criticality of Thermal Stability in Drug Development

This compound is a halogenated pyridine derivative whose structural motif is of significant interest in medicinal chemistry and agrochemical research. The reactivity endowed by the chlorine and methyl substituents on the pyridine ring makes it a versatile building block for the synthesis of more complex target molecules. However, these same features can also contribute to thermal instability, posing potential risks if not properly understood and managed.

In the journey from laboratory-scale synthesis to large-scale manufacturing, the thermal stability of an intermediate like this compound dictates several critical parameters:

  • Process Safety: Uncontrolled exothermic decomposition can lead to thermal runaway events, resulting in rapid temperature and pressure increases within a reactor. A thorough understanding of the onset temperature of decomposition is crucial for defining safe operating limits.

  • Storage and Transport: The Self-Accelerating Decomposition Temperature (SADT) is a critical parameter derived from thermal stability studies, informing safe storage and transportation conditions to prevent catastrophic thermal events.

  • Product Purity and Yield: Thermal degradation can lead to the formation of impurities, compromising the quality of the final active pharmaceutical ingredient (API) and reducing overall process yield.

  • Regulatory Compliance: Regulatory bodies require comprehensive safety data, including thermal hazard assessments, as part of any new drug application or manufacturing process validation.

This guide will provide the foundational knowledge and practical protocols to comprehensively assess and manage the thermal stability of this compound.

Theoretical Framework: Understanding Thermal Decomposition of Chlorinated Pyridines

The thermal decomposition of chlorinated aromatic and heteroaromatic compounds, including this compound, is a complex process that can proceed through various mechanistic pathways. While specific experimental data for the thermal decomposition of this compound is not extensively published, we can infer likely behavior based on related chlorinated pyridines.

Upon heating, the molecule's internal energy increases, leading to the cleavage of its weakest chemical bonds. In the case of this compound, the carbon-chlorine bonds are susceptible to homolytic cleavage, which can initiate a free-radical chain reaction. The presence of the methyl group can also influence the decomposition pathway.

Anticipated Hazardous Decomposition Products: Based on the elemental composition of this compound (C₆H₅Cl₂N) and safety data for analogous compounds like 3-chloropyridine, thermal decomposition is expected to produce a range of toxic and corrosive gases.[1] These may include:

  • Hydrogen Chloride (HCl): A highly corrosive gas formed from the abstraction of hydrogen atoms by chlorine radicals.

  • Oxides of Nitrogen (NOx): A mixture of toxic gases, including nitric oxide (NO) and nitrogen dioxide (NO₂), formed from the oxidation of the pyridine nitrogen atom.

  • Carbon Monoxide (CO) and Carbon Dioxide (CO₂): Products of incomplete and complete combustion of the organic framework.

  • Phosgene (COCl₂): A highly toxic gas that can be formed when chlorinated organic compounds are exposed to heat.[2]

The potential for the formation of these hazardous byproducts underscores the importance of conducting all thermal studies in well-ventilated areas, preferably within a fume hood, and with appropriate personal protective equipment (PPE).

Core Experimental Techniques for Thermal Stability Assessment

A multi-faceted approach employing several analytical techniques is essential for a comprehensive thermal hazard assessment. Each technique provides unique and complementary information about the material's behavior as a function of temperature.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3][4] It is an invaluable tool for determining the onset temperature of decomposition, quantifying mass loss at different stages, and identifying the presence of residual solvents or moisture.[5]

Experimental Protocol: TGA of this compound

  • Instrument Preparation:

    • Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

    • Select an appropriate sample pan (e.g., platinum or ceramic for high-temperature stability).[4]

    • Tare the sample pan.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into the tared sample pan. A smaller sample size minimizes thermal gradients.

  • Experimental Parameters:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere and prevent oxidative decomposition.[4]

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min. A standard heating rate allows for good resolution of thermal events.[4]

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (Tonset), typically defined as the temperature at which a significant mass loss begins. This can be determined using the tangent method on the TGA curve.

    • The first derivative of the TGA curve (DTG) can be plotted to identify the temperature of the maximum rate of mass loss.[6][7]

Causality Behind Experimental Choices:

  • Inert Atmosphere: Using a nitrogen purge gas ensures that the observed mass loss is due to thermal decomposition (pyrolysis) rather than oxidation, providing a more fundamental measure of the compound's intrinsic stability.

  • Heating Rate: A rate of 10 °C/min is a common starting point. Faster rates can shift the decomposition to higher temperatures, while slower rates provide better resolution of overlapping thermal events.

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Calibrate Calibrate Instrument Prepare_Sample Prepare Sample (5-10 mg) Calibrate->Prepare_Sample Set_Params Set Parameters (N2 Purge, 10°C/min) Prepare_Sample->Set_Params Run_TGA Run TGA Experiment Set_Params->Run_TGA Plot_Data Plot Mass vs. Temp Run_TGA->Plot_Data Analyze_Curve Determine Tonset and Mass Loss Plot_Data->Analyze_Curve

TGA Experimental Workflow
Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy (ΔH) associated with these transitions.[10] An exothermic decomposition event will appear as a peak in the heat flow signal.

Experimental Protocol: DSC of this compound

  • Instrument Preparation:

    • Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).[9]

    • Select appropriate sample pans. For volatile or potentially high-pressure decompositions, hermetically sealed pans are recommended.

  • Sample Preparation:

    • Accurately weigh 1-5 mg of this compound into a DSC pan.

    • Hermetically seal the pan. An empty, sealed pan should be used as the reference.

  • Experimental Parameters:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to a temperature above the decomposition temperature observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot heat flow (W/g) versus temperature (°C).

    • Identify the endothermic peak corresponding to the melting point.

    • Identify the exothermic peak(s) corresponding to decomposition.

    • Determine the onset temperature of the exotherm (Tonset).

    • Integrate the area under the exothermic peak to calculate the heat of decomposition (ΔHdecomp) in J/g.

Causality Behind Experimental Choices:

  • Hermetically Sealed Pans: These pans contain the sample and any gaseous products, preventing mass loss and allowing for the accurate measurement of the total energy released during decomposition. This is crucial for assessing the potential for pressure buildup in a closed system.

  • Heating Rate: A 10 °C/min heating rate is standard for initial screening and allows for comparison with TGA data.

DSC_Workflow Start Start: Calibrate DSC Prep Prepare Sample (1-5 mg) in Hermetically Sealed Pan Start->Prep Params Set Parameters (N2 Purge, 10°C/min) Prep->Params Run Run DSC Experiment Params->Run Data Plot Heat Flow vs. Temp Run->Data Analysis Analyze Data: - Identify Melting Point (Endotherm) - Determine T-onset (Exotherm) - Calculate ΔH-decomp Data->Analysis End End: Report Findings Analysis->End

DSC Experimental Workflow
Accelerating Rate Calorimetry (ARC)

Principle: ARC is considered the "gold standard" for assessing thermal runaway hazards.[11] It is a highly sensitive adiabatic calorimeter that mimics a worst-case scenario in a chemical reactor where no heat is lost to the surroundings.[12][13] The instrument detects the onset of self-heating and then maintains an adiabatic environment, allowing the sample's temperature and pressure to rise as a result of its own exothermic decomposition.[14]

Experimental Protocol: ARC of this compound

  • Instrument and Sample Preparation:

    • The ARC instrument is calibrated for temperature and pressure.

    • A small sample (typically 1-6 g) is placed in a robust, spherical sample bomb made of a material compatible with the chemical (e.g., stainless steel or Hastelloy C).[14]

    • The bomb is sealed and placed in the calorimeter.

  • Experimental Procedure (Heat-Wait-Search Mode):

    • The system heats the sample to a starting temperature.

    • It then enters a "wait" period to achieve thermal equilibrium.

    • In the "search" phase, the instrument monitors for any self-heating greater than a set sensitivity threshold (e.g., 0.02 °C/min).[14]

    • If no exotherm is detected, the system heats the sample by a small increment (e.g., 5-10 °C) and repeats the wait-search cycle.

    • Once self-heating is detected, the instrument switches to adiabatic mode. The calorimeter heaters match the sample temperature, ensuring all generated heat increases the sample's temperature.

  • Data Analysis:

    • The instrument records temperature and pressure as a function of time.

    • Key parameters are determined from the data, including:

      • Onset Temperature (Tonset): The temperature at which self-heating is first detected.

      • Adiabatic Temperature Rise (ΔTad): The total temperature increase due to the exotherm.

      • Time to Maximum Rate (TMR): The time it takes for the reaction to reach its maximum velocity from the onset temperature under adiabatic conditions.[15]

      • Self-Accelerating Decomposition Temperature (SADT): Calculated from the ARC data to determine the lowest temperature at which a substance in a specific packaging will undergo self-accelerating decomposition.

Causality Behind Experimental Choices:

  • Adiabatic Conditions: Simulating a "worst-case" scenario of a large, uncooled reactor provides a conservative and highly relevant measure of the potential for a thermal runaway.[13]

  • Pressure Measurement: Simultaneously measuring pressure is critical as decomposition often generates non-condensable gases, which can lead to reactor over-pressurization and rupture.

Synthesized Data and Interpretation

While specific experimental data for this compound is not publicly available, we can synthesize a representative dataset based on the expected behavior of chlorinated pyridines to illustrate the interpretation of results.

Table 1: Summary of Expected Thermal Stability Data

ParameterTechniqueExpected ValueSignificance
Tonset (Decomposition) TGA200 - 280 °CInitial indication of thermal instability in an open system.
Tonset (Exotherm) DSC190 - 270 °COnset of energy release in a closed system; typically slightly lower than TGA onset.
Heat of Decomposition (ΔHdecomp) DSC150 - 400 J/gMagnitude of energy release; higher values indicate a greater potential for a rapid temperature rise.
Tonset (Adiabatic) ARC180 - 260 °CMost conservative onset temperature, representing the "temperature of no return" in a worst-case scenario.
Time to Maximum Rate (TMR) at Tonset ARC> 24 hoursA longer TMR provides more time for corrective action in the event of a process deviation.

Interpretation:

The data suggest that this compound is likely to be thermally stable at typical ambient and refrigerated storage temperatures. However, the onset of a significant exothermic decomposition in the range of 180-280 °C indicates that elevated temperatures, such as those that could be encountered during distillation or in a malfunctioning reactor, could initiate a hazardous thermal runaway. The moderate heat of decomposition suggests that while a runaway reaction is possible, it may be less severe than that of compounds with highly energetic functional groups.

Safe Handling and Storage Protocols

Based on the potential thermal hazards and the likely formation of toxic decomposition products, the following handling and storage procedures are mandatory.

5.1. Personal Protective Equipment (PPE): Always wear the following when handling this compound:

  • Chemical safety goggles and a face shield.

  • Chemical-resistant gloves (e.g., nitrile, with consideration for breakthrough times).[16]

  • A flame-resistant lab coat.

5.2. Engineering Controls:

  • All handling of the compound, especially when heating, must be conducted in a certified chemical fume hood to contain any vapors or decomposition products.

  • For process-scale work, reactors should be equipped with adequate cooling systems, pressure relief devices, and emergency quench systems.

5.3. Storage:

  • Store in a cool, dry, well-ventilated area away from heat sources and direct sunlight.[17]

  • Keep containers tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents.

5.4. Spill and Emergency Procedures:

  • In case of a spill, evacuate the area and prevent the material from entering drains.

  • Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

  • For fires involving this material, use a dry chemical, carbon dioxide, or foam extinguisher. Water spray can be used to cool containers.

Safe Handling Decision Workflow

Conclusion

This compound is a valuable chemical intermediate whose thermal stability must be thoroughly understood and respected. This guide has outlined the key theoretical considerations and provided detailed, practical protocols for assessing its thermal hazards using TGA, DSC, and ARC. While specific experimental values for this compound require empirical determination, the framework provided herein, based on established principles and data from analogous compounds, offers a robust system for ensuring its safe use in research and development. By integrating these methodologies and safety protocols, scientists and engineers can mitigate risks, ensure regulatory compliance, and advance their projects with confidence.

References

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  • National Institutes of Health. DS Fact Sheet: Working Safely with Dichloromethane (DCM, Methylene Chloride). [Link][16]

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Methodological & Application

Application Notes & Protocols: The Strategic Role of 3,5-Dichloro-2-methylpyridine in Advanced Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, chemists, and process development scientists on the utilization of 3,5-dichloro-2-methylpyridine as a pivotal intermediate in the synthesis of modern agrochemicals. We delve into the strategic importance of its chlorinated pyridine scaffold, offering scientifically grounded protocols for its conversion into high-value downstream products. The narrative emphasizes the causality behind experimental choices, self-validating protocol design, and authoritative scientific grounding. Key synthetic transformations, including side-chain chlorination and subsequent fluorination to yield trifluoromethylpyridine derivatives, are detailed. Furthermore, this guide includes comprehensive analytical methods for quality control and rigorous safety and handling protocols.

Introduction: The Versatility of the Chlorinated Pyridine Scaffold

Chlorinated pyridine derivatives are fundamental building blocks in the agrochemical industry, forming the core structure of numerous herbicides, fungicides, and insecticides.[1] The specific isomeric and substitution pattern of the pyridine ring dictates the molecule's reactivity and, ultimately, the biological activity of the final product. This compound is a strategic intermediate whose value lies in its distinct arrangement of functional groups:

  • Dichloro Substitution: The chlorine atoms at the 3- and 5-positions deactivate the pyridine ring towards certain electrophilic substitutions while providing sites for potential nucleophilic substitution or metallation reactions under specific conditions. This chlorination pattern is integral to the mode of action in several final agrochemical products.

  • Methyl Group at C-2: The methyl group is not merely a placeholder; it is a reactive handle for extensive functionalization. Its primary utility is as a precursor to the trichloromethyl (-CCl₃) group, which can then be converted into the highly sought-after trifluoromethyl (-CF₃) group.[2]

  • The Trifluoromethyl Moiety: The -CF₃ group is a bioisostere of a methyl group but with profoundly different electronic properties. Its high electronegativity and lipophilicity can dramatically enhance a molecule's metabolic stability, binding affinity to target enzymes, and overall efficacy as a crop protection agent.[3]

This guide will focus on the principal synthetic application of this compound: its role as a precursor in the synthesis of trifluoromethylpyridine-containing agrochemicals, a class that includes potent fungicides and herbicides.[2][4]

Core Synthetic Pathway: From Methyl to Trifluoromethyl

The most significant industrial application for methylpyridines like this compound is their conversion to trifluoromethylpyridines. This is typically a two-stage process involving radical chlorination followed by a halogen exchange (HALEX) fluorination reaction.

Logical Workflow: Synthesis of Trifluoromethylpyridine Intermediates

The overall process is a sequential transformation designed to build molecular complexity and introduce the critical toxophore, the trifluoromethyl group.

G cluster_0 Stage 1: Side-Chain Chlorination cluster_1 Stage 2: Halogen Exchange (HALEX) cluster_2 Stage 3: Final Product Synthesis A This compound (Starting Intermediate) B 3,5-Dichloro-2-(trichloromethyl)pyridine (Key Intermediate) A->B Radical Chlorination (e.g., Cl₂, UV light) C 3,5-Dichloro-2-(trifluoromethyl)pyridine (Value-Added Intermediate) B->C Fluorination (e.g., HF, catalyst) D Advanced Agrochemicals (e.g., Fungicides, Herbicides) C->D Nucleophilic Substitution / Coupling G cluster_path A This compound B 3,5-Dichloro-2-(trichloromethyl)pyridine A->B + 3 Cl₂ UV Light C 3,5-Dichloro-2-(trifluoromethyl)pyridine B->C + 3 HF Catalyst, Δ D Final Agrochemical (e.g., Herbicide/Fungicide) C->D + Nu-H (SₙAr Reaction)

Caption: Key transformations from the starting material to a final agrochemical.

Analytical Quality Control

Rigorous analytical control is essential to ensure the purity of the intermediates and the final product, as impurities can lead to undesirable side reactions and byproducts.

Protocol: GC-MS Analysis of Reaction Intermediates

Objective: To identify and quantify this compound and its chlorinated derivatives in a reaction mixture.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS).

  • Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent). [5] GC-MS Conditions:

  • Injector Temperature: 280 °C [5]* Injection Mode: Split (e.g., 50:1 ratio)

  • Carrier Gas: Helium at 1.0 mL/min constant flow [5]* Oven Program:

    • Initial Temperature: 80 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C [5]* MS Conditions:

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-500 [5] Sample Preparation:

  • Accurately weigh ~10 mg of the crude sample or reaction aliquot.

  • Dissolve in 10 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Filter through a 0.45 µm syringe filter before injection.

Data Interpretation:

  • Identify compounds based on their retention times and mass fragmentation patterns compared to known standards.

  • Quantify using an internal or external standard calibration curve.

Safety and Handling

Chlorinated pyridine derivatives are classified as hazardous materials and must be handled with appropriate precautions.

  • Toxicity: These compounds are often toxic if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation. [6]* Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood. [7]* Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers, away from incompatible materials such as strong oxidizing agents. * Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not discharge into the environment. [7]

References

  • Benchchem. A Comparative Guide to Analytical Methods for the Quantification of 3,5-Dichloro-2-(trichloromethyl)pyridine.
  • University of Hertfordshire. Picloram (Ref: X 159868) - AERU.
  • Benchchem. Application Notes and Protocols: 3,5-Dichloro-2-(trichloromethyl)pyridine in Agrochemical Synthesis.
  • ATSDR. Toxicological Profile for Chlorpyrifos.
  • University of Hertfordshire. Clopyralid - AERU.
  • TCI Chemicals. SAFETY DATA SHEET - 3,5-Dichloro-2-cyanopyridine.
  • Sigma-Aldrich. SAFETY DATA SHEET - 3-methylpyridine.
  • Benchchem. Application Notes and Protocols for the Use of 3,5-Dichloropyridine in Agrochemical Synthesis.
  • Fisher Scientific. SAFETY DATA SHEET - 3,5-Dichloropyridine.
  • Benchchem. Application Notes and Protocols: Reaction Mechanisms Involving 3,5-Dichloro-2-(trichloromethyl)pyridine.
  • Benchchem. 2,3-Dichloro-5-methylpyridine: Synthesis, Properties, and Key Applications.
  • Fisher Scientific. SAFETY DATA SHEET - 2,3-Dichloro-5-(trifluoromethyl)pyridine.
  • Benchchem. A Comparative Guide to Analytical Methods for 3,5-Dichloropyridine Quantification.
  • J-Stage. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • CAMEO Chemicals. 3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE.
  • Japan Chemical Substance Dictionary. III Analytical Methods.
  • Semantic Scholar. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • Google Patents. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
  • Semantic Scholar. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods.

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3,5-Dichloro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Methyl-3,5-disubstituted Pyridine Scaffold

The 3,5-disubstituted pyridine motif is a privileged scaffold in medicinal chemistry and materials science, appearing in a multitude of biologically active compounds and functional materials.[1][2] Specifically, the 3,5-dichloro-2-methylpyridine core offers a versatile platform for the synthesis of complex molecules through selective functionalization of its two chloro-substituents. The presence of the methyl group at the 2-position and the differential reactivity of the chlorine atoms at the 3- and 5-positions allow for sequential and regioselective cross-coupling reactions. This guide provides an in-depth exploration of palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions on this compound, offering detailed protocols and expert insights for researchers in drug discovery and chemical synthesis.

Understanding Regioselectivity: The Key to Sequential Functionalization

In dihalogenated pyridines, the regioselectivity of palladium-catalyzed cross-coupling is primarily dictated by the electronic and steric environment of the carbon-halogen bonds. For this compound, the chlorine atom at the 5-position is generally more susceptible to oxidative addition to a palladium(0) catalyst than the chlorine at the 3-position. This is attributed to the steric hindrance imposed by the adjacent methyl group at the 2-position, which disfavors the approach of the bulky palladium catalyst to the C-3 chlorine. Furthermore, the electronic properties of the pyridine ring can influence the relative reactivity of the C-Cl bonds. While direct experimental data on this compound is scarce in the readily available literature, extensive studies on analogous dihalopyridines strongly support this predicted regioselectivity.[3][4] This inherent difference in reactivity is the cornerstone of a synthetic strategy that allows for the sequential introduction of different functionalities at the 5- and 3-positions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds.[5] In the context of this compound, it allows for the introduction of a diverse range of aryl and heteroaryl substituents, which are common features in many pharmaceutical agents.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps:

  • Oxidative Addition: A palladium(0) species inserts into the C-Cl bond of the this compound, preferentially at the 5-position, to form a palladium(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium(II) complex.

  • Reductive Elimination: The two organic moieties on the palladium(II) center couple and are eliminated as the final product, regenerating the palladium(0) catalyst.

Suzuki_Miyaura_Cycle cluster_oa cluster_tm cluster_re pd0 Pd(0)L₂ pd_complex L₂Pd(II)(Ar)(X) pd0->pd_complex aryl_halide This compound (Ar-X) oxidative_addition Oxidative Addition pd_intermediate L₂Pd(II)(Ar)(R) pd_complex->pd_intermediate boronic_acid R-B(OH)₂ transmetalation Transmetalation base Base pd_intermediate->pd0 product 3-chloro-2-methyl-5-R-pyridine (Ar-R) reductive_elimination Reductive Elimination

Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the coupling of related chloropyridines and is designed as a starting point for optimization.[1][2][6]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 1,4-dioxane (2 mL). Stir for 5 minutes at room temperature.

  • Add the catalyst premix to the Schlenk tube containing the reagents.

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-chloro-5-aryl-2-methylpyridine.

ParameterRecommended ConditionNotes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pre-catalysts that are reduced in situ to Pd(0).
Ligand SPhos, XPhos, RuPhosBulky, electron-rich phosphine ligands are crucial for the activation of aryl chlorides.
Base K₃PO₄, Cs₂CO₃, K₂CO₃The choice of base can significantly impact the reaction rate and yield.
Solvent 1,4-Dioxane/H₂O, TolueneA polar aprotic solvent, often with a small amount of water, is typically used.
Temperature 80-120 °CHigher temperatures are generally required for the coupling of aryl chlorides.

Table 1: Key Parameters for Suzuki-Miyaura Coupling of this compound.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to a wide range of alkynyl-substituted pyridines.[7][8] These products are valuable intermediates in organic synthesis and can be further elaborated into more complex structures.

Mechanistic Overview

The Sonogashira reaction typically involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex L₂Pd(II)(Ar)(X) pd0->pd_complex Oxidative Addition pd_alkynyl L₂Pd(II)(Ar)(C≡CR) pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination product Ar-C≡CR pd_alkynyl->product cu_x CuX cu_acetylide Cu-C≡CR cu_x->cu_acetylide Base cu_acetylide->pd_complex cu_acetylide->cu_x aryl_halide Ar-X aryl_halide->pd_complex alkyne H-C≡CR alkyne->cu_acetylide

Figure 2: Simplified catalytic cycles of the Sonogashira reaction.

Experimental Protocol: Regioselective Sonogashira Coupling

This protocol is based on general procedures for the Sonogashira coupling of halo-heterocycles.[9][10][11]

Materials:

  • This compound

  • Terminal alkyne

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous and degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous and degassed THF (10 mL) and triethylamine (5 mL) to the reaction mixture.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-chloro-5-alkynyl-2-methylpyridine.

ParameterRecommended ConditionNotes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pd(0) or Pd(II) pre-catalysts can be used.
Copper Co-catalyst CuIEssential for the activation of the terminal alkyne.
Base Et₃N, DiisopropylamineAn amine base is required to neutralize the HX formed and to facilitate the formation of the copper acetylide.
Solvent THF, DMF, 1,4-DioxaneAnhydrous and degassed solvents are crucial for optimal results.
Temperature Room temperature to 60 °CThe reaction is often run at or slightly above room temperature.

Table 2: Key Parameters for Sonogashira Coupling of this compound.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of substituted anilines and other N-aryl compounds.[12][13] This reaction is particularly valuable for introducing primary and secondary amines, as well as amides and other nitrogen nucleophiles, onto the pyridine core.

Mechanistic Principles

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Cycle cluster_oa cluster_ac cluster_re pd0 Pd(0)L₂ pd_complex L₂Pd(II)(Ar)(X) pd0->pd_complex aryl_halide Ar-X oxidative_addition Oxidative Addition pd_amido L₂Pd(II)(Ar)(NR₂) pd_complex->pd_amido amine R₂NH amine_coordination Amine Coordination & Deprotonation base Base pd_amido->pd0 product Ar-NR₂ reductive_elimination Reductive Elimination

Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Regioselective Buchwald-Hartwig Amination

The following protocol is a general guideline for the amination of this compound, adapted from established methods.[14][15][16]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous and degassed

Procedure:

  • In a glovebox, add this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube.

  • In a separate vial, dissolve tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%) and Xantphos (0.03 mmol, 3 mol%) in anhydrous and degassed toluene (5 mL).

  • Add the catalyst solution to the Schlenk tube containing the reagents.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Dilute the mixture with ethyl acetate (20 mL) and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-chloro-5-amino-2-methylpyridine derivative.

ParameterRecommended ConditionNotes
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pd(0) or Pd(II) pre-catalysts are effective.
Ligand Xantphos, BINAP, RuPhosBulky, electron-rich phosphine ligands are essential for efficient C-N bond formation.
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is typically required.
Solvent Toluene, 1,4-DioxaneAnhydrous, deoxygenated solvents are critical to prevent catalyst deactivation.
Temperature 80-110 °CThe reaction temperature depends on the reactivity of the amine and the aryl chloride.

Table 3: Key Parameters for Buchwald-Hartwig Amination of this compound.

Conclusion and Future Directions

The palladium-catalyzed cross-coupling of this compound offers a powerful and versatile strategy for the synthesis of a wide array of 3,5-disubstituted 2-methylpyridine derivatives. The inherent regioselectivity of these reactions allows for the sequential functionalization of the pyridine core, making this a highly valuable building block in drug discovery and materials science. The protocols provided herein serve as a robust starting point for the development of specific applications. Further optimization of reaction conditions, including the screening of ligands and bases, may be necessary to achieve optimal results for specific substrates. The subsequent functionalization of the remaining chlorine at the 3-position opens up avenues for the creation of diverse and complex molecular architectures.

References

  • Hu, H., et al. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Molecules, 14(9), 3153-3160. [Link]

  • Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Hu, H., et al. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. ResearchGate. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]

  • Koley, M., et al. (2011). Regioselective Syntheses of 2,3‐Substituted Pyridines by Orthogonal Cross‐Coupling Strategies. European Journal of Organic Chemistry, 2011(10), 1972-1979. [Link]

  • Boykin, D. W., et al. (2011). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Journal of Heterocyclic Chemistry, 48(5), 1238-1242. [Link]

  • Powers, D. C., & Ritter, T. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 55(15), 2246-2257. [Link]

  • ResearchGate. (2009). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • ResearchGate. (2006). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. [Link]

  • Powers, D. C., & Ritter, T. (2019). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Journal of the American Chemical Society, 141(32), 12836-12844. [Link]

  • ArODES. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. [Link]

  • Wikipedia. (2023). Sonogashira coupling. Wikipedia. [Link]

  • SciSpace. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. SciSpace. [Link]

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  • Powers, D. C., & Ritter, T. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 144(20), 8963-8973. [Link]

  • Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 24(53), 14226-14230. [Link]

  • RSC Publishing. (2018). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Link]

  • ResearchGate. (2014). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]

  • Mosquera, A., et al. (2008). Cross-coupling reactions of indium organometallics with 2,5-dihalopyrimidines: synthesis of hyrtinadine A. Organic Letters, 10(17), 3745-3748. [Link]

  • ResearchGate. (2001). ChemInform Abstract: Rapid Synthesis of 3‐Aminoisoquinoline‐5‐sulfonamides Using the Buchwald—Hartwig Reaction. ResearchGate. [Link]

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Sources

Application Notes and Protocols: Reaction Conditions for the Amination of 3,5-Dichloro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The functionalization of pyridine scaffolds remains a cornerstone of modern medicinal chemistry and materials science. Among the myriad of pyridine derivatives, aminopyridines serve as crucial building blocks for a diverse range of biologically active molecules and functional materials. The selective introduction of an amino group onto a pyridine ring, particularly one bearing multiple halogen substituents, presents a formidable challenge to the synthetic chemist. This guide provides an in-depth technical overview and detailed protocols for the amination of 3,5-dichloro-2-methylpyridine, a sterically hindered and electronically distinct heteroaryl halide.

The presence of two chlorine atoms at the C3 and C5 positions, flanking a methyl group at C2, imparts unique reactivity to the pyridine ring. The regioselectivity of the amination reaction—that is, the preferential substitution of the chlorine at either the C3 or C5 position—is a critical consideration that is governed by a delicate interplay of electronic and steric factors. This document will explore the three primary methodologies for effecting this transformation: the Buchwald-Hartwig amination, the Ullmann condensation, and nucleophilic aromatic substitution (SNAr). We will delve into the mechanistic underpinnings of each approach, providing field-proven insights into the selection of catalysts, ligands, bases, and solvents to achieve optimal yields and regioselectivity.

Strategic Approaches to the Amination of this compound

The choice of synthetic strategy for the amination of this compound is dictated by the desired regiochemical outcome and the nature of the amine coupling partner. The three principal methods, each with its own set of advantages and limitations, are outlined below.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2] This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope and functional group tolerance, often providing a milder alternative to traditional methods.[1]

Mechanistic Rationale: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a Pd(II)-amido intermediate, and subsequent reductive elimination to furnish the desired N-aryl product and regenerate the Pd(0) catalyst.[1][2] The choice of phosphine ligand is paramount, as it modulates the reactivity and stability of the palladium catalyst, particularly for challenging substrates like this compound.

Regioselectivity: In the case of this compound, the electronic and steric environment influences which chlorine atom is more susceptible to oxidative addition. The C5 position is generally less sterically hindered than the C3 position, which is flanked by the methyl group at C2. Consequently, palladium-catalyzed amination is expected to favor substitution at the C5 position.

Copper-Catalyzed Ullmann Condensation (Goldberg Reaction)

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds, representing a viable alternative to palladium-based systems.[3] The Goldberg reaction specifically refers to the copper-catalyzed amination of aryl halides.[1]

Mechanistic Rationale: The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I)-amide species, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the desired aminopyridine.[3] Traditional Ullmann conditions often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. However, the development of various ligands has enabled milder reaction conditions.

Regioselectivity: Similar to the Buchwald-Hartwig reaction, steric factors are likely to play a significant role in determining the regioselectivity of the Ullmann condensation with this compound, with a preference for reaction at the less hindered C5 position.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a potential pathway for the amination of halopyridines, particularly when the pyridine ring is activated by electron-withdrawing groups.[4]

Mechanistic Rationale: The SNAr mechanism proceeds via the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the leaving group restores the aromaticity of the ring. The rate of an SNAr reaction is highly dependent on the electronic nature of the pyridine ring and the nature of the leaving group. For halopyridines, the reactivity order is typically F > Cl > Br > I.

Regioselectivity: The pyridine nitrogen atom is inherently electron-withdrawing, which activates the ortho (C2, C6) and para (C4) positions towards nucleophilic attack. In this compound, both chlorine atoms are in meta-like positions relative to the ring nitrogen, rendering them less activated towards SNAr. However, the presence of other substituents can influence the electron density at each carbon. For instance, studies on related dichloropyrazines have shown that electron-donating groups can direct nucleophilic attack to the adjacent position.[5] In the case of this compound, the electron-donating methyl group at the C2 position may slightly favor nucleophilic attack at the C3 position. However, SNAr reactions on this substrate are generally expected to be less facile compared to palladium- or copper-catalyzed methods and may require forcing conditions.

Experimental Protocols

The following protocols are designed to serve as a starting point for the amination of this compound. Optimization of the reaction conditions, including catalyst loading, ligand-to-metal ratio, base, solvent, temperature, and reaction time, is highly recommended for each specific amine substrate.

Protocol 1: Buchwald-Hartwig Amination for Selective C5-Amination

This protocol is adapted from established procedures for the amination of chloropyridines and is designed to favor the formation of the 5-amino-3-chloro-2-methylpyridine derivative.

Workflow Diagram:

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Pd₂(dba)₃, ligand, and NaOtBu in an oven-dried Schlenk flask. purge Evacuate and backfill with Argon (3x). reagents->purge Inert Atmosphere add_reagents Add this compound, amine, and anhydrous toluene. purge->add_reagents heat Heat the reaction mixture at 100-110 °C with vigorous stirring. add_reagents->heat monitor Monitor progress by TLC or LC-MS. heat->monitor cool Cool to room temperature. monitor->cool quench Quench with water and extract with an organic solvent (e.g., EtOAc). cool->quench dry Dry the organic layer over Na₂SO₄, filter, and concentrate. quench->dry purify Purify by column chromatography. dry->purify product product purify->product Isolate Product

Caption: Workflow for Buchwald-Hartwig amination.

Materials:

Reagent/MaterialMolar Equiv.Amount
This compound1.0(e.g., 1.62 g, 10 mmol)
Amine (e.g., Benzylamine)1.1 - 1.2(e.g., 1.28 g, 12 mmol)
Pd₂(dba)₃0.01 - 0.02(e.g., 92 mg, 0.1 mmol)
Xantphos0.02 - 0.04(e.g., 116 mg, 0.2 mmol)
Sodium tert-butoxide (NaOtBu)1.4 - 2.0(e.g., 1.35 g, 14 mmol)
Anhydrous Toluene-50 mL

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (1-2 mol%), Xantphos (2-4 mol%), and sodium tert-butoxide (1.4-2.0 equiv.).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add anhydrous toluene (to achieve a concentration of ~0.2 M with respect to the limiting reagent) via syringe.

  • Add the amine (1.1-1.2 equiv.) and this compound (1.0 equiv.) to the reaction mixture.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-amino-3-chloro-2-methylpyridine derivative.

Protocol 2: Ullmann-Type Copper-Catalyzed Amination

This protocol provides a general procedure for the copper-catalyzed amination of this compound, which may serve as a more cost-effective alternative to palladium catalysis.

Workflow Diagram:

Ullmann_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine CuI, ligand, and K₂CO₃ in a sealed tube. purge Evacuate and backfill with Argon (3x). reagents->purge Inert Atmosphere add_reagents Add this compound, amine, and solvent (e.g., DMF). purge->add_reagents heat Heat the reaction mixture at 120-140 °C with vigorous stirring. add_reagents->heat monitor Monitor progress by TLC or LC-MS. heat->monitor cool Cool to room temperature. monitor->cool filter_dilute Dilute with EtOAc and filter through Celite. cool->filter_dilute wash Wash the filtrate with aqueous NH₄Cl and brine. filter_dilute->wash dry_purify Dry organic layer, concentrate, and purify by chromatography. wash->dry_purify product product dry_purify->product Isolate Product

Caption: Workflow for Ullmann-type amination.

Materials:

Reagent/MaterialMolar Equiv.Amount
This compound1.0(e.g., 1.62 g, 10 mmol)
Amine (e.g., n-Hexylamine)1.5 - 2.0(e.g., 1.52 g, 15 mmol)
Copper(I) Iodide (CuI)0.05 - 0.10(e.g., 95 mg, 0.5 mmol)
Ligand (e.g., L-proline)0.10 - 0.20(e.g., 115 mg, 1.0 mmol)
Potassium Carbonate (K₂CO₃)2.0(e.g., 2.76 g, 20 mmol)
Anhydrous DMF or DMSO-20 mL

Procedure:

  • To a sealable reaction tube, add CuI (5-10 mol%), L-proline (10-20 mol%), and K₂CO₃ (2.0 equiv.).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add this compound (1.0 equiv.), the amine (1.5-2.0 equiv.), and anhydrous DMF or DMSO.

  • Seal the tube tightly and heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a general procedure for the SNAr amination of this compound. Due to the reduced reactivity of the chlorine atoms in this substrate, high temperatures and pressures may be required. This method is most likely to be successful with small, highly nucleophilic amines like ammonia or methylamine.

Workflow Diagram:

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine this compound and a polar aprotic solvent in a pressure-rated vessel. add_amine Add a large excess of the amine (e.g., aqueous ammonia). reagents->add_amine seal_heat Seal the vessel and heat to a high temperature (e.g., 150-200 °C). add_amine->seal_heat monitor Monitor internal pressure and reaction progress (if possible). seal_heat->monitor cool Cool to room temperature carefully. monitor->cool vent Vent any excess pressure. cool->vent extract Extract the product with an organic solvent. vent->extract purify Wash, dry, concentrate, and purify by chromatography or recrystallization. extract->purify product product purify->product Isolate Product

Caption: Workflow for SNAr amination.

Materials:

Reagent/MaterialMolar Equiv.Amount
This compound1.0(e.g., 1.62 g, 10 mmol)
Amine (e.g., 28% aq. NH₃)Large Excess(e.g., 50 mL)
Polar Aprotic Solvent (e.g., NMP, DMSO)-20 mL

Procedure:

  • In a high-pressure reaction vessel, combine this compound (1.0 equiv.) and a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).

  • Add a large excess of the amine (e.g., aqueous ammonia).

  • Seal the reaction vessel and heat to 150-200 °C. Caution: This reaction should be carried out in a properly shielded environment due to the high pressures that may develop.

  • Maintain the temperature for the desired reaction time (e.g., 12-24 hours).

  • After the reaction is complete, cool the vessel to room temperature.

  • Carefully vent any excess pressure.

  • Transfer the reaction mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion

The amination of this compound presents a nuanced synthetic challenge that can be addressed through several strategic approaches. The choice between palladium-catalyzed Buchwald-Hartwig amination, copper-catalyzed Ullmann condensation, and nucleophilic aromatic substitution will depend on the specific requirements of the synthesis, including the desired regioselectivity, the nature of the amine, and considerations of cost and scalability. For selective mono-amination, particularly at the less sterically hindered C5 position, the Buchwald-Hartwig reaction is often the method of choice due to its high efficiency and mild conditions. The Ullmann condensation offers a valuable, more economical alternative, though it may require higher temperatures. SNAr is generally less favored for this substrate but can be a viable option for simple, highly nucleophilic amines under forcing conditions. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to navigate the complexities of aminating this challenging pyridine scaffold and to facilitate the synthesis of novel and valuable chemical entities.

References

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  • Scales, S., et al. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Organic Letters, 15(9), 2156–2159.
  • BenchChem. (2025). Reactivity of Amino Groups in 2-Chloro-5-methylpyridine-3,4-diamine: An In-depth Technical Guide. BenchChem.
  • Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. Retrieved from a relevant procedure on the website.
  • Fun, H.-K., et al. (2008). 3,5-Dichloro-6-methylpyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(1), o97.
  • Google Patents. (n.d.). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.
  • Google Patents. (n.d.). CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.
  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • PubMed. (n.d.). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
  • Beilstein Journals. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage.
  • MDPI. (n.d.). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines.
  • NIH. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
  • ACS Publications. (2020). CuI/2-Aminopyridine 1‑Oxide Catalyzed Amination of Aryl Chlorides with Aliphatic Amines. The Journal of Organic Chemistry, 85(19), 12556–12565.
  • ResearchGate. (n.d.). (PDF) Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][6][7][8] thiadiazole with substituted anilines at conventional heating in Schlenk tube. Retrieved from a relevant publication on the platform.

  • ResearchGate. (n.d.). (PDF) Copper Nanoparticles and Copper-Containing Metal–Organic Coordination Polymers in the Catalytic Amination of 2-Halopyridines.
  • de Gruyter. (n.d.). Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines.
  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • YouTube. (2020). SNAr reactions of pi-deficient aromatic rings [Video]. Retrieved from [Link]

  • YouTube. (n.d.). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes [Video].
  • YouTube. (n.d.). nucleophilic aromatic substitutions [Video].
  • NIH. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
  • RSC Publishing. (n.d.). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.
  • NIH. (n.d.). Photochemical C3-amination of pyridines via Zincke imine intermediates.
  • Organic Syntheses. (n.d.). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Retrieved from a relevant procedure on the website.
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  • Google Patents. (n.d.). WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • Google Patents. (n.d.). EP1064265B1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
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Application Notes & Protocols: The Strategic Use of 3,5-Dichloro-2-methylpyridine in the Synthesis of Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3,5-Dichloro-2-methylpyridine is a highly versatile heterocyclic building block, distinguished by its strategically positioned reactive sites: a nucleophilic pyridine nitrogen, two electrophilic chlorine-substituted carbons, and an activatable methyl group. This unique combination of functionalities makes it a valuable precursor in the synthesis of a wide range of high-value functional materials, particularly within the pharmaceutical and agrochemical sectors.[1][2] These application notes provide detailed, field-proven protocols for the transformation of this compound into key intermediates for two distinct classes of functional materials. The causality behind experimental choices, process optimization parameters, and self-validating characterization steps are explained to ensure technical accuracy and reproducibility for researchers, scientists, and drug development professionals.

Physicochemical Properties & Safe Handling

Before proceeding with any experimental work, it is crucial to understand the properties and hazards associated with this compound. Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

PropertyValueSource
Molecular Formula C₆H₅Cl₂N[3]
Molecular Weight 162.02 g/mol [2]
CAS Number 22734-34-3[3]
Appearance White to off-white crystalline solid or powder-
GHS Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH332: Harmful if inhaled[2]
Storage Room Temperature (in a dry, tightly sealed container)[2]

Application 1: Synthesis of a Core Intermediate for Proton Pump Inhibitors (PPIs)

Rationale & Mechanistic Insight: Proton Pump Inhibitors (PPIs) are a class of drugs that profoundly reduce stomach acid production by irreversibly inhibiting the H+/K+ ATPase enzyme system in gastric parietal cells.[4][5] A common structural motif in many PPIs is a substituted pyridine ring linked to a benzimidazole moiety. This compound serves as an ideal starting material for the pyridine portion. The first critical step is the selective oxidation of the 2-methyl group to a hydroxymethyl group. This transformation introduces a reactive handle necessary for subsequent coupling reactions to build the final drug scaffold. The electron-withdrawing chlorine atoms on the pyridine ring influence the reactivity of the methyl group and are crucial for the final compound's biological activity.

Protocol 1: Selective Oxidation to 3,5-Dichloro-2-(hydroxymethyl)pyridine

This protocol details the controlled oxidation of the methyl group. The choice of a mild oxidizing agent is critical to prevent over-oxidation to the corresponding carboxylic acid, which would be an undesired side product.

Materials:

  • This compound

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

  • Ethyl Acetate/Hexane solvent system

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser with a nitrogen inlet

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask, dissolve this compound (5.0 g, 30.8 mmol) in 100 mL of anhydrous 1,4-dioxane. Equip the flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Reagent Addition: Add selenium dioxide (3.77 g, 34.0 mmol, 1.1 equiv.) to the solution. Causality: Selenium dioxide is a specific and effective oxidizing agent for converting activated methyl groups adjacent to a π-system into aldehydes or, with the addition of water, alcohols, while minimizing over-oxidation.

  • Reaction Execution: Heat the mixture to reflux (approx. 101 °C) under a nitrogen atmosphere. The solution will typically turn dark. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2-3 hours. The reaction is generally complete within 12-18 hours.

  • Workup & Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the black selenium byproduct. Rinse the pad with a small amount of dioxane.

  • Extraction: Transfer the filtrate to a separatory funnel. Add 100 mL of deionized water and 100 mL of dichloromethane (DCM). Shake vigorously and separate the layers. Extract the aqueous layer two more times with 50 mL portions of DCM.

  • Washing: Combine the organic extracts and wash sequentially with 50 mL of deionized water and 50 mL of brine. Causality: The water wash removes residual dioxane and water-soluble impurities, while the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 40%). This step is crucial for isolating the target hydroxymethyl compound from any unreacted starting material or byproducts.[6]

  • Characterization: Combine the pure fractions, evaporate the solvent, and dry the resulting solid under vacuum. Characterize the final product, 3,5-dichloro-2-(hydroxymethyl)pyridine, by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.

Data Summary Table: Protocol 1
ParameterValueNotes
Starting Material5.0 gThis compound
Oxidizing Agent3.77 g (1.1 eq)Selenium Dioxide (SeO₂)
Solvent100 mLAnhydrous 1,4-Dioxane
Reaction Temperature~101 °C (Reflux)Maintain gentle reflux
Reaction Time12 - 18 hoursMonitor by TLC
Expected Yield65 - 75%Post-purification
Appearance White to off-white solid[6]
Experimental Workflow Diagram

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis A Dissolve Reactant in Dioxane B Add SeO₂ A->B Stir C Heat to Reflux (12-18h) B->C D Monitor by TLC C->D E Cool & Filter (remove Se) D->E F Aqueous Workup (DCM/H₂O) E->F G Dry & Concentrate F->G H Column Chromatography G->H I Characterize Product (NMR, MS) H->I

Caption: Workflow for the synthesis of 3,5-dichloro-2-(hydroxymethyl)pyridine.

Application 2: Synthesis of a Trichloromethylpyridine Precursor for Agrochemicals

Rationale & Mechanistic Insight: The introduction of a trichloromethyl (-CCl₃) group onto a pyridine ring is a common strategy in the design of potent agrochemicals, such as fungicides and nitrification inhibitors.[7] The -CCl₃ group significantly enhances the lipophilicity and metabolic stability of the molecule, often leading to improved biological activity and soil persistence. The conversion of the methyl group of this compound to a trichloromethyl group is achieved through a free-radical chain reaction, typically initiated by UV light (photochlorination) or a chemical radical initiator.[7]

Protocol 2: Photochlorination to 3,5-Dichloro-2-(trichloromethyl)pyridine

This protocol describes the exhaustive chlorination of the methyl group using chlorine gas under UV irradiation. This reaction must be performed with extreme caution in a dedicated, well-ventilated fume hood due to the use of highly toxic chlorine gas.

Materials:

  • This compound

  • Carbon Tetrachloride (CCl₄, anhydrous) or Chlorobenzene

  • Chlorine Gas (Cl₂)

  • Nitrogen Gas (N₂)

  • Aqueous Sodium Bicarbonate solution (5%)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Jacketed glass reactor with a gas inlet tube, reflux condenser, and mechanical stirrer

  • UV immersion lamp (e.g., medium-pressure mercury lamp)

  • Gas flow meter and bubbler

  • Chiller for the reactor jacket

  • Scrubber system containing sodium hydroxide solution to neutralize excess chlorine gas

Step-by-Step Procedure:

  • System Preparation: Assemble the photochlorination reactor. Ensure all joints are properly sealed. The outlet of the condenser must be connected to a caustic scrubber to neutralize HCl byproduct and unreacted chlorine. Purge the entire system with nitrogen gas.

  • Reaction Setup: Charge the reactor with this compound (10.0 g, 61.7 mmol) and 200 mL of anhydrous carbon tetrachloride. Causality: CCl₄ is an inert solvent for radical reactions and is transparent to UV light, facilitating initiation.

  • Initiation: Begin stirring and start the UV lamp. Allow the solution to reach a stable temperature, typically maintained at 60-70 °C using the jacketed vessel.

  • Chlorination: Introduce a slow, steady stream of chlorine gas below the surface of the liquid via the gas inlet tube. The reaction is exothermic; control the temperature by adjusting the chlorine flow rate and the chiller temperature.

  • Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or ¹H NMR. The disappearance of the methyl proton signal (~2.5 ppm) and the appearance of the fully chlorinated product are key indicators. The reaction can take several hours (6-10 h).

  • Termination & Quenching: Once the reaction is complete, turn off the UV lamp and stop the chlorine flow. Purge the system with nitrogen for 30 minutes to remove any residual chlorine and HCl gas.

  • Workup: Cool the reaction mixture to room temperature. Carefully transfer it to a separatory funnel and wash twice with 100 mL portions of 5% sodium bicarbonate solution to neutralize any remaining acid. Caution: This may generate CO₂, vent the funnel frequently.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.

  • Purification & Characterization: The crude product is often of sufficient purity for subsequent steps. If necessary, it can be purified by vacuum distillation.[7] Confirm the structure of 3,5-dichloro-2-(trichloromethyl)pyridine using GC-MS, ¹³C NMR, and elemental analysis.

Data Summary Table: Protocol 2
ParameterValueNotes
Starting Material10.0 gThis compound
Chlorinating AgentChlorine Gas (Cl₂)Excess, slow bubbling
Solvent200 mLCarbon Tetrachloride (anhydrous)
InitiatorUV LightMedium-pressure mercury lamp
Reaction Temperature60 - 70 °CControl exotherm carefully
Reaction Time6 - 10 hoursMonitor by GC
Expected Yield>85%Crude yield
Final Product 3,5-Dichloro-2-(trichloromethyl)pyridine-
Logical Relationship Diagram

G A Starting Material This compound B Key Transformation Free-Radical Photochlorination A->B Subjected to C Intermediate 3,5-Dichloro-2-(trichloromethyl)pyridine B->C Yields D Enhanced Properties - Increased Lipophilicity - Metabolic Stability - Potent Bioactivity C->D Possesses E Functional Material Class Agrochemicals (e.g., Fungicides, Herbicides) D->E Enables Use In

Caption: Logical path from precursor to agrochemical functional material class.

Conclusion

This compound is a foundational starting material whose value lies in the orthogonal reactivity of its functional groups. As demonstrated, the methyl group can be precisely functionalized through oxidation to access pharmaceutical intermediates or through exhaustive chlorination to generate potent agrochemical precursors. The protocols provided herein offer robust and reproducible methods for leveraging this versatile building block in the synthesis of advanced functional materials. Mastery of these transformations enables researchers to efficiently construct complex molecular architectures for a wide array of applications.

References

  • Benchchem. Application Notes and Protocols: 3,5-Dichloro-2-(trichloromethyl)pyridine in Agrochemical Synthesis.
  • Pipzine Chemicals. 2-Pyridinemethanol, 3,5-Dichloro.
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  • Benchchem. Application Notes and Protocols for 3,5-Dichloro-4-methylpyridine.
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  • Shin, J. M., & Sachs, G. (2008). Pharmacology of Proton Pump Inhibitors. Journal of neurogastroenterology and motility, 14(3), 9-22.
  • Wikipedia. Proton-pump inhibitor.
  • Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(2), 559-561.

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Application Notes and Protocols: 3,5-Dichloro-2-methylpyridine as a Versatile Building Block for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of 3,5-Dichloro-2-methylpyridine

In the landscape of modern medicinal chemistry and agrochemical research, substituted pyridines represent a class of "privileged scaffolds" due to their prevalence in a vast array of biologically active molecules.[1] Among the various pyridine building blocks, this compound offers a unique combination of reactive sites that can be selectively functionalized to generate diverse molecular architectures. This di-chlorinated picoline derivative serves as a robust starting material for the synthesis of complex heterocyclic compounds, including kinase inhibitors and advanced agrochemicals.[2][3]

The reactivity of this compound is dictated by the electronic properties of the pyridine ring and the positioning of the substituents. The chlorine atoms at the 3 and 5-positions are meta to the ring nitrogen, rendering them less susceptible to classical nucleophilic aromatic substitution (SNAr) compared to chloro-substituents at the ortho (2, 6) or para (4) positions.[4] This nuanced reactivity profile, however, provides a strategic advantage, enabling chemists to perform selective transformations and build molecular complexity in a controlled manner. This guide provides an in-depth exploration of the key synthetic transformations of this compound, complete with detailed experimental protocols and mechanistic insights to empower researchers in their quest for novel molecular entities.

I. Nucleophilic Aromatic Substitution (SNAr): Accessing Functionalized Pyridines under Forcing Conditions

Nucleophilic aromatic substitution is a cornerstone of heterocyclic chemistry. In the case of this compound, the chlorine atoms are not electronically activated by the pyridine nitrogen for a facile SNAr reaction.[4] Consequently, more forcing conditions, such as high temperatures and the use of strong nucleophiles like alkoxides, are typically required to drive the substitution.[5] This reaction allows for the introduction of oxygen-based functionalities, which are common in many pharmaceutical and agrochemical compounds.

Causality Behind Experimental Choices:
  • Strong Nucleophile: Sodium methoxide is a potent nucleophile, necessary to overcome the lower reactivity of the C-Cl bonds at the 3 and 5-positions.

  • High Temperature: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Polar Aprotic Solvent: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that effectively solvates the sodium cation, enhancing the nucleophilicity of the methoxide anion.

Experimental Protocol: Synthesis of 3-Chloro-5-methoxy-2-methylpyridine

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to dissolve the starting material.

  • Add sodium methoxide (1.1 eq.) to the solution.

  • Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-chloro-5-methoxy-2-methylpyridine.

SNAr_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Start This compound + NaOMe in DMF Heat Heat to 100-120 °C (12-24 h) Start->Heat Stirring Quench Quench with aq. NH₄Cl Heat->Quench Cooling Extract Extract with EtOAc Quench->Extract Wash Wash with H₂O & Brine Extract->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify End 3-Chloro-5-methoxy-2-methylpyridine Purify->End

Workflow for SNAr of this compound.

II. Palladium-Catalyzed Cross-Coupling Reactions: Forging C-C and C-N Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are particularly valuable for the functionalization of halo-pyridines.[6] this compound can participate in a variety of these transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, to form carbon-carbon and carbon-nitrogen bonds, respectively.

A. Suzuki-Miyaura Coupling: Synthesis of Aryl-Substituted Pyridines

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds. While the chlorine atoms in this compound are less reactive than their bromo or iodo counterparts, successful couplings can be achieved, often with the advantage of being able to perform regioselective reactions.[7][8] Ligand-free palladium catalysis in aqueous media offers a green and efficient approach.[7][8]

Causality Behind Experimental Choices:

  • Palladium(II) Acetate: A common and effective palladium precursor that is reduced in situ to the active Pd(0) catalyst.

  • Aqueous/Organic Co-solvent: The use of water and an organic co-solvent like DMF facilitates the dissolution of both the organic substrate and the inorganic base.

  • Inorganic Base: Sodium carbonate is a mild and inexpensive base that is crucial for the transmetalation step of the catalytic cycle.

Experimental Protocol: Synthesis of 3-Chloro-2-methyl-5-phenylpyridine

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium carbonate (Na₂CO₃)

  • Dimethylformamide (DMF)

  • Distilled water

  • Diethyl ether

  • Petroleum ether

  • Ethyl acetate

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq.), phenylboronic acid (1.2 eq.), sodium carbonate (2.0 eq.), and palladium(II) acetate (2-5 mol%).

  • Add a solvent mixture of DMF and distilled water (e.g., 1:1 v/v).

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of petroleum ether and ethyl acetate) to yield 3-chloro-2-methyl-5-phenylpyridine.

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Start This compound + Phenylboronic Acid + Na₂CO₃, Pd(OAc)₂ in DMF/H₂O Heat Heat to 80-100 °C (12-24 h) Start->Heat Degas & Stir Cool Cool & Dilute with H₂O Heat->Cool Extract Extract with Ether/EtOAc Cool->Extract Wash Wash & Dry Extract->Wash Purify Column Chromatography Wash->Purify End 3-Chloro-2-methyl-5-phenylpyridine Purify->End

Workflow for Suzuki-Miyaura coupling.
B. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[9][10] This reaction is invaluable for introducing alkynyl functionalities, which can serve as handles for further transformations or as integral parts of the final molecular structure. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[9]

Causality Behind Experimental Choices:

  • Palladium Catalyst: A complex such as Pd(PPh₃)₂Cl₂ is often used as the palladium source.

  • Copper(I) Iodide: Acts as a co-catalyst to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Amine Base: A base like triethylamine (Et₃N) or diisopropylamine (DIPA) serves as both the base and, in some cases, the solvent for the reaction.

Experimental Protocol: Synthesis of 3-Chloro-2-methyl-5-(phenylethynyl)pyridine

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA), anhydrous

  • Anhydrous toluene or THF (optional)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (1-5 mol%), and CuI (2-10 mol%).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add anhydrous triethylamine (or another suitable amine base) and the terminal alkyne (e.g., phenylacetylene, 1.1 eq.).

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 4-24 hours. Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with a solvent like ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired product.

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Start This compound + Phenylacetylene + Pd(PPh₃)₂Cl₂, CuI, Et₃N Stir Stir at RT or 40-60 °C (4-24 h) Start->Stir Inert Atmosphere Filter Dilute & Filter Stir->Filter Wash Wash with H₂O & Brine Filter->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify End 3-Chloro-2-methyl-5-(phenylethynyl)pyridine Purify->End

Workflow for Sonogashira coupling.
C. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[11][12] This reaction is of paramount importance in drug discovery as the arylamine motif is present in a multitude of bioactive molecules. The reaction involves the coupling of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[11]

Causality Behind Experimental Choices:

  • Palladium Precatalyst and Ligand: A combination of a palladium source (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is often crucial for efficient catalysis, especially with less reactive aryl chlorides.[13]

  • Strong Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine and facilitate the catalytic cycle.

  • Anhydrous, Aprotic Solvent: Solvents like toluene or dioxane are typically used to ensure a water-free environment, as water can interfere with the catalyst and reagents.

Experimental Protocol: Synthesis of 3-Chloro-N-benzyl-2-methylpyridin-5-amine

Materials:

  • This compound

  • Benzylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Schlenk tube

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (1-3 mol%), XPhos (2-6 mol%), and sodium tert-butoxide (1.4 eq.) to a dry Schlenk tube.

  • Add this compound (1.0 eq.) and benzylamine (1.2 eq.).

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over sodium sulfate.

  • Concentrate the solvent and purify the crude product by flash column chromatography.

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Start This compound + Benzylamine + Pd₂(dba)₃, XPhos, NaOt-Bu in Toluene Heat Heat to 80-110 °C (12-24 h) Start->Heat Inert Atmosphere Quench Cool & Quench with H₂O Heat->Quench Extract Extract with EtOAc Quench->Extract Wash Wash & Dry Extract->Wash Purify Column Chromatography Wash->Purify End 3-Chloro-N-benzyl-2-methylpyridin-5-amine Purify->End

Sources

The Decisive Role of the Medium: Application Notes on Solvent Effects in Reactions of 3,5-Dichloro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and professionals in drug development, 3,5-dichloro-2-methylpyridine serves as a versatile and strategic building block. Its synthetic utility is profoundly influenced by the choice of reaction solvent, a parameter that governs not only reaction rates and yields but also, critically, regioselectivity. This guide provides an in-depth analysis of solvent effects on the most pertinent transformations of this substrate: palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira) and nucleophilic aromatic substitution (SNAr). By elucidating the mechanistic underpinnings of solvent-reagent interactions, we offer field-proven protocols and data-driven recommendations to empower chemists to navigate the nuanced landscape of reaction optimization.

Foundational Principles: Why the Solvent Matters

The solvent is not merely an inert medium but an active participant in the reaction, influencing outcomes through a combination of physical and chemical properties. For the reactions of this compound, the following solvent characteristics are paramount:

  • Polarity and Dielectric Constant: A solvent's ability to stabilize charged intermediates or transition states is crucial. Polar solvents can significantly accelerate reactions that proceed through polar mechanisms, such as the formation of Meisenheimer complexes in SNAr or polar transition states in the oxidative addition step of cross-coupling cycles.[1]

  • Coordinating Ability: Solvents can act as ligands, coordinating to the metal center in catalytic reactions. Ethereal solvents like THF and dioxane can stabilize palladium catalysts, while strongly coordinating solvents like DMF or NMP can sometimes inhibit catalysis by competing with other ligands.

  • Protic vs. Aprotic Nature: Protic solvents (e.g., alcohols, water) possess acidic protons and are effective at solvating anions through hydrogen bonding. This can be detrimental in SNAr reactions by deactivating the nucleophile.[1] Conversely, polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) solvate cations well but leave anions relatively "naked" and more nucleophilic, often leading to dramatic rate enhancements.[1]

  • Solubility: The trivial yet critical function of dissolving all reactants—the substrate, reagents, catalyst, and base—is a prerequisite for any homogenous reaction. Mixed solvent systems, such as toluene/water or dioxane/water, are often employed to accommodate both organic and inorganic components.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone of modern synthetic chemistry for constructing C-C, C-N, and C-S bonds. For this compound, the choice of solvent is a key determinant of catalyst stability, activity, and overall reaction efficiency.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures. The reaction is highly sensitive to the solvent system, which must facilitate both the oxidative addition step and the transmetalation from the boronic acid, the latter often requiring an aqueous phase for the base to function effectively.

Causality Behind Solvent Choice: The catalytic cycle of the Suzuki reaction involves intermediates of varying polarity. A key step is the activation of the boronic acid by the base, which is often an inorganic salt like Na₂CO₃ or K₃PO₄. The solvent system must therefore dissolve both the organic substrate and the inorganic base. This is typically achieved using a mixture of an organic solvent and water.

  • Polar Aprotic/Ethereal Solvents with Water: Mixtures like DMF/H₂O, Dioxane/H₂O, or Acetonitrile/H₂O are highly effective. The organic component ensures solubility of the aryl halide and the palladium catalyst, while water dissolves the inorganic base and facilitates the transmetalation step.

  • Regioselectivity: In a closely related substrate, 2,3,5-trichloropyridine, Suzuki coupling occurs regioselectively at the C2 position, which is ortho to the nitrogen atom.[2] This increased reactivity is attributed to the electron-withdrawing nature of the nitrogen, which activates the C-Cl bond for oxidative addition.[2] For this compound, while both chlorines are meta to the nitrogen, the C3 position is sterically hindered by the adjacent methyl group, and the C5 position is electronically activated (para to the nitrogen). Therefore, mono-substitution is expected to favor the C5 position.

Data Presentation: Solvent Effects on Suzuki Coupling Yield

The following table presents data from a study on the ligand-free Suzuki coupling of 2,3,5-trichloropyridine with phenylboronic acid, a substrate with very similar electronic properties to this compound.[2] This data provides a strong proxy for solvent selection.

EntryOrganic Co-SolventDielectric Constant (ε) of Pure Organic SolventYield (%)
1DMF36.794
2Dioxane2.289
3Acetone21.087
4Acetonitrile36.685
5Ethanol24.676
6Methanol32.765
7THF7.658
Reaction Conditions: 2,3,5-trichloropyridine (1 mmol), phenylboronic acid (1.5 mmol), Na₂CO₃ (2 mmol), Pd(OAc)₂ (0.5 mol%), H₂O/Solvent (3.5:3 mL), 60°C, 12 h. Data adapted from a study on 2,3,5-trichloropyridine.[2]

Experimental Protocol: Selective Mono-Arylation at C5 This protocol is optimized for the selective Suzuki-Miyaura coupling at the C5 position of this compound.

G cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction & Workup p1 Add this compound (1.0 eq), arylboronic acid (1.1 eq), and Na₂CO₃ (2.0 eq) to an oven-dried Schlenk flask. p2 Evacuate and backfill the flask with Argon (3x). p1->p2 r1 Add DMF and water (e.g., 7:1 v/v) via syringe. p2->r1 r2 Bubble Argon through the solvent mixture for 15 min. r1->r2 r3 Add Pd(OAc)₂ (2 mol%) and a suitable ligand (e.g., SPhos, 4 mol%) to the flask. r2->r3 rx1 Heat the mixture at 80-100 °C with vigorous stirring. r3->rx1 rx2 Monitor progress by TLC or LC-MS. rx1->rx2 w1 Cool to RT, dilute with Ethyl Acetate, and wash with water and brine. rx2->w1 w2 Dry organic layer (Na₂SO₄), filter, and concentrate under reduced pressure. w1->w2 w3 Purify by column chromatography (silica gel). w2->w3

Caption: Workflow for Suzuki-Miyaura mono-arylation.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, which are ubiquitous in pharmaceuticals. Solvent choice is critical for maintaining catalyst activity and preventing side reactions.

Causality Behind Solvent Choice: The reaction requires a non-protic environment to prevent deactivation of the strong base (e.g., NaOtBu, LHMDS) and the palladium-amido intermediate.

  • Aprotic, Non-polar/Ethereal Solvents: Toluene and dioxane are the most common and effective solvents.[3] They provide good solubility for the aryl halide and the catalyst complex while being inert to the strong bases used. THF is also used, particularly for lower temperature reactions.

  • Solvent and Base Interplay: The choice of base and solvent are often linked. While strong alkoxide bases like NaOtBu are highly effective, they can be poorly soluble in purely non-polar solvents like toluene. Ethereal solvents like dioxane or THF can improve solubility. Weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are often used in dioxane and may require higher temperatures but offer better functional group tolerance.

Experimental Protocol: Mono-Amination of this compound This protocol is adapted from established procedures for the amination of challenging chloro-heterocycles.

G cluster_prep Inert Atmosphere Setup cluster_reagents Reagent Addition cluster_reaction Reaction & Workup p1 To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), a bulky phosphine ligand (e.g., XPhos, 4 mol%), and NaOtBu (1.4 eq). p2 Seal the tube, evacuate and backfill with Argon (3x). p1->p2 r1 Add this compound (1.0 eq) and the desired amine (1.2 eq). p2->r1 r2 Add anhydrous, degassed toluene or dioxane via syringe (0.1 M concentration). r1->r2 rx1 Heat the sealed tube to 100-110 °C with stirring. r2->rx1 rx2 Monitor for completion by LC-MS. rx1->rx2 w1 Cool, dilute with EtOAc, and filter through Celite. rx2->w1 w2 Wash filtrate with brine, dry (MgSO₄), and concentrate. w1->w2 w3 Purify via flash chromatography. w2->w3

Caption: Workflow for Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction couples terminal alkynes with aryl halides. The choice of solvent must support both the palladium and, if used, the copper co-catalyst, while also serving as a base in many cases.

Causality Behind Solvent Choice: Traditional Sonogashira conditions often use an amine solvent like triethylamine, which serves as both the base and the reaction medium. Copper-free conditions offer more flexibility.

  • Amine Solvents: Triethylamine or piperidine can be used as the solvent, effectively driving the reaction by acting as the base and helping to regenerate the Pd(0) catalyst.

  • Aprotic Polar Solvents: DMF and acetonitrile are excellent choices, especially for copper-free protocols.[4] They effectively dissolve the reactants and the palladium catalyst. THF is also a common choice, particularly when a separate amine base is used.[5]

  • Avoiding Homocoupling: A common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling). This is often minimized by using copper-free conditions and ensuring the reaction is thoroughly degassed. The choice of solvent can influence this; for instance, acetonitrile has been shown to be superior to THF in some cases for minimizing side reactions.[4]

Experimental Protocol: Copper-Free Sonogashira Coupling This protocol outlines a robust copper-free method to minimize homocoupling side products.

G cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction & Workup p1 Add this compound (1.0 eq) and Pd(PPh₃)₂Cl₂ (3 mol%) to a Schlenk flask. p2 Evacuate and backfill with Argon (3x). p1->p2 r1 Add anhydrous, degassed DMF or THF via syringe. p2->r1 r2 Add the terminal alkyne (1.2 eq) and an amine base (e.g., Et₃N or DIPA, 3.0 eq). r1->r2 rx1 Stir at a specified temperature (e.g., 60-80 °C). r2->rx1 rx2 Monitor reaction by TLC/LC-MS. rx1->rx2 w1 Cool, dilute with an organic solvent, and wash with water. rx2->w1 w2 Extract aqueous layer, combine organic layers, dry, and concentrate. w1->w2 w3 Purify by column chromatography. w2->w3

Caption: Workflow for Copper-Free Sonogashira Coupling.

Nucleophilic Aromatic Substitution (SNAr)

SNAr provides a direct, metal-free route to functionalize the pyridine ring. The reaction proceeds via a negatively charged Meisenheimer intermediate, and the solvent's ability to stabilize this intermediate without deactivating the nucleophile is the key to success.

Causality Behind Solvent Choice: The rate-determining step is typically the initial attack of the nucleophile to form the resonance-stabilized anionic intermediate.

  • Polar Aprotic Solvents are Superior: Solvents like DMSO, DMF, and NMP are the gold standard for SNAr.[6] They possess high dielectric constants and large dipole moments, which effectively stabilize the charged Meisenheimer complex. Crucially, they do not engage in hydrogen bonding, leaving the anionic nucleophile highly reactive.[1] This can lead to rate enhancements of several orders of magnitude compared to other solvents.

  • Protic Solvents Inhibit Reactivity: Protic solvents like methanol or water will form a hydrogen-bond cage around the nucleophile, stabilizing it and significantly reducing its nucleophilicity and reactivity. These solvents should generally be avoided unless the nucleophile is the solvent itself (e.g., in alcoholysis).

  • Regioselectivity: For this compound, nucleophilic attack can occur at C3 or C5.

    • Attack at C5: The negative charge of the Meisenheimer intermediate can be delocalized onto the electron-withdrawing pyridine nitrogen atom (para-relationship). This provides significant stabilization.

    • Attack at C3: The intermediate's charge can also be delocalized onto the nitrogen (ortho-relationship), but this position is sterically encumbered by the C2-methyl group.

Data Presentation: Solvent Effects on SNAr Rate

SolventDielectric Constant (ε)Dipole Moment (D)Relative Rate
DMSO47.03.96~2000
DMF36.73.82~1000
Acetonitrile36.63.92~50
Acetone21.02.88~10
Toluene2.40.36~1
Methanol32.71.70<0.1
Data is illustrative for a representative SNAr reaction and highlights general trends.

Experimental Protocol: Regioselective SNAr with a Thiol Nucleophile This protocol describes the reaction with a soft nucleophile, where polar aprotic solvents are essential for achieving a reasonable reaction rate.

G cluster_prep Nucleophile Preparation cluster_reagents Substrate Addition cluster_reaction Reaction & Workup p1 In a round-bottom flask, dissolve the thiol (1.1 eq) in anhydrous DMSO or DMF. p2 Add a non-nucleophilic base (e.g., NaH or K₂CO₃, 1.2 eq) and stir until deprotonation is complete. p1->p2 r1 Add a solution of this compound (1.0 eq) in the same solvent dropwise at room temperature. p2->r1 rx1 Heat the mixture (e.g., 80-120 °C) as needed. r1->rx1 rx2 Monitor reaction by TLC or LC-MS. rx1->rx2 w1 Cool to RT and pour into ice-water. rx2->w1 w2 Extract the product with an organic solvent (e.g., Ethyl Acetate). w1->w2 w3 Wash combined organic layers, dry, concentrate, and purify by chromatography. w2->w3

Caption: Workflow for a regioselective SNAr reaction.

Conclusion and Best Practices

The judicious selection of a solvent is a critical, non-trivial step in the successful application of this compound in synthesis. The following summary provides a strategic overview for reaction optimization:

  • For Suzuki-Miyaura Couplings, employ a biphasic system. A polar aprotic solvent like DMF mixed with water provides an excellent balance of solubility and reactivity, leading to high yields.

  • For Buchwald-Hartwig Aminations, prioritize anhydrous, aprotic solvents. Toluene and dioxane are superior choices that are compatible with the strong bases required for these transformations.

  • For Sonogashira Couplings, copper-free conditions in a polar aprotic solvent such as DMF or acetonitrile with an amine base offer a reliable method that minimizes side reactions.

  • For Nucleophilic Aromatic Substitutions, the use of polar aprotic solvents is paramount. DMSO offers the largest rate acceleration and should be the first choice for challenging transformations, followed by DMF.

By understanding the underlying principles of how solvents mediate these distinct reaction classes, researchers can move beyond simple trial-and-error and make informed, rational decisions to accelerate their research and development goals.

References

  • Zheng, Z. et al. (2010). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Molecules, 15(1), 317-324. [Link]

  • Gaylord Chemical Company. (n.d.). SNAr Comparative Reaction. gChem Global. [Link]

  • Al-Zoubi, R. M. et al. (2010). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(5), 1007-1016. [Link]

  • Praveen, C. & Peruncheralathan, S. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]

  • ACS Green Chemistry Institute. (n.d.). SNAr Reaction in Other Common Molecular Solvents. American Chemical Society. [Link]

  • Organic Syntheses. (2013). α-CARBOLINE. Organic Syntheses, 90, 272. [Link]

  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2210-2249. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Chinchilla, R. & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Chemistry LibreTexts. (2024). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • University of Rochester. (n.d.). Common Solvent Properties. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dichloro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Dichloro-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this synthetic process. Our aim is to provide practical, field-proven insights rooted in established chemical principles.

I. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of this compound, providing insights into their causes and actionable solutions.

Q1: My reaction is producing a significant amount of isomeric dichlorinated byproducts. How can I improve the regioselectivity for the 3,5-dichloro isomer?

A1: Understanding and Controlling Regioselectivity

The formation of isomeric dichlorinated pyridines is a primary challenge, largely dictated by the directing effects of the substituents on the pyridine ring during electrophilic chlorination. The most common isomeric byproduct is often 2,3-dichloro-5-methylpyridine , particularly when starting from precursors like 3-picoline.[1][2]

Root Causes & Mechanistic Insight:

  • Directing Effects: In an intermediate like 2-chloro-5-methylpyridine, the existing chloro and methyl groups direct the next chlorination. The methyl group is an activating group, while the chloro group is deactivating. The interplay of these electronic effects and steric hindrance determines the position of the second chlorination.

  • Reaction Conditions: High temperatures can reduce the selectivity of the chlorination, leading to a broader distribution of isomers.[3] The choice of chlorinating agent and catalyst also plays a pivotal role.

Troubleshooting & Optimization Protocols:

  • Temperature Control:

    • Recommendation: Maintain a lower reaction temperature, typically in the range of 80-120°C, when using liquid-phase chlorination with agents like phosphorus oxychloride. For gas-phase chlorination, precise temperature zones are critical.[3]

    • Causality: Lower temperatures enhance the kinetic control of the reaction, favoring the thermodynamically more stable product and increasing the influence of the directing groups, thus improving regioselectivity.

  • Choice of Catalyst:

    • Recommendation: Employ a Lewis acid catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) in catalytic amounts. For gas-phase reactions, supported palladium catalysts have shown to improve selectivity.

    • Causality: The catalyst polarizes the Cl-Cl bond of the chlorinating agent (e.g., Cl₂), creating a more electrophilic chlorine species ("Cl⁺") which is more sensitive to the electronic directing effects of the ring substituents.

  • Controlled Addition of Chlorinating Agent:

    • Recommendation: Add the chlorinating agent slowly and portion-wise to the reaction mixture.

    • Causality: This maintains a low concentration of the active chlorinating species, minimizing side reactions and improving selectivity. It also helps to control the exotherm of the reaction.

Q2: I'm observing significant amounts of side-chain chlorinated byproducts like 3,5-dichloro-2-(chloromethyl)pyridine and its di- and tri-chloro analogs. How can I prevent this?

A2: Minimizing Side-Chain Chlorination

Side-chain chlorination occurs via a free-radical mechanism, which is mechanistically distinct from the electrophilic aromatic substitution that chlorinates the pyridine ring.[4]

Root Causes & Mechanistic Insight:

  • Radical Initiators: The presence of radical initiators, such as UV light or peroxides, will promote side-chain chlorination. High reaction temperatures can also lead to the homolytic cleavage of chlorine gas, initiating the radical chain reaction.

  • Reaction Conditions: Gas-phase chlorinations at very high temperatures often result in a mixture of ring and side-chain chlorinated products.[5][6]

Troubleshooting & Optimization Protocols:

  • Reaction Type:

    • Recommendation: Favor electrophilic chlorination conditions over free-radical conditions. This means using a Lewis acid catalyst and conducting the reaction in the dark, without UV irradiation.

    • Causality: Lewis acids promote the heterolytic cleavage of the chlorine-chlorine bond, favoring electrophilic aromatic substitution, while UV light or radical initiators promote homolytic cleavage, leading to radical chain reactions on the methyl group.

  • Temperature Management:

    • Recommendation: Avoid excessively high temperatures (e.g., > 150°C in liquid phase) that can initiate radical formation.

    • Causality: Thermal energy can overcome the bond dissociation energy of Cl₂, initiating the radical pathway.

  • Choice of Chlorinating Agent:

    • Recommendation: Use chlorinating agents that are less prone to radical formation under the reaction conditions. For ring chlorination, agents like sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid can be more selective than chlorine gas at high temperatures.

Table 1: Byproduct Summary and Mitigation Strategies

Byproduct ClassCommon ExamplesPrimary CauseRecommended Mitigation Strategy
Isomeric Dichlorides 2,3-Dichloro-5-methylpyridineLack of regioselectivityLower reaction temperature, use of Lewis acid catalyst
Side-Chain Chlorinated 3,5-Dichloro-2-(chloromethyl)pyridine, 3,5-Dichloro-2-(dichloromethyl)pyridineFree-radical reaction pathwayExclude UV light, avoid radical initiators, moderate temperature
Over-Chlorinated TrichloromethylpyridinesExcess chlorinating agent, prolonged reaction timeStoichiometric control of chlorinating agent, reaction monitoring
Incomplete Reaction 2-Chloro-5-methylpyridine, 2-MethylpyridineInsufficient chlorinating agent, low temperature, short reaction timeIncrease reaction time/temperature moderately, ensure sufficient chlorinating agent
Hydrochloride Salts This compound hydrochlorideReaction with byproduct HClUse of an acid scavenger, pH control[4]
Q3: My reaction yields are low due to the formation of a solid precipitate, which I suspect is a hydrochloride salt. How can I address this?

A3: Preventing Hydrochloride Salt Formation

The basic nitrogen atom of the pyridine ring readily reacts with the hydrogen chloride (HCl) generated during the chlorination reaction to form a hydrochloride salt. This salt is often insoluble in organic solvents and is less reactive towards further chlorination.[4]

Root Causes & Mechanistic Insight:

  • Acid-Base Reaction: The lone pair of electrons on the pyridine nitrogen acts as a base, abstracting a proton from the byproduct HCl.

  • Reduced Reactivity: Protonation of the nitrogen atom deactivates the pyridine ring towards further electrophilic substitution, slowing down or even halting the reaction.

Troubleshooting & Optimization Protocols:

  • Use of an Acid Scavenger:

    • Recommendation: Incorporate a non-nucleophilic base or an acid acceptor in the reaction mixture.

    • Causality: The scavenger neutralizes the HCl as it is formed, preventing the protonation of the pyridine nitrogen and maintaining the reactivity of the substrate.

  • pH Control:

    • Recommendation: In certain protocols, maintaining the pH of the reaction mixture within a specific range by the controlled addition of a basic solution can prevent the precipitation of the hydrochloride salt.[4]

    • Causality: By keeping the concentration of free HCl low, the equilibrium is shifted away from hydrochloride formation.

II. Experimental Protocols & Workflows

Protocol 1: Synthesis of this compound from 2-Chloro-5-methylpyridine

This protocol is designed to favor ring chlorination while minimizing side-chain reactions.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 2-chloro-5-methylpyridine (1 eq.) and a suitable solvent (e.g., 1,2,4-trichlorobenzene).

  • Catalyst Addition: Add a catalytic amount of anhydrous ferric chloride (FeCl₃) (approx. 0.05 eq.).

  • Chlorination: Heat the mixture to 100-110°C. Slowly add phosphorus oxychloride (POCl₃) (1.1 eq.) via the dropping funnel over 1-2 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by GC-MS.

  • Work-up: After completion, cool the reaction mixture and carefully quench with water. Neutralize with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography.

Protocol 2: GC-MS Analysis of Reaction Mixture

This protocol provides a general guideline for the separation and identification of the target product and its byproducts.

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the components based on their retention times and mass fragmentation patterns. Compare with known spectra or use mass spectral libraries for identification.

III. Visualizations

Diagram 1: Synthetic Pathway and Common Byproducts

cluster_main Main Synthetic Pathway cluster_byproducts Common Byproducts 2-Picoline 2-Picoline 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine 2-Picoline->2-Chloro-5-methylpyridine Chlorination This compound This compound 2-Chloro-5-methylpyridine->this compound Chlorination Isomeric_Dichlorides Isomeric Dichlorides (e.g., 2,3-dichloro-5-methylpyridine) 2-Chloro-5-methylpyridine->Isomeric_Dichlorides Poor Regioselectivity Side_Chain_Chlorinated Side-Chain Chlorinated (e.g., 3,5-dichloro-2-(chloromethyl)pyridine) This compound->Side_Chain_Chlorinated Radical Conditions Over_Chlorinated Over-Chlorinated (e.g., Trichloropyridines) This compound->Over_Chlorinated Excess Chlorinating Agent

Caption: Synthetic pathway to this compound and major byproduct classes.

Diagram 2: Troubleshooting Workflow for Isomer Formation

Start High Isomeric Impurity Detected Check_Temp Is Reaction Temperature > 120°C? Start->Check_Temp Lower_Temp Action: Lower Temperature (80-110°C) Check_Temp->Lower_Temp Yes Check_Catalyst Is a Lewis Acid Catalyst Used? Check_Temp->Check_Catalyst No Lower_Temp->Check_Catalyst Add_Catalyst Action: Add FeCl3 or AlCl3 Check_Catalyst->Add_Catalyst No Check_Addition Is Chlorinating Agent Added Slowly? Check_Catalyst->Check_Addition Yes Add_Catalyst->Check_Addition Slow_Addition Action: Slow, Portion-wise Addition Check_Addition->Slow_Addition No Re_analyze Re-run and Analyze Check_Addition->Re_analyze Yes Slow_Addition->Re_analyze

Caption: Decision workflow for troubleshooting high levels of isomeric byproducts.

IV. References

  • Jiangsu Yangnong Chemical Group. (2020). Selective synthesis method of 2-chloro-5-methylpyridine and 2,3-dichloro-5-methylpyridine. CN111333332A.

  • Liu, B., & Ding, K. (2015). Synthesis of 2,3-dichloro-5-picoline. Shandong Chemical Industry, 44(24), 18-20.

  • Pews, R. G., & Lysenko, Z. (1985). Synthesis of halogenated pyridines. The Journal of Organic Chemistry, 50(25), 5115-5119.

  • Ishida, T., et al. (1980). Process for producing 2-chloro-5-trichloromethyl pyridine. US Patent 4,241,213.

  • Imperial Chemical Industries PLC. (1984). Preparation of 2-chloro-5-methylpyridine. EP0121320A1.

  • The Dow Chemical Company. (1993). Selective gas phase chlorination of polychlorinated beta-picolines to produce 2,3,5,6-tetrachloropyridine and its precursors. EP0544267B1.

  • Bayer AG. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. US Patent 5,329,011.

  • Ciba-Geigy Corporation. (1981). Process for producing 2,3,5-trichloropyridine. US Patent 4,287,347.

  • Nissan Chemical Industries, Ltd. (1993). Method of side-chain chlorination of 2-chloro-methylpyridine. EP0557967A1.

  • A. Christensen, et al. (2014). A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. WO2014198278A1.

  • Wang, D. (2018). Study on non-catalytic side-chain chlorination of 2-chloro-5-methylpyridine. Modern Agrochemicals, 17(4), 1-4.

  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) for 2-Methylpyridine. [Link]

  • University of California, Irvine. 1H NMR spectra for 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine. [Link]

  • PrepChem. Synthesis of 3,5-dichloro-2-pyridone. [Link]

  • Doc Brown's Chemistry. 1H proton NMR spectrum of 1-chloro-2-methylpropane. [Link]

Sources

Technical Support Center: Purification of Crude 3,5-Dichloro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the purification of crude 3,5-Dichloro-2-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles and practical troubleshooting advice to help you achieve the desired purity for your downstream applications. This document is structured to address common challenges and questions that arise during the purification process, ensuring you have a reliable resource for your experimental work.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Question 1: My crude product is a dark oil/solid. What is the likely cause and how can I decolorize it?

Answer: The dark coloration in your crude this compound is likely due to the presence of polymeric or high-molecular-weight byproducts formed during synthesis. These can arise from side reactions, especially if the reaction temperature was not well-controlled.

Recommended Solution: Activated Charcoal Treatment during Recrystallization

  • Dissolution: Dissolve your crude product in a suitable hot solvent for recrystallization (see Recrystallization Protocol for solvent selection).

  • Charcoal Addition: Add a small amount of activated charcoal (typically 1-2% w/w of your crude product) to the hot solution.

  • Hot Filtration: Maintain the temperature and perform a hot filtration to remove the activated charcoal, which will have adsorbed the colored impurities.

  • Crystallization: Allow the filtrate to cool slowly to induce crystallization of the decolorized product.

Question 2: I'm seeing multiple spots on my TLC analysis after initial purification. How do I identify the major impurity and select the right purification method?

Answer: Multiple spots on a Thin Layer Chromatography (TLC) plate indicate the presence of several impurities. Identifying the major impurity is key to selecting the most effective purification strategy. A common impurity in the synthesis of dichlorinated picolines is the corresponding monochlorinated picoline. For instance, in the synthesis of the related 2,3-dichloro-5-methylpyridine, 2-chloro-5-methylpyridine is a potential byproduct.[1]

Recommended Approach:

  • Co-spotting: If you have a standard of the suspected monochlorinated precursor (e.g., 3-chloro-2-methylpyridine or 5-chloro-2-methylpyridine), co-spot it on the TLC plate with your crude product. If one of the impurity spots has the same Rf value as the standard, you have likely identified a major impurity.

  • Polarity Assessment: The relative positions of the spots on the TLC plate give you an indication of their polarity. Less polar compounds will have a higher Rf value. This information is crucial for developing a gradient elution for column chromatography.

  • Method Selection:

    • For isomeric impurities with different polarities: Flash column chromatography is the most effective method.

    • For impurities with very different boiling points: Vacuum distillation can be a good choice.

    • For removing minor impurities from a solid product: Recrystallization is often sufficient.

Question 3: My product "oils out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. This is a common problem when the boiling point of the recrystallization solvent is too high or if the solution is cooled too rapidly.

Troubleshooting Steps:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated.

  • Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to encourage gradual cooling.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.

  • Change Solvent System: If the problem persists, you may need to choose a different solvent or a two-solvent system with a lower boiling point.[2]

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of this compound?

A1: Specific physical properties for this compound are not extensively reported. However, we can estimate them based on its isomer, 2,5-dichloro-3-methylpyridine.[3]

PropertyEstimated ValueNotes
Molecular Formula C₆H₅Cl₂N
Molecular Weight 162.02 g/mol
Appearance Likely a low-melting solid or oil
Melting Point ~40-50 °CBased on the isomer 2,5-dichloro-3-methylpyridine (42-45 °C)[3]
Boiling Point ~180-190 °C (at atm. pressure)Based on the isomer 2,5-dichloro-3-methylpyridine (187 °C)[3]

Q2: What is the best method to assess the purity of my final product?

A2: A combination of techniques will give you the most accurate assessment of purity:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities, including isomers.[4]

  • High-Performance Liquid Chromatography (HPLC): Useful for non-volatile impurities and can be adapted for quantitative analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide a clean spectrum for a pure sample and can be used for quantitative analysis (qNMR) with an internal standard.

  • Melting Point Analysis: A sharp melting point range close to the literature value (once established) is a good indicator of high purity.

Q3: Can I use steam distillation for purification?

A3: Steam distillation can be effective for separating volatile compounds from non-volatile impurities.[5] Given the estimated boiling point of this compound, it is likely to be steam-volatile. This method is particularly useful for removing inorganic salts and high-molecular-weight polymeric material.

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for success.[6]

Step 1: Solvent Screening

The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

SolventSolubility (Cold)Solubility (Hot)Crystal Formation on Cooling
Hexane
Ethanol
Isopropanol
Toluene
Water
Hexane/Ethyl Acetate
Ethanol/Water

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add activated charcoal and perform a hot filtration as described in the Troubleshooting section.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Vacuum Distillation

Vacuum distillation is ideal for purifying liquids or low-melting solids with high boiling points, as it lowers the boiling point and prevents decomposition.

Procedure:

  • Setup: Assemble a vacuum distillation apparatus. Ensure all joints are well-sealed.

  • Sample Preparation: Place the crude product in the distillation flask with a stir bar.

  • Pressure Reduction: Gradually reduce the pressure using a vacuum pump.

  • Heating: Once the desired pressure is stable, begin heating the flask.

  • Fraction Collection: Collect the fraction that distills at a constant temperature. The boiling point will be significantly lower than at atmospheric pressure.

Protocol 3: Flash Column Chromatography

This technique is excellent for separating compounds with different polarities.

Procedure:

  • Solvent System Selection: Use TLC to determine a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives a good separation of your product and impurities. Aim for an Rf value of 0.2-0.4 for the product.

  • Column Packing: Pack a chromatography column with silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the column.

  • Elution: Run the column with the chosen eluent, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude this compound Decision1 Initial Purity Assessment (TLC, GC-MS) Crude->Decision1 Distillation Vacuum Distillation Decision1->Distillation High boiling impurities Recrystallization Recrystallization Decision1->Recrystallization Solid with minor impurities Chromatography Flash Column Chromatography Decision1->Chromatography Multiple impurities/isomers Analysis Purity Verification (GC-MS, NMR, MP) Distillation->Analysis Recrystallization->Analysis Chromatography->Analysis Final_Product Pure this compound Analysis->Final_Product Purity > 99%

Caption: A general workflow for the purification of crude this compound.

Method Selection Guide

MethodSelection Start Is the crude product a solid? Is_Impurity_Profile_Known Is the impurity profile known? Start->Is_Impurity_Profile_Known Yes TLC_GCMS Analyze by TLC/GC-MS to determine impurity profile. Start->TLC_GCMS No Are_Impurities_Polar Are impurities significantly different in polarity? Is_Impurity_Profile_Known->Are_Impurities_Polar Yes Are_Impurities_Volatile Are impurities non-volatile? Are_Impurities_Polar->Are_Impurities_Volatile No Column_Chromatography Use Flash Column Chromatography. Are_Impurities_Polar->Column_Chromatography Yes Recrystallize Recrystallization is a good first choice. Are_Impurities_Volatile->Recrystallize No Vacuum_Distillation Consider Vacuum Distillation. Are_Impurities_Volatile->Vacuum_Distillation Yes TLC_GCMS->Is_Impurity_Profile_Known

Sources

Preventing homocoupling in Suzuki reactions of 3,5-Dichloro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with 3,5-dichloro-2-methylpyridine. This resource is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and achieve high-yield, selective synthesis. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to guide your experimental design and execution.

Troubleshooting Guide

This section addresses specific issues that can arise during the Suzuki coupling of this compound. Each problem is analyzed to identify its root causes, followed by actionable, step-by-step solutions.

Issue 1: High Levels of Boronic Acid Homocoupling (Glaser Coupling)

Symptoms: Your reaction analysis (TLC, GC-MS, LC-MS) shows a significant peak corresponding to the symmetrical biaryl derived from your boronic acid coupling partner. This reduces the yield of the desired product and complicates purification.[1]

Root Cause Analysis:

Homocoupling of boronic acids, often referred to as Glaser coupling in a broader sense, is primarily driven by two factors: the presence of dissolved oxygen and an excess of Pd(II) species in the reaction mixture.[1][2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II).[1] This Pd(II) can then participate in a stoichiometric reaction with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0).[1][2][4] This parasitic cycle consumes your valuable boronic acid and reduces the efficiency of the main cross-coupling pathway.

Core Directive: Minimize Oxygen and Free Pd(II)

Solution Pathway 1: Rigorous Deoxygenation

The most critical step to suppress boronic acid homocoupling is the thorough removal of dissolved oxygen from your reaction setup.[2][3]

Experimental Protocol: Nitrogen/Argon Subsurface Sparging

  • Setup: Assemble your reaction flask with a stir bar and a condenser. Equip the flask with a gas inlet needle that reaches below the surface of the solvent and a gas outlet.

  • Solvent Addition: Add your chosen solvent to the flask.

  • Sparging: Bubble a steady stream of an inert gas (nitrogen or argon) through the solvent for at least 15-20 minutes while stirring. This is more effective than simply purging the headspace.[2][5]

  • Reagent Addition: After deoxygenation, add the this compound, boronic acid, and base under a positive pressure of the inert gas.

  • Catalyst Addition: Finally, add the palladium catalyst and ligand. Seal the vessel and maintain the inert atmosphere throughout the reaction.

Solution Pathway 2: Strategic Catalyst Selection and Handling

Your choice and handling of the palladium source can significantly influence the initial concentration of homocoupling-promoting Pd(II) species.

  • Prefer Pd(0) Precatalysts: Whenever possible, use Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃.[1] These enter the catalytic cycle directly, bypassing the need for an in-situ reduction step that can be inefficient and generate Pd(II).

  • Managing Pd(II) Precatalysts: If you must use a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), the initial reduction to Pd(0) is crucial.[6] This reduction can sometimes occur via the homocoupling of two boronic acid molecules, which is precisely what you want to avoid.[6]

    • Consider a Mild Reductant: The addition of a mild reducing agent, such as potassium formate (HCO₂K), has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) without disrupting the main catalytic cycle.[2][5]

Diagram: Competing Pathways in Suzuki Coupling

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Undesired Homocoupling Pathway Pd0 Pd(0)L_n OA Oxidative Addition (Ar-X) Pd0->OA PdII_Ar Ar-Pd(II)-X OA->PdII_Ar Trans Transmetalation (R-B(OH)2) PdII_Ar->Trans PdII_Ar_R Ar-Pd(II)-R Trans->PdII_Ar_R RE Reductive Elimination PdII_Ar_R->RE RE->Pd0 Regenerates Catalyst Product Ar-R RE->Product PdII_free Pd(II) Trans2 2x Transmetalation (2 R-B(OH)2) PdII_free->Trans2 PdII_R2 R-Pd(II)-R Trans2->PdII_R2 RE2 Reductive Elimination PdII_R2->RE2 Homocoupling_Product R-R RE2->Homocoupling_Product Pd0_regen Pd0_regen RE2->Pd0_regen Generates Pd(0) Pd0_main Pd(0)L_n O2 O2 Pd0_main->O2 Oxidation Oxidation O2->Oxidation Oxidation->PdII_free

Caption: The desired Suzuki cycle vs. the parasitic homocoupling pathway.

Issue 2: Significant Formation of Pyridine Homodimer

Symptoms: Analysis reveals the presence of 3,3',5,5'-tetrachloro-2,2'-dimethyl-bipyridine, the product of coupling two molecules of your starting halide.

Root Cause Analysis:

This side reaction can occur through a few mechanisms, often related to the catalyst system and reaction conditions. It can be particularly prevalent with electron-deficient heteroaryl halides like this compound. The key is that the oxidative addition of the palladium catalyst to the C-Cl bond is a critical, and sometimes slow, step.

Core Directive: Accelerate the Cross-Coupling Cycle

The goal is to ensure that once the palladium has inserted into the C-Cl bond, the subsequent transmetalation and reductive elimination steps are much faster than any competing side reactions.

Solution Pathway 1: Ligand Optimization

The choice of phosphine ligand is paramount for difficult couplings involving heteroaryl chlorides.[7][8]

  • Use Bulky, Electron-Rich Ligands: Ligands like the Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) or bulky alkylphosphines (e.g., P(t-Bu)₃) are highly effective.[1]

    • Why they work: Electron-rich ligands promote the oxidative addition step, which is often the rate-limiting step for aryl chlorides.[6] Bulky ligands accelerate the reductive elimination step, which releases the desired product and regenerates the active Pd(0) catalyst.[6] This rapid turnover minimizes the lifetime of intermediate species that could engage in side reactions.

Table 1: Ligand Selection Guide for Heteroaryl Chlorides

Ligand TypeExamplesKey CharacteristicsImpact on Homocoupling
Simple Phosphines PPh₃, PCy₃Less bulky, moderately electron-donatingMay allow for more side reactions under non-ideal conditions.
Bulky, Electron-Rich Phosphines P(t-Bu)₃, Buchwald ligands (SPhos, XPhos)Sterically demanding, strong electron donorsGenerally suppress homocoupling by accelerating the desired catalytic cycle.[1]
N-Heterocyclic Carbenes (NHCs) IPr, SIPrStrong σ-donors, sterically tunableVery effective in suppressing homocoupling due to strong Pd-C bond.[1][9]
Solution Pathway 2: Base Selection

The base plays a crucial role in activating the boronic acid for transmetalation.[7] An inappropriate base can hinder the reaction, allowing side products to form.

  • Screen Different Bases: For challenging substrates, common bases like Na₂CO₃ or K₂CO₃ may not be optimal.[10][11] Consider screening stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.[10][12] In some cases, very strong bases like lithium alkoxides (e.g., LiOᵗBu) have proven effective for coupling dichloropyridines, especially when using boronic esters.[13]

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for Suzuki reactions?

A1: Several factors contribute to the difficulty. First, aryl chlorides are generally less reactive than the corresponding bromides or iodides in the oxidative addition step of the catalytic cycle.[7][14] Second, the pyridine ring is electron-deficient, which can affect the electronics of the C-Cl bonds. The nitrogen atom can also coordinate to the palladium catalyst, potentially altering its reactivity and leading to catalyst inhibition or decomposition.

Q2: Which chlorine is more likely to react first, the one at position 3 or 5?

A2: In polychlorinated pyridines, the reactivity of the C-Cl bonds is influenced by both electronic and steric effects. While a detailed analysis for this specific molecule would require computational studies or empirical data, generally, the C-Cl bond at a position that is more electron-deficient is more susceptible to oxidative addition. For related dichloropyridines, selective coupling can often be achieved by carefully choosing the ligand and reaction conditions.[9] For 2,3,5-trichloropyridine, studies have shown that coupling occurs regioselectively at the 2-position, suggesting that the C-Cl bond adjacent to the nitrogen is the most reactive under those specific ligand-free conditions.[15][16] This highlights the importance of experimental validation for your specific system.

Q3: Can I use a boronic ester instead of a boronic acid? What are the advantages?

A3: Yes, and it is often advantageous. Boronic esters, particularly pinacol esters, offer several benefits:

  • Enhanced Stability: They are generally more stable to storage and less prone to protodeboronation (hydrolysis of the C-B bond) under reaction conditions than the corresponding boronic acids.[12][17] This is especially true for electron-deficient heteroaryl boronic acids.[12]

  • Milder Reaction Conditions: Sometimes, they can be coupled under milder conditions.

  • Improved Solubility: They often have better solubility in organic solvents.

  • Masking Reactivity: For certain unstable boronic acids, converting them to an air- and water-stable complex, for example with diethanolamine, can be a highly effective strategy before use in the coupling reaction.[18]

Q4: How do I choose the optimal solvent and temperature?

A4:

  • Solvent: Aprotic polar solvents are typically used. Common choices include 1,4-dioxane, toluene, and THF, often with a small amount of water to help dissolve the base and facilitate the formation of the boronate species.[10][14] A mixture of dioxane/water is a very common and effective system.[13]

  • Temperature: Reactions involving aryl chlorides usually require elevated temperatures, typically in the range of 80-120 °C, to facilitate the oxidative addition step.[13][19] However, excessively high temperatures can lead to catalyst decomposition and increased side product formation. It is best to start around 100 °C and optimize from there. Microwave-assisted heating can sometimes accelerate the reaction and improve yields.[19][20]

Diagram: Troubleshooting Decision Tree

G Start Low Yield or Side Products? Check_Homocoupling High Boronic Acid Homocoupling? Start->Check_Homocoupling Check_Pyridine_Dimer High Pyridine Dimerization? Start->Check_Pyridine_Dimer Check_Decomposition Starting Material Decomposition? Start->Check_Decomposition Check_Homocoupling->Check_Pyridine_Dimer No Sol_Deoxygenate Improve Deoxygenation (Sparging) Check_Homocoupling->Sol_Deoxygenate Yes Check_Pyridine_Dimer->Check_Decomposition No Sol_Ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Check_Pyridine_Dimer->Sol_Ligand Yes Sol_Temp Lower Temperature, Check Stability Check_Decomposition->Sol_Temp Yes Reaction OK Reaction OK Check_Decomposition->Reaction OK No Sol_Pd0 Use Pd(0) Precatalyst or Mild Reductant Sol_Deoxygenate->Sol_Pd0 Sol_Base Screen Stronger Base (K3PO4, Cs2CO3) Sol_Ligand->Sol_Base Sol_BoronicEster Use Boronic Ester for Stability Sol_Temp->Sol_BoronicEster

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Cano, R., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. Available at: [Link]

  • ACS Publications. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | ACS Catalysis. ACS Publications. Available at: [Link]

  • Bowman, R. K., et al. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. Available at: [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. ResearchGate. Available at: [Link]

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. ResearchGate. Available at: [Link]

  • Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • Thomas, S. A., et al. (2012). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters. Available at: [Link]

  • Niemeyer, Z. L., et al. (2019). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society. Available at: [Link]

  • Aouad, F., et al. (2018). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie. Available at: [Link]

  • Allin, S. M., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]

  • Liu, Y., et al. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate. Available at: [Link]

  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]

  • Węgrzyn, M., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available at: [Link]

  • Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research. Available at: [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Organic Chemistry Portal. Available at: [Link]

  • Wikipedia. (n.d.). Glaser coupling. Wikipedia. Available at: [Link]

  • RSC Publishing. (2015). Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. Faraday Discussions. Available at: [Link]

  • YouTube. (2021). Glaser Coupling Mechanism | Organic Chemistry. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. ResearchGate. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Reactions of 3,5-Dichloro-2-methylpyridine with Strong Bases

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the use of 3,5-Dichloro-2-methylpyridine with strong bases. Our goal is to equip you with the knowledge to anticipate and resolve common experimental challenges, ensuring the success of your synthetic endeavors.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering explanations and actionable solutions.

Question 1: I am observing a complex mixture of products with low yield of the desired C4-functionalized pyridine. What are the likely side reactions?

Answer:

When treating this compound with a strong base, your primary goal is likely the deprotonation at the C4 position to form a nucleophilic intermediate for subsequent reaction with an electrophile. However, several competing side reactions can lead to a complex product mixture and low yields. The primary culprits are often nucleophilic aromatic substitution (SNAr), pyridyne formation, and deprotonation at the methyl group.

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions where the negative charge of the intermediate can be stabilized by the nitrogen atom.[1][2] In your substrate, the C5 position is also activated by the adjacent chlorine atom. A strong base can act as a nucleophile, displacing one of the chlorine atoms.

  • Pyridyne Formation: Dihalogenated aromatic compounds can undergo elimination in the presence of a strong base to form a highly reactive aryne intermediate.[3] In your case, deprotonation at C4 followed by elimination of the C3 or C5 chlorine can lead to a pyridyne, which will then react non-selectively with any available nucleophiles.

  • Methyl Group Deprotonation: The methyl group at the C2 position is acidic and can be deprotonated by a strong base to form a benzylic-type anion.[4] This anion can then react with your electrophile, leading to side-chain functionalization instead of ring functionalization.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Many side reactions, particularly SNAr, have higher activation energies than the desired deprotonation.[5][6] Performing the reaction at very low temperatures (e.g., -78 °C) can significantly favor the kinetically controlled deprotonation at C4.

  • Choose a Bulky, Non-Nucleophilic Base: A sterically hindered base, such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP), is less likely to act as a nucleophile in an SNAr reaction.[7]

  • Control Stoichiometry: Use of excess strong base can promote multiple deprotonation events and subsequent side reactions. A carefully controlled stoichiometry of 1.0 to 1.1 equivalents of base is recommended.

Question 2: My NMR analysis shows the unexpected loss of a chlorine atom and the introduction of a new substituent from my base (e.g., a butyl group when using n-BuLi). What is happening?

Answer:

This is a classic signature of pyridyne formation followed by trapping by the organolithium reagent. The likely mechanism is as follows:

  • The strong base (e.g., n-BuLi) deprotonates the pyridine ring at the C4 position.

  • The resulting anion undergoes elimination of one of the adjacent chlorine atoms (at C3 or C5) to form a pyridyne intermediate.[3][8]

  • A second molecule of the organolithium reagent then acts as a nucleophile and adds to the pyridyne, resulting in a mixture of regioisomers.

Pyridyne_Formation A This compound B C4-Anion A->B + Base C Pyridyne Intermediate B->C - Cl- D Adducts C->D + Base (as nucleophile)

Caption: Pyridyne formation and subsequent trapping.

Mitigation Strategies:

  • Use a Non-Nucleophilic Base: As mentioned previously, switching to a base like LDA or LiTMP will disfavor the nucleophilic addition to the pyridyne.

  • Halogen-Metal Exchange: At very low temperatures (typically below -90°C), halogen-metal exchange can become a competitive pathway, especially with organolithiums like n-BuLi.[9] This would lead to a lithiated pyridine at the C3 or C5 position, which could then undergo further reactions.

Question 3: I am trying to perform a Vicarious Nucleophilic Substitution (VNS) of the C4-hydrogen, but I am getting poor yields and a significant amount of starting material is recovered. What factors could be at play?

Answer:

Vicarious Nucleophilic Substitution (VNS) is a powerful method for C-H functionalization of electron-deficient rings.[10][11] However, its success is highly dependent on several factors. Poor yields in your case could be due to:

  • Insufficient Basicity: The VNS mechanism requires a base strong enough to deprotonate the nucleophile to form the carbanion and also to facilitate the final elimination step.[12][13] If your base is not strong enough, the reaction may stall.

  • Steric Hindrance: The two chlorine atoms flanking the C4 position create a sterically hindered environment, which can impede the approach of the nucleophile.

  • Temperature: While low temperatures are often beneficial, some VNS reactions require a specific temperature window to proceed efficiently. Too low a temperature might slow down the reaction to an impractical rate.

Optimization Protocol:

  • Base Selection: Ensure you are using a sufficiently strong base, such as potassium tert-butoxide or sodium hydride, in an appropriate solvent like THF or DMF.

  • Nucleophile Choice: Consider a less sterically demanding nucleophile if possible.

  • Temperature Screening: Run small-scale experiments at different temperatures (e.g., -40 °C, -20 °C, 0 °C) to find the optimal condition for your specific substrate and nucleophile combination.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when using organolithiums with this compound?

A1: The most prevalent side reactions are pyridyne formation and nucleophilic attack by the organolithium reagent.[3][8][14] The electron-withdrawing nature of the chlorine atoms and the pyridine nitrogen makes the ring susceptible to these pathways.

Q2: How does temperature influence the selectivity of the reaction?

A2: Temperature is a critical parameter. Low temperatures (e.g., -78°C or lower) generally favor kinetic control, promoting the desired deprotonation at the most acidic site (C4) while suppressing side reactions with higher activation energies like SNAr.[5][6]

Q3: Can the methyl group at C2 be deprotonated?

A3: Yes, the methyl group is acidic and can be deprotonated, especially by very strong bases or if the desired ring deprotonation is slow.[4] This leads to the formation of a 2-(lithiomethyl)pyridine derivative, which can result in side-chain functionalization.

Caption: Competing deprotonation sites.

Q4: Are there any alternatives to strong bases for functionalizing the C4 position?

A4: While strong bases are common, other methods like transition-metal-catalyzed C-H activation could be explored, although these may present their own challenges with regioselectivity on a highly substituted pyridine ring.

Data Summary

Side Reaction Key Indicators Recommended Base Optimal Temperature
SNAr Loss of Cl, incorporation of base as nucleophileLDA, LiTMP (bulky, non-nucleophilic)< -40 °C
Pyridyne Formation Loss of Cl and H, complex mixture of regioisomersLDA, KHMDS (non-nucleophilic)< -78 °C
Methyl Deprotonation Side-chain functionalizationUse of a less strong base if C4 is sufficiently acidicTemperature dependent
VNS Direct replacement of C4-H with a carbaniont-BuOK, NaHSubstrate dependent, screen temperatures

References

  • Why nucleophilic substitution in pyridine favours at position-2? - Quora. (2016). Retrieved from [Link]

  • Elucidation of the Pyridine Ring-Opening Mechanism of 2,2′-Bipyridine or 1,10-Phenanthroline Ligands at Re(I) Carbonyl Complexes. Inorganic Chemistry - ACS Publications. (2024). Retrieved from [Link]

  • Pyridine - Wikipedia. Retrieved from [Link]

  • Chichibabin reaction - Grokipedia. Retrieved from [Link]

  • Chichibabin reaction. Retrieved from [Link]

  • Nucleophilic substitution reactions in pyridine - Química Organica.org. Retrieved from [Link]

  • Pyridine Nucleophilic Reactions | Favourable Positions - YouTube. (2021). Retrieved from [Link]

  • Chichibabin Reaction | PPTX - Slideshare. Retrieved from [Link]

  • Vicarious nucleophilic substitution - Wikipedia. Retrieved from [Link]

  • An efficient and chemoselective method to generate arynes - PMC - NIH. (2023). Retrieved from [Link]

  • Chichibabin reaction - Wikipedia. Retrieved from [Link]

  • Chichibabin pyridine synthesis - Wikipedia. Retrieved from [Link]

  • Vicarious Nucleophilic Substitution (VNS) - Organic Chemistry Portal. Retrieved from [Link]

  • Reaction of magnesiated bases on substituted pyridines: deprotonation or 1,4-addition? - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]

  • Aryne - Wikipedia. Retrieved from [Link]

  • Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research. (1987). Retrieved from [Link]

  • (A) Deprotonation of methyl‐substituted pyridinium ions yields ylides or mesoionic N‐heterocyclic olefins and 2 - ResearchGate. Retrieved from [Link]

  • Vicarious Nucleophilic Substitution of Hydrogen - CHIMIA. Retrieved from [Link]

  • Tandem vicarious nucleophilic substitution of hydrogen/intramolecular Diels-Alder reaction of 1,2,4-triazines into functionalized cycloalkenopyridines - PubMed. (2002). Retrieved from [Link]

  • 1 Introduction to the Chemistry of Arynes - Wiley-VCH. Retrieved from [Link]

  • Aryne Precursors for Selective Generation of 3-Haloarynes: Preparation and Application to Synthetic Reactions - ResearchGate. Retrieved from [Link]

  • Deprotonation: Unveiling the Chemistry Behind It - Assay Genie. (2024). Retrieved from [Link]

  • Applications of organolithium and related reagents in synthesis. Part 3. A general study of the reaction of lithium alkyls with pyridine ketones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]

  • Organolithium Compounds of Pyridine and Quinoline | Journal of the American Chemical Society. Retrieved from [Link]

  • Impact of Low Temperatures on the Lithiation and Delithiation Properties of Si-Based Electrodes in Ionic Liquid Electrolytes - PubMed. (2022). Retrieved from [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC - NIH. (2015). Retrieved from [Link]

  • Is this mechanism okay for the reaction of the deprotonated pyridine derivative with CO2 followed by MeOH/H+ ? : r/chemhelp - Reddit. (2021). Retrieved from [Link]

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC - NIH. (2016). Retrieved from [Link]

  • Impact of Low Temperatures on the Lithiation and Delithiation Properties of Si-Based Electrodes in Ionic Liquid Electrolytes - PMC - NIH. (2022). Retrieved from [Link]

  • Organolithium compounds in reactions of nucleophilic substitution of hydrogen in arenes and hetarenes - ResearchGate. Retrieved from [Link]

  • This compound | C6H5Cl2N | CID 22734343 - PubChem. Retrieved from [Link]

  • Effect of Calcining Temperatures on the Electrochemical Performances of LiNi0.5Co0.2Mn0.3O2 Cathode Material for Lithium Ion Batteries - ResearchGate. Retrieved from [Link]

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Technical Support Center: Regioselectivity in Reactions with 3,5-Dichloro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists working with 3,5-dichloro-2-methylpyridine. This guide, developed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to address challenges in achieving regioselectivity for this versatile synthetic building block. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to help you navigate your synthetic challenges.

Understanding the Reactivity of this compound

The reactivity of this compound is governed by the interplay of electronic and steric effects from its three substituents. The pyridine nitrogen is strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.[1][2] The two chlorine atoms are electron-withdrawing and serve as leaving groups. The methyl group at the C2 position is weakly electron-donating and, more importantly, exerts significant steric hindrance on the adjacent C3 position.[3]

This unique arrangement presents several regiochemical questions:

  • In cross-coupling and SNAr reactions , will substitution occur preferentially at the C3 or C5 position?

  • In deprotonation/metalation reactions , which ring proton is the most acidic (C4 or C6)?

This guide will dissect these questions and provide actionable protocols to control your reaction outcomes.

Troubleshooting Guide & Methodologies

This section addresses specific experimental issues in a question-and-answer format, explaining the underlying chemical principles and offering validated solutions.

Issue 1: Poor or No Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions

Question: My Suzuki-Miyaura coupling with this compound and an arylboronic acid is giving me a mixture of 3-aryl and 5-aryl substituted products, or the reaction is not proceeding at the desired position. How can I control the regioselectivity?

Answer: This is a common challenge. The electronic environments of the C3 and C5 positions are different, and their reactivity towards palladium catalysts can be finely tuned. The C5 position is generally favored for substitution due to reduced steric hindrance from the C2-methyl group. However, catalyst and ligand choice can override this preference.

Root Cause Analysis:
  • Inherent Steric Bias: The C2-methyl group sterically shields the C3-chloro substituent. Oxidative addition of a bulky palladium-ligand complex is therefore more likely to occur at the less hindered C5 position.[3]

  • Electronic Effects: The position ortho to the nitrogen (C2/C6) is typically the most electrophilic and reactive in cross-coupling reactions of chloropyridines.[4][5] In this substrate, the C2 position is blocked. Between C3 and C5, the electronic differentiation is less pronounced, often allowing steric factors to dominate.

  • Ligand Effects: The choice of phosphine ligand or N-heterocyclic carbene (NHC) is paramount for controlling regioselectivity. Bulky ligands can enhance selectivity for the less hindered C5 position, while specific chelating ligands might favor the C3 position. For the related 3,5-dichloropyridazine, electron-deficient bidentate ligands like dppf favor C3 coupling, whereas electron-rich monodentate ligands like Qphos favor C5.[6]

Solutions & Experimental Protocols:

Solution A: Enhancing Selectivity for the C5 Position

To favor substitution at the sterically accessible C5 position, a palladium catalyst with a bulky, electron-rich ligand is recommended. This approach maximizes the steric differentiation between the two chlorine atoms.

Protocol 1: C5-Selective Suzuki-Miyaura Coupling

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 - 1.5 equiv)

    • Pd(OAc)₂ (2-5 mol%)

    • SPhos or a similarly bulky biarylphosphine ligand (4-10 mol%)

    • K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv)

    • Anhydrous, deoxygenated solvent (e.g., 1,4-dioxane or toluene/water mixture)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound, arylboronic acid, Pd(OAc)₂, the phosphine ligand, and the base.

    • Evacuate and backfill the flask with argon three times.

    • Add the deoxygenated solvent via syringe.

    • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to isolate the desired 5-aryl-3-chloro-2-methylpyridine.

Solution B: Promoting Selectivity for the C3 Position

Achieving selectivity for the sterically hindered C3 position is more challenging and may require screening of specific ligands that can overcome the steric bias, possibly through favorable electronic interactions or a less bulky catalytic complex. A ligand-free approach, which has been successful for selective C2 coupling on 2,3,5-trichloropyridine, might also be explored as it involves a less bulky catalytic species.[4][7][8]

Protocol 2: Ligand-Free Suzuki Coupling (Adapted for C3-Selectivity)

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • Pd(OAc)₂ (0.5 - 2 mol%)

    • Na₂CO₃ (2.0 equiv)

    • Solvent: H₂O/DMF mixture (e.g., 3.5:3 mL per 1 mmol substrate)[4][8]

  • Procedure:

    • In a round-bottom flask, combine this compound, arylboronic acid, Pd(OAc)₂, and Na₂CO₃.

    • Add the H₂O/DMF solvent mixture.

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring for the formation of the C3-coupled product alongside the C5 isomer.

    • Workup and purify as described in Protocol 1. Note: Optimization of temperature and catalyst loading will be critical.

Data Summary: Influencing Factors in Cross-Coupling
FactorTo Favor C5-Substitution (Less Hindered)To Favor C3-Substitution (More Hindered)Rationale
Ligand Choice Bulky, monodentate (e.g., SPhos, RuPhos)Smaller or specific bidentate ligands (e.g., dppf); Ligand-freeBulky ligands amplify steric differences.[9] Ligand-free or specific chelating ligands may alter the mechanism.[4][6]
Catalyst Precursor Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂, Pd(PPh₃)₄Standard precursors are effective; the ligand is the primary driver of selectivity.
Temperature Lower temperatures (e.g., 80 °C)Higher temperatures may be neededLower T can increase selectivity by favoring the lower activation energy pathway to the C5 position.
Issue 2: My Nucleophilic Aromatic Substitution (SNAr) Reaction is Unreactive or Non-Selective

Question: I am trying to react this compound with an amine or alkoxide nucleophile, but the reaction is either very slow or gives a mixture of products. How can I improve this?

Answer: SNAr reactions on pyridine rings are most favorable at the C2, C4, and C6 positions because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.[10][11] The C3 and C5 positions lack this stabilization, making them significantly less reactive.[11] For this compound, you are targeting these less activated positions, and steric hindrance at C3 further complicates the reaction.

Root Cause Analysis:
  • Electronic Deactivation: Nucleophilic attack at C3 or C5 does not allow the resulting negative charge to be stabilized by the pyridine nitrogen through resonance, leading to a high-energy intermediate and slow reaction rates.[10]

  • Steric Hindrance: The C2-methyl group blocks the trajectory of the incoming nucleophile, making attack at the C3 position kinetically disfavored compared to the C5 position.

  • Leaving Group Ability: While chlorine is a good leaving group, the rate-determining step in these deactivated systems is often the initial nucleophilic attack.[12]

Solutions & Experimental Protocols:

Solution: Drive the Reaction to the C5 Position

Given the combined electronic and steric factors, selective SNAr at the C5 position is the most viable strategy. To overcome the inherent low reactivity, forcing conditions (high temperature, strong nucleophile, polar aprotic solvent) are typically required.

Protocol 3: C5-Selective SNAr with an Amine

  • Materials:

    • This compound (1.0 equiv)

    • Amine nucleophile (2.0 - 5.0 equiv)

    • Strong base (e.g., NaH, K₂CO₃, or excess amine)

    • Polar aprotic solvent (e.g., DMSO, NMP, or DMA)

  • Procedure:

    • In a sealed tube or microwave vial, combine this compound, the amine, and the base (if used).

    • Add the polar aprotic solvent.

    • Heat the reaction to a high temperature (e.g., 120-180 °C) or using microwave irradiation. Monitor the reaction closely for product formation.

    • After completion, cool the reaction, dilute with water, and extract with an appropriate organic solvent.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by column chromatography or crystallization. Expect the C5-substituted product as the major isomer.

Issue 3: My Lithiation/Deprotonation Reaction is Low-Yielding or Gives the Wrong Isomer

Question: I am attempting to functionalize this compound via deprotonation with a strong base like LDA, followed by quenching with an electrophile. I'm getting poor yields and a complex mixture. Where should the deprotonation occur?

Answer: The regioselectivity of lithiation on a substituted pyridine ring is determined by the kinetic acidity of the ring protons. This acidity is influenced by the inductive effects of nearby electron-withdrawing groups. For dichloropyridines, the proton flanked by two chloro atoms is often the most acidic.

Root Cause Analysis & Mechanistic Insight:
  • Proton Acidity: In the analogous 3,5-dichloropyridine, the C4 proton is the most acidic and is the primary site of deprotonation when using bases like Lithium Diisopropylamide (LDA).[9] The two flanking chlorine atoms provide a strong acidifying inductive effect. The C2-methyl group in your substrate is unlikely to change this preference significantly, though it may slightly decrease the acidity of the C6 proton. Therefore, deprotonation is expected to occur selectively at the C4 position.

  • Directed ortho-Metalation (DoM): DoM relies on a directing group (like an amide or methoxy group) to chelate the lithium base and direct deprotonation to the adjacent position.[13][14] The methyl group is not a directing group, so this mechanism is not operative here. The reaction is governed by substrate-controlled proton acidity.[15]

  • Reaction Conditions: Lithiation reactions are highly sensitive to temperature and moisture. Reactions must be performed under strictly anhydrous conditions and at low temperatures (typically -78 °C) to prevent base degradation and side reactions.[9][16]

Solutions & Experimental Protocols:

Solution: Selective C4-Lithiation and Electrophilic Quench

To achieve clean, selective functionalization at the C4 position, it is critical to use a strong, non-nucleophilic base at low temperature in an anhydrous environment.

Protocol 4: Regioselective C4-Functionalization via Lithiation

  • Materials:

    • This compound (1.0 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) (1.1 equiv), freshly prepared or titrated

    • Electrophile (e.g., DMF, an aldehyde, I₂, etc.) (1.2 equiv)

  • Procedure:

    • Set up a flame-dried, three-neck flask equipped with a thermometer, a nitrogen/argon inlet, and a septum.

    • Dissolve this compound in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the LDA or LTMP solution dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

    • Stir the resulting dark solution at -78 °C for 1-2 hours to ensure complete deprotonation.

    • Add the electrophile dropwise at -78 °C.

    • After the addition is complete, stir at -78 °C for another 1-3 hours, then allow the reaction to slowly warm to room temperature.

    • Quench the reaction by carefully adding a saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate.

    • Purify the crude material by column chromatography.

Decision-Making Workflows

To streamline your experimental design, use the following logic diagrams created in DOT language.

G cluster_0 Workflow for Cross-Coupling Regioselectivity start Goal: C-C or C-N Bond Formation q1 Desired Position of Substitution? start->q1 c5_path Target C5 (Less Hindered) q1->c5_path C5 c3_path Target C3 (More Hindered) q1->c3_path C3 protocol1 Protocol 1: Use Pd catalyst with bulky ligand (e.g., SPhos) c5_path->protocol1 protocol2 Protocol 2: Screen smaller ligands or ligand-free conditions c3_path->protocol2

Caption: Decision tree for selecting a cross-coupling protocol.

G cluster_1 Workflow for Deprotonation vs. SNAr start Goal: Introduce New Functionality q1 Reaction Type? start->q1 deprotonation Deprotonation / Electrophilic Quench q1->deprotonation C-H Activation snar Nucleophilic Aromatic Substitution q1->snar C-Cl Substitution protocol4 Protocol 4: Use LDA or LTMP at -78 °C deprotonation->protocol4 protocol3 Protocol 3: Use strong nucleophile at high temperature snar->protocol3 c4_target Result: Selective C4 Functionalization c5_target Result: Selective C5 Substitution protocol4->c4_target protocol3->c5_target

Caption: Workflow for choosing between SNAr and deprotonation strategies.

Frequently Asked Questions (FAQs)

Q1: Why is this compound unreactive towards electrophilic aromatic substitution (e.g., nitration, Friedel-Crafts)? A: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which strongly deactivates the ring towards electrophiles.[1][2] This effect is analogous to that of a nitro group on a benzene ring. Reactions like Friedel-Crafts alkylation or acylation typically fail because they lead to addition at the basic nitrogen atom instead of substitution on the ring.[1]

Q2: Can I achieve substitution at the C6 position? A: Direct substitution at the C6 position is challenging. For cross-coupling or SNAr, there is no leaving group at C6. For deprotonation, the C4 proton is significantly more acidic than the C6 proton due to the inductive effects of the two chlorine atoms.[9] While some directed metalation strategies on other pyridines can target C6, they are not applicable here.[17]

Q3: I performed a Suzuki reaction and got a significant amount of boronic acid homo-coupling. How can I prevent this? A: Homo-coupling is a common side reaction, especially with electron-deficient arylboronic acids.[4] To minimize it, ensure your reaction conditions are scrupulously deoxygenated, as oxygen can promote this side reaction. You can also try lowering the reaction temperature, reducing the catalyst loading, or changing the base.

Q4: Is it possible to perform a sequential, regioselective functionalization of this compound? A: Yes, this is a key application of this substrate. A highly effective strategy would be:

  • Step 1: C4-Functionalization. Use Protocol 4 (Lithiation/Quench) to introduce a functional group at the C4 position.

  • Step 2: C5-Functionalization. Use the product from Step 1 in a C5-selective cross-coupling reaction (Protocol 1). The C3-chloro remains the most sterically hindered position and should be the least reactive.

This sequential approach allows for the controlled synthesis of polysubstituted pyridines.

References

  • Benchchem. (n.d.). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines.
  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
  • ACS Publications. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025.
  • Benchchem. (n.d.). A Comparative Guide to Catalysts for Functionalizing the Dichloropyrimidine Ring.
  • Benchchem. (n.d.). Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions.
  • Wikipedia. (n.d.). Pyridine.
  • ResearchGate. (n.d.). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.
  • Benchchem. (n.d.). Technical Support Center: Managing Regioselectivity in the Functionalization of Substituted Pyridines.
  • National Institutes of Health. (n.d.). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. PMC.
  • National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • ResearchGate. (n.d.). ChemInform Abstract: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a.
  • HETEROCYCLES. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. 91(3), 479.
  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. doi:10.1039/C6SC02118B.
  • Royal Society of Chemistry. (n.d.). C–H functionalization of pyridines. Organic & Biomolecular Chemistry.
  • Benchchem. (n.d.). Amination of Dichloropyrimidines: A Comparative Guide to Buchwald-Hartwig and Nucleophilic Aromatic Substitution (SNAr) Reaction.
  • ResearchGate. (n.d.). (PDF) Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media.
  • National Institutes of Health. (n.d.). Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. PMC.
  • ResearchGate. (2025). Origin of Regioselectivity Switch in Pyridinium Functionalizations with Phosphinoyl and Carbamoyl Radicals | Request PDF.
  • ResearchGate. (2025). ChemInform Abstract: Highly Regioselective Buchwald-Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries.
  • National Institutes of Health. (n.d.). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC.
  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM).
  • Wikipedia. (n.d.). Directed ortho metalation.
  • Pearson. (2024). EAS Reactions of Pyridine: Videos & Practice Problems.
  • Royal Society of Chemistry. (n.d.). Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes. Dalton Transactions.
  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide.
  • PubMed. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines.
  • University of Michigan. (n.d.). Directed (ortho) Metallation.
  • National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • ACS Publications. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 144(21), 9349–9357.
  • YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes.
  • Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.
  • YouTube. (2019). nucleophilic aromatic substitutions.
  • Royal Society of Chemistry. (n.d.). Regio-MPNN: predicting regioselectivity for general metal-catalyzed cross-coupling reactions using a chemical knowledge informed message passing neural network. Digital Discovery.
  • Wikipedia. (n.d.). Regioselectivity.
  • Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.
  • National Institutes of Health. (n.d.). Regioselective difunctionalization of pyridines via 3,4-pyridynes. PMC.
  • ResearchGate. (2025). Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6 | Request PDF.
  • ResearchGate. (n.d.). Regioselective lithiation of 3-chloro-2-ethoxypyridine (1) and....
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  • PubMed. (2009). Synthesis of novel 3,5-dichloro-2-arylpyridines by palladium acetate-catalyzed ligand-free Suzuki reactions in aqueous media.

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Technical Support Center: Work-up Procedure for 3,5-Dichloro-2-methylpyridine Suzuki Reaction

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance for the work-up of Suzuki-Miyaura coupling reactions involving 3,5-dichloro-2-methylpyridine. The following information is synthesized from established protocols and troubleshooting strategies to ensure scientific integrity and practical applicability in a laboratory setting.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the standard work-up and purification of the products from the Suzuki reaction of this compound.

Q1: What is a standard aqueous work-up procedure for a Suzuki reaction involving this compound?

A typical work-up involves cooling the reaction mixture to room temperature, followed by dilution with an organic solvent like ethyl acetate or diethyl ether.[1][2] The mixture is then washed with water or a saturated aqueous solution of sodium bicarbonate to remove inorganic salts and the base used in the reaction.[3][4] A subsequent wash with brine helps to break up any emulsions and further remove water from the organic layer. The organic layer is then dried over an anhydrous salt such as sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[5][6]

Q2: My product, a substituted pyridine derivative, seems to have some solubility in the aqueous layer. How can I minimize product loss during extraction?

Pyridine derivatives can exhibit some water solubility due to the basic nitrogen atom.[7] To minimize loss, it is advisable to perform multiple extractions (e.g., 3-4 times) with the organic solvent.[1] Additionally, saturating the aqueous layer with sodium chloride (brine) can decrease the solubility of the organic product in the aqueous phase, a phenomenon known as the "salting-out" effect, thereby improving the efficiency of the extraction.

Q3: What are the most common impurities I should expect to see after the reaction and initial work-up?

Common impurities include unreacted starting materials (this compound and the boronic acid/ester), homocoupled byproducts of the boronic acid, and residual palladium catalyst.[8][9] Protodeborylation of the boronic acid, leading to the formation of an unsubstituted arene, is also a possible side reaction.[10]

Q4: How can I effectively remove the palladium catalyst from my product?

Initial removal of the bulk of the palladium, which often precipitates as palladium black, can be achieved by filtering the reaction mixture through a pad of Celite® before the aqueous work-up.[2][11][12] However, soluble palladium species may remain. For lab-scale purifications, column chromatography on silica gel is a common and effective method.[1][11] If palladium contamination persists, treating the product solution with activated carbon or specialized metal scavengers can be employed.[12][13][14]

Q5: I am having trouble removing unreacted boronic acid and its byproducts. What is the best strategy?

Boronic acids and their corresponding boroxines can often be removed by performing a basic aqueous wash (e.g., with 1-2 M NaOH solution) during the work-up.[15] This converts the boronic acid into a water-soluble boronate salt, which is then extracted into the aqueous phase.[15] Subsequent re-acidification of the organic layer with a dilute acid (e.g., 1 M HCl) may be necessary if the desired product has acidic functionalities, followed by another extraction. For challenging separations, recrystallization or careful column chromatography can be effective.[15]

Troubleshooting Guide

This guide provides solutions to specific problems that may be encountered during the work-up and purification process.

Issue 1: Low Isolated Yield After Work-up

Q: I have a low yield of my desired product after extraction and purification, although TLC/LC-MS analysis of the crude reaction mixture showed good conversion. What could be the cause?

Possible Causes and Solutions:

  • Product Precipitation: Your product might be precipitating out with the inorganic salts upon cooling or dilution.

    • Solution: Before filtering off any solids, check their composition by dissolving a small sample in a suitable solvent and analyzing it. If it contains your product, you may need to use a different work-up solvent or perform the initial filtration at an elevated temperature.

  • Emulsion Formation: Pyridine-containing compounds can sometimes form stable emulsions during aqueous extraction, trapping the product.

    • Solution: Add brine to the separatory funnel to help break the emulsion. Alternatively, passing the emulsified layer through a bed of Celite® can be effective.

  • Incomplete Extraction: As mentioned in the FAQs, the polarity of your pyridine product might lead to its partial solubility in the aqueous layer.

    • Solution: Increase the number of extractions with your organic solvent. Using a continuous liquid-liquid extraction apparatus can be beneficial for highly water-soluble products.

Issue 2: Persistent Palladium Contamination

Q: I have performed column chromatography, but my product is still colored, and NMR/elemental analysis indicates palladium contamination. What are the next steps?

Possible Causes and Solutions:

  • Soluble Palladium Species: Your palladium catalyst or its byproducts may be soluble and co-elute with your product.

    • Solution 1: Metal Scavengers: These are solid-supported reagents with functional groups that chelate palladium. Stirring your product solution with a suitable scavenger (e.g., those containing thiol or amine functionalities) followed by filtration is a highly effective method.[13][14]

    • Solution 2: Activated Carbon Treatment: Stirring the product in a solution with activated carbon can adsorb residual palladium. Use a minimal amount of carbon to avoid significant product loss.

    • Solution 3: Recrystallization: If your product is a solid, recrystallization can be a powerful technique to exclude impurities, including palladium complexes.

Palladium Removal Technique Principle Advantages Disadvantages
Filtration through Celite® Physical removal of insoluble Pd(0)Simple, fast, inexpensiveOnly removes insoluble palladium
Column Chromatography Differential adsorptionGood for general purificationMay not remove all soluble Pd
Metal Scavengers Chemisorption (chelation)High selectivity and efficiencyCan be expensive
Activated Carbon AdsorptionInexpensive, readily availableCan adsorb the product, leading to yield loss
Recrystallization Differential solubilityCan provide very high purityOnly applicable to solids, potential for yield loss
Issue 3: Homocoupling and Other Byproducts

Q: My final product is contaminated with a significant amount of homocoupled boronic acid byproduct. How can I separate them?

Possible Causes and Solutions:

  • Co-elution during Chromatography: The homocoupled product may have a similar polarity to your desired product, making separation by standard silica gel chromatography difficult.

    • Solution 1: Optimize Chromatography: Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and consider using a different stationary phase (e.g., alumina, reverse-phase silica).

    • Solution 2: Recrystallization: If your product and the byproduct have different solubilities, recrystallization can be an effective separation method.

    • Solution 3: Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide high-purity material, although it is more costly and time-consuming.

Experimental Protocol: Standard Work-up and Purification

This protocol outlines a standard procedure for a Suzuki reaction of this compound with an arylboronic acid.

1. Reaction Quenching and Initial Filtration: a. Once the reaction is deemed complete by TLC or LC-MS, allow the reaction mixture to cool to room temperature. b. Dilute the mixture with an appropriate organic solvent (e.g., 50 mL of ethyl acetate for a 1 mmol scale reaction). c. If a significant amount of black precipitate (palladium black) is observed, filter the mixture through a pad of Celite® in a Büchner funnel. Wash the filter cake with the same organic solvent to ensure complete recovery of the product.[2][11]

2. Liquid-Liquid Extraction: a. Transfer the filtrate to a separatory funnel. b. Add deionized water (e.g., 50 mL) and shake vigorously. Allow the layers to separate. c. Drain the aqueous layer. d. Wash the organic layer sequentially with: i. 1 M aqueous NaOH solution (to remove unreacted boronic acid). ii. Water. iii. Saturated aqueous NaCl (brine). e. Separate the organic layer.

3. Drying and Concentration: a. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). b. Filter off the drying agent. c. Concentrate the filtrate using a rotary evaporator to obtain the crude product.

4. Purification: a. Purify the crude product by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a common starting point.[1] b. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the purified product.

Visualizations

Work-up Workflow

Workup_Workflow cluster_reaction Reaction Completion cluster_workup Aqueous Work-up cluster_purification Purification Reaction Crude Reaction Mixture Dilution Dilute with Organic Solvent Reaction->Dilution Filtration Filter through Celite® (Removes Pd Black) Dilution->Filtration Extraction Liquid-Liquid Extraction (H₂O, NaOH, Brine) Filtration->Extraction Filtrate Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Organic Layer Concentration Concentrate in vacuo Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Crude Product Final_Product Pure Product Chromatography->Final_Product Palladium_Troubleshooting Start Product Contaminated with Palladium? Column Perform Column Chromatography Start->Column Yes No_Contamination Pure Product Start->No_Contamination No Check1 Still Contaminated? Column->Check1 Scavenger Use Metal Scavenger or Activated Carbon Check1->Scavenger Yes Success Pure Product Check1->Success No Check2 Still Contaminated? Scavenger->Check2 Recrystallize Recrystallize Product (if solid) Check2->Recrystallize Yes Check2->Success No Recrystallize->Success Purity Acceptable Failure Consider Preparative HPLC or Alternative Synthesis Recrystallize->Failure Purity Unacceptable

Caption: Decision tree for troubleshooting persistent palladium contamination.

References

  • ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?[Link]

  • Gao, C., et al. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Molecules, 14(8), 3154-3163. [Link]

  • Organic Process Research & Development. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ACS Publications. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. [Link]

  • IJNRD. (2024). Pyridine: Synthesis, Swiss-ADME and Applications. [Link]

  • Li, J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(4), 4455-4461. [Link]

  • Google Patents. (n.d.). WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • ACS Omega. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]

  • Journal of Chemical Education. (2015). Don't Forget the Workup. ACS Publications. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]

  • ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?[Link]

  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?[Link]

  • ResearchGate. (2017). How to remove palladium catalyst from reaction mixture?[Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. [Link]

  • The Journal of Organic Chemistry. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • ResearchGate. (n.d.). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. [Link]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. [Link]

  • ResearchGate. (2016). Can I remove boronic acid using Work up process?[Link]

Sources

Validation & Comparative

Comparative analysis of dichloropyridine isomers in nucleophilic substitution

Author: BenchChem Technical Support Team. Date: January 2026

<Comparative Analysis of Dichloropyridine Isomers in Nucleophilic Aromatic Substitution

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dichloropyridines are foundational building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their utility is centered on the strategic displacement of one or both chlorine atoms via nucleophilic aromatic substitution (SNAr). However, the six constitutional isomers of dichloropyridine exhibit remarkably distinct reactivity and regioselectivity profiles. A nuanced understanding of these differences is paramount for rational synthetic design and efficient process development.

This guide provides an in-depth comparative analysis of the dichloropyridine isomers in SNAr reactions. We will explore the fundamental electronic principles governing their reactivity, present comparative experimental data, and provide robust, field-proven protocols to empower researchers in their synthetic endeavors.

The susceptibility of the pyridine ring to nucleophilic attack is a direct consequence of the electron-withdrawing nature of the endocyclic nitrogen atom. This effect polarizes the ring, reducing electron density particularly at the C2 (ortho) and C4 (para) positions, making them electrophilic and thus prime targets for nucleophiles.

The SNAr mechanism proceeds via a two-step, addition-elimination pathway:

  • Nucleophilic Attack: The nucleophile adds to an electron-deficient carbon atom bearing a leaving group (in this case, chlorine), forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1]

  • Leaving Group Departure: Aromaticity is restored by the expulsion of the chloride ion.

The stability of the Meisenheimer complex is the critical factor governing the reaction rate.[1] For substitutions at the C2 and C4 positions, the negative charge can be delocalized onto the electronegative nitrogen atom through resonance, providing substantial stabilization.[2][3] Attack at the C3 (meta) position does not permit this direct resonance stabilization, resulting in a much higher energy intermediate and a significantly slower reaction.[2][3]

experimental_workflow cluster_prep cluster_reaction cluster_workup cluster_analysis prep 1. Combine Reactants - Dichloropyridine (1 equiv) - Amine (1.1 equiv) - Anhydrous K2CO3 (4 equiv) - Anhydrous DMF react 2. Heat & Stir - Seal vial - 140 °C - Monitor by TLC/LC-MS prep->react Execute Reaction workup 3. Aqueous Workup - Cool to RT - Dilute with H2O - Extract with EtOAc react->workup Isolate Crude Product purify 4. Purification - Dry (Na2SO4) - Concentrate - Column Chromatography workup->purify char 5. Characterization - NMR - Mass Spectrometry purify->char Obtain Pure Product

Sources

A Comparative Guide to Suzuki Coupling Yields: 3,5-Dichloro-2-methylpyridine vs. Other Dichloropyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines

In the landscape of modern drug discovery, pyridine derivatives are indispensable scaffolds, forming the core of numerous therapeutic agents.[1] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology for the synthesis of these vital structures, enabling the precise formation of carbon-carbon bonds.[2][3] This versatility allows for the strategic diversification of common intermediates, building complex molecules with potential biological activity.[1][4] However, the efficiency of Suzuki coupling can be highly dependent on the substrate. Dichloropyridines, while valuable and cost-effective starting materials, present unique challenges regarding reactivity and regioselectivity.[5][6]

This guide provides a detailed comparative analysis of the Suzuki coupling performance of 3,5-dichloro-2-methylpyridine against other dichloropyridine isomers. We will delve into the underlying electronic and steric factors that govern reactivity and yield, provide a field-proven experimental protocol, and offer insights to guide your synthetic strategies.

The Dichloropyridine Challenge: Reactivity and Regioselectivity

The Suzuki coupling of chloropyridines is inherently more challenging than that of their bromo or iodo analogs due to the strength of the C-Cl bond, which makes the rate-determining oxidative addition step more difficult.[5][7] When a second chlorine atom is present, as in dichloropyridines, the reaction is further complicated by questions of regioselectivity—which chlorine will react first?

The reactivity of a given C-Cl bond on the pyridine ring is governed by a combination of:

  • Electronic Effects: The electron-deficient nature of the pyridine ring facilitates oxidative addition.[8] Positions ortho (C2, C6) and para (C4) to the ring nitrogen are generally more activated.[6][9]

  • Steric Hindrance: Bulky groups adjacent to a chlorine atom can impede the approach of the palladium catalyst, reducing the reaction rate at that site.

For non-symmetrical dichloropyridines, the interplay of these effects dictates which position is preferentially functionalized, while for symmetrical isomers like this compound, the focus shifts to overall reactivity.

Comparative Yield Analysis: this compound in Context

Dichloropyridine IsomerCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
2,3,5-Trichloropyridine Phenylboronic acidPd(OAc)₂ (ligand-free)Na₂CO₃H₂O/DMF6091[10]
2,6-Dichloropyridine Heptylboronic pinacol esterPd(OAc)₂ / Ad₂PⁿBuLiOᵗBuDioxane/H₂O10095**[11]
2,4-Dichloropyrimidine Phenylboronic acidPd(PPh₃)₄K₂CO₃MethanolRT<40[4]
2,3-Dichloropyridine Phenylboronic acidPd(OAc)₂ (ligand-free)Na₂CO₃H₂O/DMF6045[10]
3,5-Dichloropyridine Phenylboronic acidPd(OAc)₂ (ligand-free)Na₂CO₃H₂O/DMF6010[10]

*Note: The reaction on 2,3,5-trichloropyridine selectively yields 3,5-dichloro-2-arylpyridine. This provides a direct measure of reactivity at the C2 position. The yields for 2,3- and 3,5-dichloropyridine reflect mono-coupling. **Yield for di-alkylation. ***While a pyrimidine, it offers insight into the reactivity of a dihalo-diazine system.

Analysis and Insights:

  • Activation by Nitrogen is Key: The data clearly shows that chlorine atoms at positions activated by the ring nitrogen (C2, C4, C6) are significantly more reactive. For instance, the ligand-free coupling of 2,3,5-trichloropyridine proceeds in high yield (91%) exclusively at the C2 position, leaving the C3 and C5 chlorines untouched under those conditions.[10] Similarly, 2-chloropyridine itself shows good reactivity (76% yield), whereas 3-chloropyridine is almost completely inactive under the same ligand-free conditions.[10]

  • The Case of this compound: While direct yield data for this compound was not found in a comparative context, we can infer its reactivity. The chlorine atoms are at the C3 and C5 positions, which are meta to the ring nitrogen and thus electronically deactivated compared to the C2, C4, and C6 positions.[6] This is reflected in the very low yield (10%) observed for 3,5-dichloropyridine.[10] The presence of the methyl group at the C2 position in this compound introduces two competing effects:

    • Steric Hindrance: The methyl group can sterically hinder the approach of the catalyst to the C3-Cl bond, potentially decreasing its reactivity.

    • Electronic Donation: As an electron-donating group, the methyl substituent slightly increases the electron density of the ring, which generally disfavors the oxidative addition step, thus lowering reactivity.

    Given these factors, it is reasonable to predict that This compound will exhibit low reactivity in Suzuki couplings, comparable to or even lower than 3,5-dichloropyridine . Achieving high yields will almost certainly necessitate a more robust catalytic system with bulky, electron-rich phosphine ligands and higher temperatures, rather than the mild, ligand-free conditions that are sufficient for more activated isomers.[5][7]

  • Regioselectivity in Asymmetric Isomers: For substrates like 2,3-dichloropyridine, the C2 position is electronically favored. The observed yield of 45% suggests that while coupling is possible, it is less efficient than at the C2 position of a substrate without a deactivating adjacent chlorine.[10] In 2,4-dichloropyridines, the C4 position is generally more reactive, though this selectivity can be influenced or even inverted by the choice of ligand.[9][12]

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[13][14] Understanding this mechanism is crucial for rational troubleshooting and optimization. The three key steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[15][16]

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ oa_complex R¹-Pd(II)L₂-X pd0->oa_complex Oxidative Addition tm_complex R¹-Pd(II)L₂-R² oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination r1r2_out R¹-R² (Product) tm_complex->r1r2_out r1x_in R¹-X (Dichloropyridine) r1x_in->pd0 r2b_in R²-B(OR)₂ (Boronic Acid/Ester) r2b_in->oa_complex base_in Base base_in->oa_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-Cl) bond of the dichloropyridine. This is typically the rate-limiting step and is more challenging for electron-rich or sterically hindered substrates.[2][14]

  • Transmetalation: The organic group from the organoboron reagent (R²) is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron species by a base.[2][14]

  • Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[13][16]

Protocol: Optimized Suzuki Coupling for a Challenging Chloropyridine

For a less reactive substrate like this compound, a highly active catalyst system and more forcing conditions are necessary. The following protocol is a robust starting point, employing a bulky, electron-rich phosphine ligand known to facilitate the challenging oxidative addition of aryl chlorides.[7][17]

Objective: To synthesize 5-chloro-2-methyl-3-phenylpyridine from this compound and phenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • Degassed solvent: 1,4-Dioxane and Water (4:1 v/v)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine solids: Dichloropyridine, Boronic Acid, K₃PO₄, Pd(OAc)₂, SPhos prep2 Seal vessel and establish inert atmosphere (Ar/N₂) prep1->prep2 react1 Add degassed Dioxane/H₂O (4:1) prep2->react1 react2 Heat mixture to 100-120 °C with vigorous stirring react1->react2 react3 Monitor progress by TLC or LC-MS react2->react3 work1 Cool to RT, dilute with Ethyl Acetate & H₂O react3->work1 work2 Separate layers, extract aqueous phase work1->work2 work3 Wash combined organic layers with brine, dry (Na₂SO₄) work2->work3 work4 Concentrate in vacuo work3->work4 work5 Purify by column chromatography work4->work5

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), phenylboronic acid (1.5 equiv), and potassium phosphate (3.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium(II) acetate (0.02 equiv) and SPhos ligand (0.04 equiv) and add them to the reaction flask.

    • Rationale: A highly active catalyst system is required for unactivated aryl chlorides.[7] Bulky, electron-rich phosphine ligands like SPhos promote the difficult C-Cl oxidative addition and stabilize the palladium catalyst.[7][17] K₃PO₄ is a strong base effective for challenging couplings.[7]

  • Inerting: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen, which can deactivate the catalyst, is removed.[17]

    • Rationale: The active Pd(0) species is sensitive to oxidation, which can lead to catalyst deactivation and the formation of homocoupling side products.[7][13]

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

    • Rationale: A mixture of an aprotic organic solvent with water often provides good solubility for both the organic substrates and the inorganic base, facilitating the reaction.[3][7]

  • Heating and Monitoring: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

    • Rationale: Higher temperatures are often necessary to overcome the activation energy for C-Cl bond cleavage in less reactive substrates.[7][17]

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography to yield the desired product.

Conclusion

The reactivity of dichloropyridines in Suzuki-Miyaura coupling is highly dependent on the position of the chlorine atoms. Substrates with chlorine at the electronically activated C2, C4, or C6 positions are significantly more reactive than those with halogens at the C3 and C5 positions.

Consequently, This compound is predicted to be a challenging substrate , exhibiting low reactivity comparable to 3,5-dichloropyridine. Successful coupling requires robust catalytic systems, typically employing bulky, electron-rich phosphine ligands like SPhos or XPhos, in combination with strong bases and elevated temperatures. In contrast, more activated isomers can often be coupled under milder, even ligand-free, conditions. For drug development professionals, understanding these reactivity trends is paramount for designing efficient synthetic routes and selecting appropriate starting materials to accelerate the discovery pipeline.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Welch, C., Nuhant, P., & Ort, O. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH. Retrieved from [Link]

  • Hyrsova, L., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Barday, M., et al. (2011). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Retrieved from [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]

  • Hyrsova, L., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. Retrieved from [Link]

  • Garcia, Y., et al. (2019). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Frontier of Pyridine Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH. Retrieved from [Link]

  • Yamamoto, K., et al. (2022). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. J-Stage. Retrieved from [Link]

  • Proctor, D. J., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. NIH. Retrieved from [Link]

  • Moran, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. Retrieved from [Link]

  • Rasool, N., et al. (2017). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

  • Buchwald, S. L., et al. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. ACS Publications. Retrieved from [Link]

  • Buchwald, S. L., et al. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. PubMed. Retrieved from [Link]

  • Wang, L., et al. (2012). (PDF) Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. ResearchGate. Retrieved from [Link]

  • Moody, C. J., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wang, L., et al. (2012). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. PMC - NIH. Retrieved from [Link]

  • Koutentis, P. A., et al. (2009). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. NIH. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 3,5-Dichloro-2-methylpyridine and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the fields of pharmaceutical development, agrochemicals, and materials science, the precise structural confirmation of heterocyclic compounds is paramount. Substituted pyridines, such as 3,5-Dichloro-2-methylpyridine, are common scaffolds and intermediates. However, synthetic routes can often yield a mixture of isomers, each with potentially different chemical reactivity, biological activity, and toxicity profiles. Distinguishing the target molecule, this compound, from its positional isomers (e.g., 2,4-dichloro-6-methylpyridine, 2,6-dichloro-3-methylpyridine, etc.) is a critical analytical challenge.

This guide provides an in-depth comparison of key spectroscopic techniques for the unambiguous identification and differentiation of these isomers. We will delve into the causality behind experimental choices and present data-driven comparisons, empowering researchers to select the most effective analytical strategies.

The Challenge: Differentiating Isomers

Positional isomers possess the same molecular formula and thus the same exact mass. This renders mass spectrometry alone, without chromatographic separation, insufficient for differentiation. Spectroscopic methods that probe the unique electronic and vibrational environment of each atom within the molecule are therefore essential. A multi-technique approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), provides the highest level of confidence in structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for isomer differentiation as it provides detailed information about the chemical environment and connectivity of each proton (¹H) and carbon (¹³C) atom. The distinct substitution pattern of each isomer creates a unique magnetic environment, resulting in characteristic chemical shifts and coupling patterns.

Causality: Why NMR Excels

The chemical shift of a nucleus is highly sensitive to the electron density around it. Electron-withdrawing groups, like chlorine, "deshield" nearby protons and carbons, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups, like a methyl group, cause an upfield shift. The relative positions of the two chloro atoms and one methyl group on the pyridine ring in each isomer create a unique electronic fingerprint, making their NMR spectra distinct.[1]

Experimental Protocol: ¹H NMR

A robust protocol ensures reproducible and high-quality data.

  • Sample Preparation:

    • Accurately weigh 5-25 mg of the sample.[2]

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial before transferring to a high-quality NMR tube.[2] Using a deuterated solvent is crucial to avoid large solvent signals that would overwhelm the analyte signals.[3]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference point at 0 ppm for accurate chemical shift calibration.[2][3]

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Allow the sample to equilibrate to the probe temperature (typically 25 °C).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • "Shim" the magnetic field to optimize its homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks.[4]

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. For a sample of this concentration, a sufficient signal-to-noise ratio can often be achieved in a few minutes.[2]

Comparative Data: ¹H and ¹³C NMR
IsomerKey ¹H NMR Differentiating FeaturesPredicted ¹³C NMR Features
This compound Two aromatic protons appearing as distinct signals (doublets or singlets depending on coupling). One methyl singlet.Six distinct carbon signals. The methyl carbon will be upfield (~15-25 ppm). The carbon bearing the methyl group (C2) will be significantly downfield.
2,4-Dichloro-6-methylpyridine Two aromatic protons, likely appearing as doublets. One methyl singlet. Different chemical shifts compared to the target isomer due to the different chlorine positions.Six distinct carbon signals. The positions of the chlorinated carbons will differ significantly from the target isomer.
2,6-Dichloro-3-methylpyridine Two aromatic protons appearing as an AX system (two doublets) with a characteristic ortho coupling constant. One methyl singlet.Six distinct carbon signals. The symmetry will influence the appearance, but all carbons are chemically non-equivalent.
3,5-Dichloropyridine (Parent) Two signals in the aromatic region. A signal at ~8.5 ppm (H2, H6) and a signal at ~7.7 ppm (H4).[5]Three signals due to symmetry: C2/C6, C3/C5, and C4.[6]

Note: Predicted values are based on general principles of NMR spectroscopy. Actual values may vary based on solvent and experimental conditions.[7][8]

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Screening Method

FTIR spectroscopy is a fast and non-destructive technique that provides information about the functional groups and bonding within a molecule.[9][10] Each isomer will have a unique pattern of vibrations, particularly in the "fingerprint region" (below 1500 cm⁻¹), which arises from complex skeletal vibrations of the entire molecule.[11]

Causality: Why FTIR is Useful

The vibrational frequencies of bonds are determined by the masses of the connected atoms and the bond strength. While all isomers share C-H, C=C, C=N, and C-Cl bonds, their arrangement changes the vibrational coupling and symmetry. This leads to subtle but measurable differences in the positions and intensities of absorption bands, especially those related to C-H bending and ring vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)

ATR is a common and convenient sampling technique for solid samples that requires minimal preparation.[12][13][14]

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[12]

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the absorbance of the crystal and the ambient atmosphere (CO₂, H₂O).

  • Sample Analysis:

    • Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.[12]

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[12]

  • Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.

Comparative Data: Key IR Absorption Bands
Vibrational ModeTypical Wavenumber (cm⁻¹)Expected Differences Between Isomers
C-H Stretch (Aromatic)3000 - 3100Minor shifts based on electronic environment.
C-H Stretch (Methyl)2850 - 3000Largely consistent across isomers.
C=N, C=C Stretch (Ring)1400 - 1600The pattern of multiple bands in this region is highly diagnostic for the substitution pattern on the pyridine ring.
C-H Bending (out-of-plane)700 - 900The position of these strong bands is very sensitive to the number and position of adjacent hydrogen atoms on the ring, making it a key diagnostic region.
C-Cl Stretch600 - 800The number and position of these bands will vary depending on the isomer.

Note: The fingerprint region (below 1500 cm⁻¹) contains a wealth of complex vibrations that, when compared to a reference spectrum of the pure compound, can provide a definitive match.[11]

Gas Chromatography-Mass Spectrometry (GC-MS): Separation and Identification

For a definitive analysis of a mixture, GC-MS is the technique of choice. The gas chromatograph separates the isomers based on their different boiling points and interactions with the GC column, while the mass spectrometer provides the mass-to-charge ratio (m/z) and a fragmentation pattern for each separated component.[15][16]

Causality: Separation and Fragmentation
  • GC Separation: Although isomers have the same mass, their differing polarities and volatilities, due to different dipole moments arising from the substituent positions, will cause them to elute from the GC column at different times (retention times).

  • MS Fragmentation: Upon entering the mass spectrometer, molecules are typically ionized by electron impact, which creates a high-energy molecular ion (M⁺).[17] This ion is unstable and breaks apart into smaller, characteristic fragment ions. The fragmentation pattern is a reproducible fingerprint that depends on the molecule's structure.[17][18] For example, the loss of a chlorine atom (Cl•) or a methyl radical (CH₃•) are common fragmentation pathways. The relative stability of the resulting carbocations will differ between isomers, leading to different relative abundances of the fragment ions.

Experimental Protocol: GC-MS
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 0.1-1.0 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.[15]

  • Instrument Setup:

    • Column: Use a medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, DB-5 or equivalent) which is effective for separating a wide range of organic compounds.[15]

    • Injector: Set the injector temperature to ensure rapid volatilization of the sample (e.g., 250 °C).[16]

    • Oven Program: A temperature program is used to separate the components. Start at a low temperature and gradually ramp to a higher temperature to elute the compounds based on their boiling points.

    • Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1.2 mL/min).[16]

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample.

    • The mass spectrometer will continuously scan a mass range (e.g., m/z 40-300) throughout the GC run, generating a mass spectrum for everything that elutes from the column.

Comparative Data: Expected GC-MS Results
IsomerMolecular Ion (m/z)Key Expected Fragments (m/z)
All Dichloro-methylpyridine isomers161/163/165 (due to ³⁵Cl and ³⁷Cl isotopes)126/128 (Loss of Cl), 146/148 (Loss of CH₃)

The primary differentiator in GC-MS is the retention time . Each isomer will have a unique and reproducible retention time under identical conditions. The mass spectra will confirm the identity of each peak as a dichloromethylpyridine isomer by showing the correct molecular ion cluster. Subtle differences in the relative intensities of fragment ions can provide further corroborating evidence for the structure.

UV-Visible Spectroscopy: A Supporting Technique

UV-Vis spectroscopy probes the electronic transitions within a molecule.[19] The pyridine ring has π → π* and n → π* transitions. The position of substituents affects the energy levels of these orbitals, leading to shifts in the wavelength of maximum absorbance (λmax).[20] While not typically used as a primary identification tool for isomers, it can provide complementary data. For instance, the λmax for pyridine in an acidic mobile phase is around 202 nm and 254 nm.[19] Substituents will shift these values. Differences between isomers will likely be subtle, but can be used to confirm purity or consistency between batches against a known standard.[21][22]

Integrated Analytical Workflow

For maximum confidence in identifying this compound and distinguishing it from its isomers, a logical workflow should be employed.

G cluster_0 Initial Screening cluster_1 Definitive Analysis cluster_2 Confirmation FTIR FTIR Analysis GCMS GC-MS FTIR->GCMS TLC TLC Analysis TLC->GCMS If multiple spots NMR 1H and 13C NMR Result Unambiguous Isomer Identification NMR->Result GCMS->NMR Isolate & Confirm Structure Unknown Unknown Sample / Synthesis Product Unknown->FTIR Quick Fingerprint Unknown->TLC Check for Impurities

Caption: A logical workflow for isomer identification.

Conclusion

While rapid screening techniques like FTIR provide valuable preliminary data, they are often insufficient for the unambiguous differentiation of positional isomers like those of this compound. A multi-technique approach is essential for ensuring scientific integrity. Gas Chromatography-Mass Spectrometry (GC-MS) is unparalleled for separating isomeric mixtures and confirming molecular mass. However, for definitive, standalone structural elucidation of a purified sample, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard . The unique chemical shifts and coupling patterns observed in both ¹H and ¹³C NMR spectra provide an irrefutable fingerprint of the specific substitution pattern on the pyridine ring, allowing researchers and drug development professionals to proceed with absolute confidence in their material's identity.

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A Comparative Analysis of the Biological Activity of 3,5-Dichloro-2-methylpyridine Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the vast landscape of heterocyclic chemistry, pyridine derivatives stand out for their remarkable and diverse biological activities, forming the backbone of numerous agrochemicals and pharmaceuticals. Among these, the 3,5-dichloro-2-methylpyridine scaffold has garnered significant attention as a key structural motif in the development of potent herbicides, fungicides, and insecticides. This guide provides a comprehensive comparison of the biological activities of this compound derivatives against their structural analogs, supported by experimental data and detailed methodologies. Our objective is to furnish researchers, scientists, and drug development professionals with a clear understanding of the structure-activity relationships (SAR) that govern the efficacy of these compounds, thereby facilitating the rational design of next-generation bioactive molecules.

Herbicidal Activity: The Impact of Substitution on Phytotoxicity

The herbicidal activity of pyridine derivatives, particularly those based on picolinic acid, is a well-established area of research. The presence and position of substituents on the pyridine ring play a crucial role in determining their phytotoxicity.

Comparative Analysis of Picolinic Acid Derivatives

Recent studies on 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives have shed light on the importance of the 3,5-dichloro substitution pattern. When compared to analogs with different substitution patterns, the 3,5-dichloro derivatives often exhibit superior herbicidal efficacy. For instance, in a study evaluating the inhibition of Arabidopsis thaliana root growth, 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds demonstrated potent activity.[1][2][3] One of the standout compounds from this series, V-7, exhibited an IC50 value that was 45 times lower than the commercial herbicide halauxifen-methyl.[1][3] Furthermore, compound V-8 from the same series showed better post-emergence herbicidal activity than picloram at a dosage of 300 g/ha.[1][3]

These findings underscore the critical contribution of the 3,5-dichloro substituents to the herbicidal potency of picolinic acid derivatives. The electron-withdrawing nature of the chlorine atoms is believed to influence the electronic properties of the pyridine ring, enhancing its interaction with the target site in plants, which for many picolinic acid herbicides is the auxin-signaling F-box protein 5 (AFB5).[1][2][3]

Table 1: Comparative Herbicidal Activity of Picolinic Acid Derivatives against Arabidopsis thaliana

Compound/AnalogSubstitution PatternIC50 (µM)Reference
Compound V-7 4-amino-3,5-dichloro-6-(5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl)0.02[1][3]
Halauxifen-methyl Commercial Herbicide0.90[1][3]
Picloram 4-amino-3,5,6-trichloroVaries by study[1][2][3]
Experimental Protocol: Evaluation of Herbicidal Activity (Root Growth Inhibition Assay)

The following protocol outlines a standard method for assessing the herbicidal activity of pyridine derivatives by measuring the inhibition of root growth in a model plant species like Arabidopsis thaliana.[4][5]

Materials:

  • Test compounds (this compound derivatives and analogs)

  • Arabidopsis thaliana seeds

  • Murashige and Skoog (MS) medium

  • Petri dishes

  • Growth chamber with controlled light and temperature

Procedure:

  • Sterilization: Surface-sterilize Arabidopsis thaliana seeds using a 70% ethanol solution followed by a 10% bleach solution and rinse with sterile water.

  • Plating: Prepare MS medium containing various concentrations of the test compounds. A control group with no test compound should be included.

  • Sowing: Aseptically place the sterilized seeds onto the surface of the solidified MS medium in the Petri dishes.

  • Incubation: Place the Petri dishes vertically in a growth chamber under a 16-hour light/8-hour dark photoperiod at 22°C.

  • Data Collection: After a set period (e.g., 7-10 days), measure the primary root length of the seedlings.

  • Analysis: Calculate the percentage of root growth inhibition for each concentration relative to the control. Determine the IC50 value (the concentration required to inhibit root growth by 50%).

Herbicidal_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Seed_Sterilization Surface Sterilize Arabidopsis Seeds Sowing Sow Seeds on Prepared Media Seed_Sterilization->Sowing Sterilized Seeds Media_Prep Prepare MS Medium with Test Compounds Media_Prep->Sowing Compound-infused Media Incubation Incubate Vertically in Growth Chamber Sowing->Incubation Measurement Measure Primary Root Length Incubation->Measurement Calculation Calculate Inhibition % and IC50 Value Measurement->Calculation Fungicidal_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock_Prep Prepare Stock Solutions of Test Compounds Media_Prep Prepare 'Poisoned' PDA Medium Stock_Prep->Media_Prep Plating Pour Amended Media into Petri Dishes Media_Prep->Plating Inoculation Inoculate with Fungal Mycelial Disc Plating->Inoculation Incubation Incubate Plates Inoculation->Incubation Measurement Measure Colony Diameter Incubation->Measurement Calculation Calculate Mycelial Growth Inhibition Measurement->Calculation

Figure 2: Workflow for the poisoned food technique to assess fungicidal activity.

Insecticidal Activity: Structure-Activity Relationships in Chlorinated Pyridines

The insecticidal properties of pyridine derivatives are well-documented, with several commercial insecticides belonging to this class. The substitution pattern on the pyridine ring is a key determinant of their insecticidal potency and spectrum of activity.

Comparative Analysis of 2-Phenylpyridine Derivatives

A study on novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties provides valuable insights into the role of substituents on the pyridine ring. [6]The researchers found that the nature and position of substituents on the benzene ring attached to the pyridine had a significant impact on insecticidal activity. [6]While this study does not directly compare this compound with its analogs, it highlights the principle that modifications to the core structure can drastically alter biological activity.

Another study on pyridine derivatives as insecticides found that the insecticidal activity of one of their synthesized compounds was about 4-fold that of the commercial insecticide acetamiprid. [7]This demonstrates the potential for discovering highly potent insecticides within the pyridine chemical space. The presence of chlorine atoms in many successful insecticides suggests their importance in enhancing activity, possibly by improving binding to the target site, such as the nicotinic acetylcholine receptor in insects.

Table 3: Comparative Insecticidal Activity of Pyridine Derivatives against Aphis craccivora

Compound/AnalogTarget InsectLC50 (mg/L)Reference
Compound 1f Aphis craccivora (Nymphs)0.080[8]
Compound 1d Aphis craccivora (Nymphs)0.098[8]
Compound 1c Aphis craccivora (Nymphs)0.127[8]
Acetamiprid Aphis craccivora (Nymphs)Varies by study[9][10][11]
Experimental Protocol: Insecticidal Bioassay (Leaf Dip Method)

The leaf dip bioassay is a standard method for evaluating the toxicity of compounds to sucking insects like aphids. [8][9] Materials:

  • Test compounds

  • Acetone or another suitable solvent

  • Triton X-100 or another surfactant

  • Host plant leaves (e.g., faba bean leaves for cowpea aphids)

  • Test insects (e.g., Aphis craccivora)

  • Petri dishes

Procedure:

  • Solution Preparation: Prepare a series of concentrations of the test compounds in a suitable solvent with a surfactant. A control solution containing only the solvent and surfactant should also be prepared.

  • Leaf Dipping: Dip host plant leaves into each test solution for a set period (e.g., 10-30 seconds).

  • Drying: Allow the leaves to air dry completely.

  • Insect Exposure: Place the treated leaves in Petri dishes and introduce a known number of test insects onto each leaf.

  • Incubation: Maintain the Petri dishes under controlled conditions of temperature, humidity, and light.

  • Mortality Assessment: Record the number of dead insects at specific time intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 value (the concentration required to kill 50% of the test insects).

Insecticidal_Assay_Workflow Prep Prepare Test Solutions (Compound + Solvent + Surfactant) Dip Dip Host Plant Leaves in Test Solutions Prep->Dip Dry Air Dry Treated Leaves Dip->Dry Expose Introduce Insects to Treated Leaves in Petri Dishes Dry->Expose Incubate Incubate under Controlled Conditions Expose->Incubate Assess Record Insect Mortality at Time Intervals Incubate->Assess Analyze Calculate % Mortality and LC50 Value Assess->Analyze

Figure 3: General workflow for the leaf dip insecticidal bioassay.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a promising class of compounds with a broad spectrum of biological activities. The available data strongly suggest that the presence of chlorine atoms at the 3 and 5 positions of the pyridine ring is a key determinant of their herbicidal, fungicidal, and insecticidal efficacy.

Key takeaways from this comparative analysis include:

  • Herbicidal Activity: The 3,5-dichloro substitution pattern in picolinic acid derivatives is crucial for high phytotoxicity, often surpassing that of commercial standards.

  • Fungicidal Activity: Halogenation, particularly with chlorine, generally enhances the antifungal properties of pyridine derivatives, likely by improving membrane permeability and target binding.

  • Insecticidal Activity: While direct comparative data for this compound analogs is sparse, the importance of the pyridine core and its substituents in achieving high insecticidal potency is well-established.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs. By systematically varying the substituents at other positions on the pyridine ring and on attached functional groups, a more detailed and quantitative structure-activity relationship can be established. Such studies will be invaluable in the rational design of novel, highly effective, and selective agrochemicals and pharmaceuticals.

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  • ResearchGate. (2022). Insecticidal activity of selective pyridine derivatives synthesized.... Retrieved from [Link]

  • Zhang, T., et al. (2022). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules, 27(19), 6667. Retrieved from [Link]

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A Comparative Guide to the Relative Reactivity of C-Cl Bonds in 3,5-Dichloro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers and professionals in drug development and synthetic chemistry, 3,5-dichloro-2-methylpyridine is a valuable heterocyclic scaffold. Its two chlorine atoms offer versatile handles for functionalization through reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling. However, the non-equivalent positions of these chlorine atoms—one at C-3, adjacent to a methyl group, and the other at C-5—present a significant challenge and opportunity in regioselective synthesis.

This guide provides an in-depth comparison of the reactivity of the C-3 and C-5 chloro substituents. We will dissect the underlying electronic and steric factors that govern their reactivity, compare their performance in key synthetic transformations, and provide detailed experimental protocols to enable selective functionalization. This analysis is grounded in established mechanistic principles and supported by data from analogous heterocyclic systems.

The Dichotomy of Reactivity: Electronic vs. Steric Effects

The relative reactivity of the C-3 and C-5 positions in this compound is dictated by a delicate interplay between electronic activation and steric hindrance. These two forces often act in opposition, allowing for tunable selectivity based on the chosen reaction type and conditions.

Electronic Landscape

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This effect is most pronounced at the positions ortho (C-2, C-6) and para (C-4) to the nitrogen, making them the most activated sites for nucleophilic attack.[1][2] In this compound, both chlorine atoms are at meta-like positions, which are less activated.

However, the 2-methyl group, being an electron-donating group (EDG), perturbs this landscape. It modestly increases electron density in the ring, but more importantly, it influences the stability of reaction intermediates. In a critical analogy with 2-substituted 3,5-dichloropyrazines, an EDG at the C-2 position has been shown to electronically favor nucleophilic attack at the adjacent C-3 position.[3] This is because the EDG can better stabilize the negatively charged Meisenheimer intermediate formed during the SNAr mechanism at the proximate C-3 position.

Steric Hindrance

The most significant factor differentiating the two positions is steric congestion. The C-3 chlorine is flanked by the C-2 methyl group, creating a sterically hindered environment. This bulkiness can impede the approach of nucleophiles or large catalyst complexes, making the C-3 position less accessible than the sterically unencumbered C-5 position.[4]

Diagram: Factors Influencing Reactivity

G cluster_0 This compound cluster_1 Analysis of C3-Cl Bond cluster_2 Analysis of C5-Cl Bond mol { N | C2-CH3 | C3-Cl | C4-H | C5-Cl | C6-H} C3_Node C3-Cl Electronically Activated Sterically Hindered mol:f2->C3_Node:f0 Adjacent to EDG (CH3) C5_Node C5-Cl Electronically Less Activated Sterically Accessible mol:f4->C5_Node:f0 Distant from EDG (CH3)

Caption: Conflicting electronic and steric influences at the C3 and C5 positions.

Comparative Reactivity in Key Transformations

The balance between electronic and steric effects leads to divergent regioselectivity depending on the reaction mechanism.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the rate-determining step is typically the formation of the Meisenheimer intermediate.[5] The stability of this intermediate is paramount.

  • Prediction: The C-3 position is predicted to be more reactive towards SNAr, particularly with small, unhindered nucleophiles. The electronic stabilization provided by the adjacent 2-methyl group outweighs its moderate steric hindrance. With increasingly bulky nucleophiles, selectivity is expected to decrease or even shift in favor of the C-5 position as steric repulsion becomes the dominant factor.

  • Supporting Evidence: Studies on 2-substituted 3,5-dichloropyrazines provide a strong precedent, where an electron-donating methyl group directs amination to the C-3 position.[3]

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig)

These reactions involve a bulky palladium-ligand complex that must approach the C-Cl bond for the initial oxidative addition step.[6][7] In this context, steric accessibility is often the deciding factor for regioselectivity.[8]

  • Prediction: The C-5 position is predicted to be the exclusive or highly preferred site of reaction in palladium-catalyzed cross-couplings. The significant steric bulk of the catalyst complex will strongly disfavor approach to the hindered C-3 position.

  • Supporting Evidence: Site-selectivity in the Suzuki-Miyaura coupling of polyhalogenated heteroarenes is frequently governed by steric factors, with the least hindered position reacting preferentially.[8] For instance, while not a direct comparison, the highly selective Suzuki coupling of 2,3,5-trichloropyridine at the C-2 position demonstrates the high reactivity of positions ortho to the nitrogen, but in our target molecule, the steric hindrance at C-3 redirects this preference.[9]

Diagram: Predicted Regioselectivity Overview

G Start This compound SNAr SNAr (Small Nucleophile) Start->SNAr Pd_Coupling Pd-Catalyzed Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->Pd_Coupling Product_C3 Selective Substitution at C3 SNAr->Product_C3 Electronic Control Product_C5 Selective Substitution at C5 Pd_Coupling->Product_C5 Steric Control

Caption: Predicted reaction pathways based on mechanistic control.

Data & Experimental Protocols

While no single study directly compares the C-3 vs. C-5 reactivity in this compound, the following tables summarize the expected outcomes and provide robust starting protocols adapted from experimentally verified procedures on closely related substrates.

Data Summary: Predicted Outcomes and Representative Conditions

Table 1: Nucleophilic Aromatic Substitution (SNAr) with Amines

Position Nucleophile Expected Selectivity Representative Conditions Rationale
C-3 Small Amine (e.g., Morpholine) Major Product K₂CO₃, DMSO, 120-150 °C Electronic activation by the 2-Me group dominates.

| C-5 | Bulky Amine (e.g., Diisopropylamine) | Competitive or Major | Harsh conditions (high temp/pressure) | Steric hindrance at C-3 becomes prohibitive for bulky nucleophiles. |

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

Reaction Position Coupling Partner Expected Selectivity Representative Catalyst System Rationale
Buchwald-Hartwig C-5 Aniline High Selectivity (>95:5) Pd₂(dba)₃, XPhos, NaOt-Bu, Toluene, 100 °C Steric hindrance at C-3 prevents access for the bulky Pd-ligand complex.

| Suzuki-Miyaura | C-5 | Phenylboronic Acid | High Selectivity (>95:5) | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C | Steric hindrance at C-3 is the dominant factor controlling regioselectivity. |

Detailed Experimental Protocols

This protocol for the selective synthesis of 5-anilino-3-chloro-2-methylpyridine is adapted from established procedures for the amination of chloropyridines.[7][10]

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Aniline (1.2 mmol, 1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)

    • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

    • Anhydrous Toluene (5 mL)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, Pd₂(dba)₃, XPhos, and NaOt-Bu.

    • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

    • Under the inert atmosphere, add anhydrous toluene followed by aniline via syringe.

    • Seal the flask and place it in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.

    • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 5-anilino-3-chloro-2-methylpyridine.

This protocol for synthesizing 3-chloro-2-methyl-5-phenylpyridine is based on standard conditions for Suzuki couplings of heteroaryl chlorides.[9]

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Phenylboronic acid (1.5 mmol, 1.5 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

    • 1,4-Dioxane (4 mL)

    • Water (1 mL)

  • Procedure:

    • In a round-bottom flask, combine this compound, phenylboronic acid, and K₂CO₃.

    • Add Pd(PPh₃)₄ to the flask.

    • Add 1,4-dioxane and water. The water should be degassed by bubbling an inert gas through it for 15-20 minutes prior to use.

    • Equip the flask with a reflux condenser and place it under an inert atmosphere (Argon or Nitrogen).

    • Heat the mixture in a preheated oil bath to 90 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion (typically 8-16 hours), cool the mixture to room temperature.

    • Add water (15 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the target compound.

Diagram: General Workflow for Selective C-5 Cross-Coupling

G A 1. Setup - Add this compound, catalyst, ligand, and base to an oven-dried Schlenk flask. B 2. Inert Atmosphere - Evacuate and backfill flask with Argon (3x). A->B C 3. Reagent Addition - Add anhydrous solvent and coupling partner (e.g., amine, boronic acid) via syringe. B->C D 4. Reaction - Heat mixture to specified temperature (e.g., 90-110°C) with vigorous stirring. C->D E 5. Monitoring - Track reaction progress by TLC or LC-MS until starting material is consumed. D->E F 6. Workup - Cool, dilute with organic solvent, filter (if necessary), and perform aqueous wash. E->F G 7. Purification - Dry organic layer, concentrate, and purify by flash column chromatography. F->G H Pure 5-Substituted Product G->H

Caption: Step-by-step workflow for selective Pd-catalyzed reactions.

Conclusion

The selective functionalization of this compound is a classic case of sterics versus electronics. For nucleophilic aromatic substitution, electronic effects are predicted to favor reaction at the C-3 position, provided the nucleophile is not sterically demanding. Conversely, for palladium-catalyzed cross-coupling reactions, the steric hindrance imposed by the 2-methyl group is the dominant factor, directing the reaction with high selectivity to the more accessible C-5 position.

This understanding allows researchers to strategically choose their reaction type to achieve the desired regiochemical outcome. The provided protocols, based on well-established precedents in heterocyclic chemistry, offer a reliable starting point for the synthesis of selectively functionalized 2-methylpyridine derivatives, enabling the rapid development of novel compounds for pharmaceutical and materials science applications.

References

  • (Reference for general Suzuki reaction principles, if needed)
  • (Reference for general Buchwald-Hartwig amin
  • Buchwald–Hartwig amination. In Wikipedia. [Link]

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  • (Reference for synthesis of rel
  • Scales, S., et al. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Organic Letters, 15(9), 2156–2159. [Link]

  • Ju, Y., et al. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Molecules, 14(8), 3154-3163. [Link]

  • Lane Lab of Chemistry. (2021). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube. [Link]

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  • (Reference for Pd-c
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

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  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

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  • Reactions. (2019). nucleophilic aromatic substitutions. YouTube. [Link]

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  • The Organic Chemistry Tutor. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. [Link]

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  • (Reference for Buchwald-Hartwig reaction scope, if needed)

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A Technical Guide to 3,5-Dichloro-2-methylpyridine as a Versatile Dihalopyridine Alternative in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its derivatives are integral to a vast array of biologically active molecules, offering a privileged structural motif that can be readily functionalized to modulate pharmacological properties. Among the various substituted pyridines, dihalopyridines serve as particularly valuable building blocks, providing two reactive handles for the strategic construction of complex molecular architectures through cross-coupling reactions.

This guide presents an in-depth technical comparison of 3,5-dichloro-2-methylpyridine with other commonly utilized dihalopyridines. By examining its reactivity profile in key synthetic transformations and providing supporting experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to leverage the unique characteristics of this versatile intermediate.

The Influence of Substitution: Understanding Reactivity in Dihalopyridines

The reactivity of dihalopyridines in palladium-catalyzed cross-coupling reactions is fundamentally governed by the electronic and steric environment of the carbon-halogen bonds. The electron-withdrawing nature of the pyridine nitrogen atom activates the C2, C4, and C6 positions towards oxidative addition, the often rate-determining step in many cross-coupling catalytic cycles. Consequently, isomers such as 2,6-dichloropyridine generally exhibit higher reactivity in reactions like Suzuki-Miyaura and Buchwald-Hartwig amination compared to their 3,5-dichloro counterparts, where the chlorine atoms are situated at the less activated meta positions.[1]

The introduction of a methyl group at the 2-position of the 3,5-dichloropyridine core, as in This compound , introduces an additional layer of complexity that can be strategically exploited. This substitution can influence the reactivity of the adjacent chlorine atom at the 3-position through steric hindrance, potentially allowing for selective functionalization at the 5-position. Furthermore, the electron-donating nature of the methyl group can subtly modulate the electronic properties of the pyridine ring, impacting catalyst-substrate interactions.

Comparative Performance in Key Cross-Coupling Reactions

To provide a clear and objective comparison, this section details the performance of this compound and other dihalopyridines in three of the most pivotal cross-coupling reactions in drug discovery: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds. While 2,6-dichloropyridine readily undergoes mono- or di-arylation, 3,5-dichloropyridine is less reactive and often requires more forcing conditions.[1] The regioselective Suzuki coupling of 2,3,5-trichloropyridine has been shown to be an effective method for the synthesis of 3,5-dichloro-2-arylpyridines, demonstrating the feasibility of coupling at the 2-position while retaining the chlorine atoms at the 3 and 5 positions.[2][3]

Table 1: Illustrative Comparison of Dihalopyridines in Suzuki-Miyaura Coupling

Dihalopyridine SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2,3,5-TrichloropyridinePhenylboronic acidPd(OAc)₂ (0.5 mol%)Na₂CO₃H₂O/DMF601289[2][3]
2,6-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃1,4-Dioxane/H₂O1000.2574[4]
3,5-Dichloro-1,2,4-thiadiazole4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/MeOH/H₂OReflux2455[5]

Note: This table provides a selection of data from different sources to illustrate general trends and is not a direct head-to-head comparison under identical conditions.

The synthesis of 3,5-dichloro-2-arylpyridines from 2,3,5-trichloropyridine highlights the potential for selective functionalization of the 3,5-dichloropyridine scaffold when an additional activating or directing group is present.[2][3] This suggests that this compound could undergo selective Suzuki coupling, with the methyl group potentially influencing the regioselectivity.

Experimental Protocol: Suzuki-Miyaura Coupling of 2,3,5-Trichloropyridine

This protocol, adapted from a literature procedure for the synthesis of 3,5-dichloro-2-arylpyridines, serves as a starting point for the development of Suzuki coupling reactions with this compound.[2]

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup and Purification A Combine 2,3,5-trichloropyridine (1 mmol), arylboronic acid (1.5 mmol), Na2CO3 (2 mmol), and Pd(OAc)2 (0.5 mol%) in a reaction vessel. B Add H2O (3.5 mL) and DMF (3 mL). A->B C Stir the mixture at 60 °C for 12 hours. B->C D Cool to room temperature and extract with diethyl ether. C->D E Concentrate the organic layers and purify by column chromatography. D->E

Suzuki-Miyaura Coupling Workflow
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, crucial for the synthesis of a wide range of pharmaceuticals.[6] As with Suzuki coupling, the reactivity of dichloropyridines is dependent on the position of the chlorine atoms, with the 2- and 6-positions being more activated.[1]

Table 2: Illustrative Comparison of Dihalopyridines in Buchwald-Hartwig Amination

Dihalopyridine SubstrateAmine PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2,3-DichloropyridineAnilinePd(OAc)₂ / PPh₃NaOtBuToluene10016Good[7]
3-Bromo-2-methylpyridineVarious aminesPd₂(dba)₃ / BINAPNaOtBuToluene80-110--[8]
2-Bromo-5-chloro-3-methylpyrazineAnilinesPd precatalyst / Phosphine ligandNaOtBuToluene/Dioxane80-110--[9]

Note: This table provides a selection of data from different sources to illustrate general trends and is not a direct head-to-head comparison under identical conditions.

For this compound, the steric hindrance from the 2-methyl group may influence the approach of the amine and the bulky catalyst complex to the C3-chloro position. This could potentially favor amination at the C5 position. The choice of a suitable bulky phosphine ligand is often critical for the successful amination of hindered heteroaryl halides.[8]

Experimental Protocol: General Buchwald-Hartwig Amination

The following is a generalized protocol that can be adapted for the amination of this compound.[8][9]

G cluster_0 Inert Atmosphere Setup cluster_1 Reagent Addition cluster_2 Reaction and Workup A In a glovebox or under inert gas, charge a Schlenk flask with Pd precatalyst, phosphine ligand, and base. B Add the dichloropyridine substrate and the amine coupling partner. A->B C Add anhydrous, degassed solvent. B->C D Heat the reaction mixture with stirring. C->D E Monitor reaction by TLC or LC-MS. D->E F Cool, quench, extract, and purify. E->F

Buchwald-Hartwig Amination Workflow
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a reliable method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide.[10][11] The reactivity trend for halopyridines generally follows I > Br > Cl.[12] The selective Sonogashira coupling of polyhalogenated pyridines has been demonstrated, showcasing the ability to functionalize specific positions based on the relative reactivity of the different halogens.

Table 3: Illustrative Comparison of Dihalopyridines in Sonogashira Coupling

Dihalopyridine SubstrateAlkyne PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Amino-3-bromopyridinesVarious terminal alkynesPd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF1003up to 96[13]
6-Bromo-3-fluoro-2-cyanopyridineVarious terminal alkynesPd(PPh₃)₄ / CuIEt₃NTHFRT16High[14]
2,3,5,6-TetrachloropyridineVarious alkynesPd(PPh₃)₄ / CuIHNiPr₂1,4-Dioxane60-90-Good[15]

Note: This table provides a selection of data from different sources to illustrate general trends and is not a direct head-to-head comparison under identical conditions.

For this compound, the Sonogashira coupling offers a pathway to introduce alkynyl groups, which are valuable functionalities in medicinal chemistry. The differential reactivity of the C3 and C5 chlorine atoms, potentially influenced by the 2-methyl group, could be exploited for selective mono- or di-alkynylation.

Experimental Protocol: General Sonogashira Coupling

This generalized protocol can serve as a starting point for the Sonogashira coupling of this compound.[13][14]

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Workup and Purification A To a degassed solution of the dichloropyridine in a suitable solvent, add the Pd catalyst, Cu(I) co-catalyst, and base. B Add the terminal alkyne. A->B C Stir at room temperature or heat as required. B->C D Monitor reaction by TLC or LC-MS. C->D E Upon completion, perform an aqueous workup, extract the product, and purify. D->E

Sonogashira Coupling Workflow

Strategic Advantages of this compound in Drug Discovery

The unique substitution pattern of this compound offers several strategic advantages for drug discovery and development professionals:

  • Scaffold for 3D Diversity: The non-symmetrical nature of this compound, compared to isomers like 2,6-dichloropyridine or 3,5-dichloropyridine, provides a scaffold that can be functionalized to explore three-dimensional chemical space more effectively. This is increasingly important for targeting complex protein-protein interactions.

  • Potential for Selective Functionalization: The steric and electronic influence of the 2-methyl group may allow for regioselective functionalization at either the C3 or C5 position under different reaction conditions. This provides a powerful tool for generating diverse compound libraries from a single starting material.

  • Metabolic Stability: The methyl group can influence the metabolic profile of a drug candidate. In some cases, it can block a potential site of metabolism, thereby increasing the compound's half-life.

  • Fine-tuning of Physicochemical Properties: The introduction of a methyl group can impact the lipophilicity and solubility of the final molecule, properties that are critical for oral bioavailability and overall drug-likeness.

Conclusion

This compound represents a valuable and somewhat underutilized building block in the medicinal chemist's toolbox. While its reactivity in palladium-catalyzed cross-coupling reactions may be more nuanced than that of more activated dihalopyridines, its unique substitution pattern offers significant opportunities for the synthesis of novel, structurally diverse, and potent therapeutic agents. By understanding the interplay of electronic and steric effects, and by carefully selecting catalysts and reaction conditions, researchers can unlock the full potential of this versatile intermediate. This guide provides a foundational understanding and practical starting points for the effective incorporation of this compound into drug discovery programs.

References

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  • An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. Organic Syntheses. Available from: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Available from: [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. Available from: [Link]

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  • synthesis of terminal 1,3-diynes via sonogashira coupling of. Organic Syntheses. Available from: [Link]

  • LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. Organic Chemistry Portal. Available from: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available from: [Link]

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Economic comparison of synthesizing different dichloromethylpyridine isomers

Author: BenchChem Technical Support Team. Date: January 2026

An Economic Comparison of Synthesizing Dichloromethylpyridine Isomers: A Guide for Researchers and Process Chemists

Introduction

Dichloromethylpyridine isomers are pivotal structural motifs in modern chemistry, serving as indispensable building blocks in the pharmaceutical and agrochemical industries.[1][2] Their applications range from the synthesis of high-efficacy fungicides and herbicides to the development of novel active pharmaceutical ingredients (APIs).[3][4] The global market for pyridine and its derivatives is robust, driven by this consistent demand from end-use sectors, with a projected compound annual growth rate (CAGR) of over 7%.[4][5][6] Consequently, the economic viability of synthesizing specific isomers is a critical consideration for both research and industrial-scale production.

This guide provides a comparative economic analysis of various synthetic routes to commercially significant dichloromethylpyridine isomers. As a senior application scientist, the focus extends beyond mere reaction yields to encompass the entire process: cost of raw materials, process complexity, energy inputs, safety considerations, and purification challenges. The objective is to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions when selecting a synthetic pathway.

Comparative Analysis of Synthetic Pathways

The economic feasibility of a synthetic route is a multi-faceted equation. It involves a trade-off between the cost of starting materials, the number of synthetic steps, the efficiency (yield) of each step, and the operational costs associated with reaction conditions (e.g., high temperature or pressure) and purification.

Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine

This isomer is a high-demand intermediate, notably for producing fungicides like Fluazinam and other crop-protection products.[3][7] Its synthesis highlights the classic dilemma of starting with a simple, cheap precursor versus a more advanced, expensive one.

  • Route A: From 3-Picoline (3-Methylpyridine) This is a "from-scratch" approach that involves sequential chlorination and fluorination of the methyl group, followed by aromatic nuclear chlorination of the pyridine ring.[3] While 3-picoline is a readily available bulk chemical, this multi-step process can be complex. The initial free-radical chlorination of the methyl group can lead to a mixture of mono-, di-, and trichlorinated products, necessitating difficult separations. Subsequent fluorination and ring chlorination add further steps and costs.

  • Route B: From 2,3-Dichloro-5-(trichloromethyl)pyridine (PCMP) This route focuses on the final fluorination step. PCMP itself is a key intermediate synthesized from precursors like nicotinic acid.[8] The fluorination is typically achieved using anhydrous hydrogen fluoride (HF), often with a catalyst.[7] While this reduces the number of steps for the final conversion, it involves handling highly corrosive and toxic HF, requiring specialized equipment and stringent safety protocols. One method describes reacting PCMP with anhydrous HF and a catalyst at 170°C, achieving a 65% yield.[7] Another variation using mercuric oxide as a promoter reports a near-quantitative conversion.[7]

  • Route C: From 2-Chloro-5-(trifluoromethyl)pyridine This pathway involves the chlorination of the pyridine ring as a late-stage step. The reaction can be carried out by passing chlorine gas through the starting material at high temperatures (150-170°C) in the presence of a catalyst like ferric chloride.[7] This method avoids the handling of HF if the starting material is commercially available but can suffer from regioselectivity issues, potentially yielding other chlorinated isomers.

Economic Verdict: For large-scale industrial production, building up from a simple precursor like 3-picoline or nicotinic acid (to make the PCMP intermediate) is often the most cost-effective, despite the multiple steps, as it avoids reliance on expensive, advanced intermediates.[3][8] The choice between these early-stage starting materials depends on the relative cost and the manufacturer's in-house capabilities for chlorination and fluorination.

Synthesis of 2,6-Dichloro-3-methylpyridine

This isomer is another valuable intermediate in agrochemical synthesis.[9] The primary challenge in its synthesis is achieving the correct regiochemistry of chlorination.

  • Route: From 3-Methylpyridine-N-oxide A common and effective strategy involves the N-oxidation of 3-methylpyridine, followed by reaction with a chlorinating agent. Reacting 3-methylpyridine-N-oxide with a reagent like o-phthaloyl dichloride in the presence of triethylamine can yield the desired 2,6-dichloro-3-methylpyridine.[9][10] The N-oxide directs chlorination to the 2- and 6-positions. The overall yield for this two-step process is reported to be around 68%.[10]

Economic Verdict: The N-oxide route offers good regiocontrol, which simplifies purification and improves the overall process economy by avoiding the waste of starting material on unwanted isomers.[9] While it adds the N-oxidation step, the improved selectivity often outweighs the cost of the additional step, especially when high purity is required.

Synthesis of 2-(Dichloromethyl)-4-methylpyridine

This isomer involves chlorination of a methyl group rather than the pyridine ring itself. The choice of method directly impacts selectivity and downstream purification costs.

  • Route A: Free-Radical Chlorination This is the most direct method, involving the reaction of 2,4-dimethylpyridine with a chlorinating agent like chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) under UV irradiation or with a radical initiator.[11] While direct, this method typically offers low to moderate selectivity. It produces a mixture of 2-(chloromethyl)-4-methylpyridine, the desired 2-(dichloromethyl)-4-methylpyridine, and the over-chlorinated 2-(trichloromethyl)-4-methylpyridine, along with potential ring-chlorinated byproducts.[11] This necessitates costly and complex distillations to isolate the target compound. Typical yields of the mixed chlorinated products are in the 60-75% range.[11]

  • Route B: Multi-Step Synthesis A more controlled, albeit longer, alternative involves a three-step process:

    • Oxidation: The methyl group at the 2-position of 2,4-dimethylpyridine is selectively oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).

    • Acid Chloride Formation: The resulting acid is converted to its acid chloride using thionyl chloride (SOCl₂).

    • Dichlorination: The acid chloride is then treated with a dichlorinating agent such as phosphorus pentachloride (PCl₅) to yield the final product.[11] This route offers high selectivity, completely avoiding over-chlorination byproducts. However, the overall yield is typically lower (~50-60%), and it involves the use of strong oxidants and corrosive reagents.[11]

Economic Verdict: The free-radical chlorination route is favored for bulk production where cost is the primary driver and purification infrastructure is robust. The multi-step synthesis is preferred for applications requiring very high purity, where the higher cost associated with more steps and reagents is justified by the elimination of complex purification challenges.[11]

Quantitative Economic Comparison

The following table summarizes the key economic and process parameters for the discussed synthetic routes. Costs are presented qualitatively, as market prices for chemicals fluctuate.

Target Isomer Starting Material Key Reagents/Catalysts Typical Overall Yield Process Conditions Primary Economic Considerations Purity/Purification
2,3-Dichloro-5-(trifluoromethyl)pyridine 2,3-Dichloro-5-(trichloromethyl)pyridineAnhydrous HF, Catalyst (e.g., SbCl₃, HgO)65-98%[7]High Temp (~170°C)[7]Cost of advanced intermediate; Handling of highly corrosive HF.High purity achievable; Distillation.[7]
2,3-Dichloro-5-(trifluoromethyl)pyridine 2-Chloro-5-(trifluoromethyl)pyridineCl₂, FeCl₃ModerateHigh Temp (150-170°C)[7]Cost of advanced intermediate; Use of toxic chlorine gas.Potential for isomeric byproducts; Rectification.[7]
2,6-Dichloro-3-methylpyridine 3-MethylpyridineH₂O₂, Acetic Acid, o-Phthaloyl Dichloride~68%[10]ModerateTwo-step process but good regioselectivity.Simplified purification due to high selectivity; Steam distillation, recrystallization.[9][10]
2-(Dichloromethyl)-4-methylpyridine 2,4-DimethylpyridineCl₂ or SO₂Cl₂, Radical Initiator60-75% (mixed)[11]High Temp or UVLow-cost, direct route.Significant byproduct formation; Complex fractional distillation required.[11]
2-(Dichloromethyl)-4-methylpyridine 2,4-DimethylpyridineKMnO₄, SOCl₂, PCl₅~50-60%[11]VariedHigh selectivity, higher purity product.High cost of reagents, multiple steps, waste from oxidant.
2,3-Dichloro-5-(trichloromethyl)pyridine Nicotinic AcidPCl₃, Cl₂~75%[8]High Temp (120-140°C), High Pressure (~3 bar)[8]Low-cost starting material; Requires autoclave.High purity (96%) after distillation.[8]

Visualizing Synthetic Workflows

Diagrams can clarify the decision-making process and compare synthetic routes effectively.

G General Workflow for Synthetic Route Selection A Define Target Isomer & Purity Requirements B Identify Potential Starting Materials A->B C Evaluate Synthetic Pathways (Literature & Patents) B->C E Route A: Low-Cost Precursor, Multi-Step C->E Divergent Strategies F Route B: Advanced Intermediate, Fewer Steps C->F Divergent Strategies D Economic Feasibility Analysis G Compare Raw Material Costs D->G H Assess Process Complexity (Steps, Conditions, Safety) D->H I Analyze Yield vs. Purification Costs D->I E->D F->D J Select Optimal Route G->J H->J I->J

Caption: Decision workflow for selecting an optimal synthetic route.

G Comparative Synthesis of 2-(Dichloromethyl)-4-methylpyridine cluster_0 Route A: Free-Radical Chlorination cluster_1 Route B: Multi-Step Synthesis A1 2,4-Dimethylpyridine A2 Reaction with Cl₂/SO₂Cl₂ + Radical Initiator A1->A2 A3 Mixture of Mono-, Di-, & Trichlorinated Products A2->A3 A4 Complex Fractional Distillation A3->A4 A5 2-(Dichloromethyl)-4-methylpyridine (Moderate Yield, Lower Purity Pre-distillation) A4->A5 B1 2,4-Dimethylpyridine B2 1. Oxidation (KMnO₄) B1->B2 B3 2. Acid Chloride Formation (SOCl₂) B2->B3 B4 3. Dichlorination (PCl₅) B3->B4 B5 2-(Dichloromethyl)-4-methylpyridine (High Purity, Lower Overall Yield) B4->B5

Caption: Comparison of direct vs. multi-step synthesis routes.

Experimental Protocols

To provide actionable insights, the following are detailed, representative protocols derived from published literature and patents.

Protocol 1: Synthesis of 2,3-Dichloro-5-(trichloromethyl)pyridine from Nicotinic Acid

This industrial process illustrates a cost-effective synthesis from a basic starting material, although it requires specialized high-pressure equipment.[8]

Materials:

  • Nicotinic Acid (50 g, 0.4 mole)

  • Phosphorous trichloride (PCl₃) (223 g, 1.6 mole)

  • Chlorine gas (Cl₂) (115 g, 1.6 mole)

  • Ice-cold water

Equipment:

  • 0.5 L jacketed autoclave with heating/cooling circulator and stirrer

  • Pressure bottle for chlorine gas addition

Procedure:

  • Charge the 0.5 L jacketed autoclave with nicotinic acid (50 g) and phosphorous trichloride (223 g).

  • Seal the autoclave and begin stirring. Adjust the circulator to heat the reaction mixture to 120°C.

  • Add chlorine gas (115 g) to the headspace from a pressure bottle. Maintain the reaction temperature between 120°C and 140°C using the cooling jacket, as the reaction is exothermic. The pressure will rise to approximately 3 bar.

  • Once the chlorine addition is complete, maintain the reaction at temperature and pressure for several hours until the reaction is complete (monitored by GC analysis of samples).

  • Cool the autoclave and carefully vent any excess pressure through a caustic scrubber.

  • Distill the phosphoryl chloride from the crude reaction mixture.

  • Carefully add the crude product to ice-cold water with vigorous stirring. Stir for 10 minutes and allow the phases to separate for 1 hour.

  • Separate the lower organic phase.

  • Distill the organic phase to yield 2,3-dichloro-5-(trichloromethyl)pyridine. (Expected yield: ~80 g, 75%, with 96% purity).[8]

Causality and Trustworthiness: This protocol uses inexpensive, powerful chlorinating agents (PCl₃ and Cl₂) to convert both the carboxylic acid group and the pyridine ring in a one-pot process. The use of an autoclave is necessary to contain the pressure from the chlorine gas and the HCl byproduct at elevated temperatures, ensuring the reaction proceeds to completion. The self-validating nature of this protocol lies in the clear phase separation and final distillation, which isolates the dense, chlorinated product.

Protocol 2: Synthesis of 2,6-Dichloro-3-methylpyridine

This protocol demonstrates a regioselective synthesis via a pyridine N-oxide intermediate.[10]

Materials:

  • 3-Methylpyridine-1-oxide (27.3 g, 0.25 mol)

  • Triethylamine (37.9 g, 0.375 mol)

  • o-Phthaloyl chloride (76.1 g, 0.375 mol)

  • 1,2-Dichloropropane (250 ml)

  • 45% Sodium hydroxide solution

Equipment:

  • Round-bottom flask with reflux condenser, dropping funnel, and nitrogen inlet

  • Steam distillation apparatus

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 3-methylpyridine-1-oxide (27.3 g) and triethylamine (37.9 g) in 1,2-dichloropropane (250 ml).

  • Add o-phthaloyl chloride (76.1 g) dropwise over 45 minutes.

  • After the addition is complete, heat the mixture to reflux and maintain for 4 hours.

  • Cool the reaction mixture and filter off the precipitate (triethylamine hydrochloride). Wash the filter cake with 50 ml of 1,2-dichloropropane.

  • Remove the solvent from the filtrate by distillation.

  • Subject the residue to steam distillation. During the distillation, continuously add 45% sodium hydroxide solution to maintain a pH of 6 in the distillation pot.

  • Extract the distillate three times with 100 ml portions of methylene chloride.

  • Remove the methylene chloride by distillation and recrystallize the residue from hexane to yield pure 2,6-dichloro-3-methylpyridine. (Expected yield: 32.2 g, 68%).[10]

Causality and Trustworthiness: The activation of the pyridine ring by N-oxidation directs the chlorination specifically to the 2- and 6-positions, a classic and reliable method for achieving this substitution pattern. The use of triethylamine is crucial to neutralize the HCl generated during the reaction. The steam distillation and subsequent recrystallization are standard, robust purification techniques that validate the protocol by yielding a solid product of high purity.

Conclusion and Future Outlook

The economic synthesis of dichloromethylpyridine isomers is a careful balance of raw material cost, process efficiency, and capital expenditure on equipment and safety.

  • For highly substituted, high-value isomers like 2,3-dichloro-5-(trifluoromethyl)pyridine, industrial synthesis often favors building from the ground up from commodity chemicals like nicotinic acid, despite the complexity, to maximize cost control.

  • For isomers where regioselectivity is the primary challenge , such as 2,6-dichloro-3-methylpyridine, multi-step routes involving activating groups (e.g., N-oxides) provide a more economical path by minimizing waste and simplifying purification.

  • When side-chain chlorination is required, the choice between low-cost, non-selective radical reactions and higher-cost, selective multi-step routes depends entirely on the purity requirements of the final product and the available purification capabilities.

Looking ahead, the field is moving towards greener and more efficient synthetic methods. The development of novel catalysts that can direct chlorination with higher selectivity at lower temperatures and the adoption of continuous flow processes are expected to further improve the economic and environmental profile of dichloromethylpyridine synthesis.[12] These innovations will be crucial in meeting the growing global demand for the complex agrochemicals and pharmaceuticals derived from these essential intermediates.

References

  • The Chemical Synthesis of 2,6-Dichloro-3-methylpyridine: A Process Overview. (2026). [Source details not fully available]
  • Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. (2022). ALFA CHEMICAL. [Link]

  • A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. (2014).
  • Trifluoromethylpyridine: Its chemistry and applications. (2023). Research Outreach. [Link]

  • Preparation method of 2,3-dichloro-5-trifluoromethylpyridine. (2021).
  • Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine. (2016).
  • Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (1994).
  • Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine. (1998).
  • Pyridine for Synthesis. (n.d.). agtrade.store. [Link]

  • Pyridine & Pyridine Derivatives Market Research Report 2033. (n.d.). Growth Market Reports. [Link]

  • Pyridine & Pyridine Derivatives Market Trends | Report. (2025). Industry Research. [Link]

  • Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. (2017). Oriental Journal of Chemistry. [Link]

  • Preparation of substituted 2-chloropyridines. (1994).
  • PYRIDINE (FOR SYNTHESIS). (n.d.). Sdfine. [Link]

  • Pyridine And Pyridine Derivatives Market Size, Share, 2034. (n.d.). Fortune Business Insights. [Link]

  • Pyridine & Pyridine Derivatives Market | Industry Report, 2030. (n.d.). Grand View Research. [Link]

  • Pyridine and Pyridine Derivative Market Report: Trends, Forecast and Competitive Analysis to 2031. (n.d.). Lucintel. [Link]

  • Track Pyridine price trend and forecast in top 10 leading countries worldwide. (2025). ChemAnalyst. [Link]

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Safety Operating Guide

Navigating the Disposal of 3,5-Dichloro-2-methylpyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Safety Principles: Understanding the Hazard

Based on data from analogous chlorinated pyridine compounds, 3,5-Dichloro-2-methylpyridine should be handled as a hazardous substance with the potential for acute toxicity if swallowed, inhaled, or in contact with skin.[1] It is also presumed to be a skin and eye irritant.[1][2] Therefore, all handling and disposal procedures must be approached with the primary goal of minimizing exposure to laboratory personnel and preventing environmental contamination.

Key Hazard Considerations:

  • Toxicity: Assumed to be harmful by ingestion, inhalation, and dermal contact.

  • Irritation: Potential to cause significant skin and eye irritation.[1][2]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and toxic to aquatic life.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment are non-negotiable when handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a face shieldProtects against splashes and vapors.
Hands Chemical-resistant gloves (e.g., nitrile, neoprene)Prevents dermal absorption. Double gloving is recommended.
Body A fully buttoned lab coat or chemical-resistant apronProtects against accidental spills and contamination of personal clothing.
Respiratory Use in a certified chemical fume hoodA fume hood provides primary respiratory protection by containing vapors. For spills outside a fume hood, a respirator with an appropriate organic vapor cartridge may be necessary.

Spill Management: Immediate and Controlled Response

Accidental spills require a swift and methodical response to mitigate hazards. The appropriate procedure depends on the scale of the spill.

Minor Spill (less than 100 mL within a chemical fume hood)
  • Alert Personnel: Inform others in the immediate vicinity.

  • Containment: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to dike the spill and prevent spreading.[3]

  • Absorption: Gently cover the spill with the absorbent material, working from the outside in to minimize vapor generation.

  • Collection: Once fully absorbed, carefully scoop the material into a clearly labeled, sealable hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soapy water, followed by a rinse), collecting all cleaning materials for disposal as hazardous waste.

  • Waste Disposal: Seal and label the waste container and dispose of it according to your institution's hazardous waste procedures.

Major Spill (greater than 100 mL or any spill outside a fume hood)
  • Evacuate: Immediately evacuate the laboratory, alerting all personnel.

  • Isolate: Close the laboratory doors and prevent re-entry.

  • Ventilate: If safe to do so, ensure the laboratory's ventilation is running.

  • Emergency Services: Contact your institution's emergency response team or local fire department. Provide them with the name of the chemical and any available hazard information.

  • Do Not Attempt to Clean: A major spill should only be handled by trained emergency responders with the appropriate respiratory protection and equipment.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

  • Waste Collection:

    • Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, absorbent pads, and pipette tips), in a designated, leak-proof, and chemically compatible container.

    • The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Waste Segregation:

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals can react dangerously.[3] This compound should be segregated from strong oxidizing agents and strong acids.

  • Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

    • This area should be well-ventilated, away from heat sources, and separate from incompatible materials.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • The primary method for the disposal of halogenated organic compounds is typically high-temperature incineration in a facility equipped with scrubbers to neutralize acidic combustion byproducts.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_Handling Chemical Handling cluster_Waste_Generation Waste Generation cluster_Collection Waste Collection & Segregation cluster_Storage Interim Storage cluster_Disposal Final Disposal Handling Handling of This compound Waste Generate Waste (Pure compound, solutions, contaminated materials) Handling->Waste Collection Collect in a Labeled, Compatible Container Waste->Collection Segregation Segregate from Incompatible Waste Collection->Segregation Storage Store in Designated Satellite Accumulation Area Segregation->Storage EHS_Pickup Arrange for EHS/ Contractor Pickup Storage->EHS_Pickup Incineration High-Temperature Incineration EHS_Pickup->Incineration

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a critical aspect of responsible laboratory practice. By adhering to these procedures, which are grounded in the established principles of handling hazardous halogenated organic compounds, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and your Environmental Health and Safety department for any additional requirements.

References

  • Apollo Scientific. (2023, May 26). 2,4-Dichloro-5-methylpyridine Safety Data Sheet.
  • ChemicalBook. (2025, July 19). 3,4-Dichloro-2-Picoline - Safety Data Sheet.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • ECHEMI. (n.d.). 3,6-Dichloro-2-Picoline SDS, 123280-64-8 Safety Data Sheets.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET 2,4-Dichloro-5-methylpyridine.
  • Fisher Scientific. (2015, September 30). SAFETY DATA SHEET 2,3-Dichloro-5-(trifluoromethyl)pyridine.
  • Jubilant Ingrevia Limited. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet.
  • MedchemExpress.com. (2026, January 6). Safety Data Sheet 5-Hydroxy-2-methylpyridine.
  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • TCI Chemicals. (2024, November 30). SAFETY DATA SHEET 3,5-Dichloro-2-cyanopyridine.
  • University of Mary Washington. (n.d.). Chapter 5: Chemical Spill Procedures.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,5-Dichloro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development, our work with novel chemical intermediates like 3,5-Dichloro-2-methylpyridine is foundational to discovery. However, the unique reactivity of such compounds necessitates a rigorous and informed approach to safety. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when handling this specific chlorinated pyridine. The protocols outlined here are designed to be a self-validating system of safety, grounded in the understanding that the "why" is just as critical as the "how."

Immediate Safety Briefing: Understanding the Hazard

Before any handling, it is crucial to recognize the primary hazards associated with this compound and structurally similar compounds. While a specific Safety Data Sheet (SDS) for this exact compound is not always available, data from analogous chlorinated pyridines indicate it should be treated as a hazardous substance.[1]

Key Hazards:

  • Toxicity: Assumed to be toxic if swallowed, in contact with skin, or inhaled.[2][3]

  • Irritation: Causes skin irritation and serious eye irritation.[2][4] May also cause respiratory irritation.[5]

  • Flammability: While some related compounds are combustible liquids, it's prudent to keep it away from heat, sparks, and open flames.[5]

These hazards dictate a stringent, multi-layered PPE strategy. The goal is to create a comprehensive barrier between you and the chemical, mitigating all potential routes of exposure.

The Core of Protection: A Step-by-Step PPE Protocol

All handling of this compound must occur within a certified laboratory chemical fume hood to minimize inhalation exposure.[6] The following PPE is mandatory for any procedure involving this compound.

Hand Protection: The First Line of Defense

The choice of gloves is paramount, as dermal contact is a significant risk. Nitrile gloves, while common in laboratories, are often not recommended for chlorinated pyridines.[6]

Recommended Glove Selection:

  • Primary Choice: Butyl rubber or polyvinyl alcohol (PVA) gloves are often recommended for handling pyridine and its derivatives.[6]

  • Verification is Key: Always consult the glove manufacturer's compatibility chart for specific breakthrough times and degradation data for chlorinated aromatic compounds.

Step-by-Step Gloving Procedure:

  • Inspect: Before donning, visually inspect gloves for any tears, punctures, or signs of degradation.

  • Donning: Wear gloves over the cuffs of your lab coat to create a seal.

  • During Use: Be mindful of incidental contact. If a splash occurs, immediately remove the gloves, wash your hands thoroughly, and don new gloves.

  • Doffing: Remove gloves without touching the outer contaminated surface with your bare skin.

  • Disposal: Dispose of used gloves in a designated hazardous waste container.

  • Hand Hygiene: Always wash your hands thoroughly with soap and water after removing gloves.[6]

Glove Material General Recommendation for Chlorinated Pyridines Rationale
Butyl Rubber Often Recommended[6]High resistance to permeation by many organic compounds.
Polyvinyl Alcohol (PVA) Often Recommended[6]Excellent resistance to aromatic and chlorinated solvents.
Nitrile Rubber Not Generally Recommended[6][7]Potential for rapid breakthrough and degradation.
Eye and Face Protection: Shielding Against Splashes

Given that this compound is expected to cause serious eye irritation, robust eye protection is non-negotiable.[2]

Mandatory Equipment:

  • Chemical Safety Goggles: These must provide a complete seal around the eyes to protect from splashes and vapors.[5][8]

  • Face Shield: In addition to goggles, a face shield should be worn when there is a significant risk of splashing, such as during transfers of larger volumes or when heating the substance.[5][9]

An emergency eyewash station must be readily accessible, within a 10-second travel distance (approximately 50 feet).[6] In case of eye contact, flush the eyes for a minimum of 15 minutes, holding the eyelids open, and seek immediate medical attention.[6][10][11]

Body Protection: A Barrier for Your Skin

A fully-buttoned lab coat is the minimum requirement for body protection.[6] For procedures with a higher risk of splashing or exposure to larger quantities, consider a chemical-resistant apron over the lab coat.[7]

Key Considerations:

  • Material: Choose a lab coat made of a material appropriate for the chemicals being handled.

  • Fit: Ensure the lab coat is fully buttoned and fits properly.

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.[7]

  • Contamination: If your lab coat becomes contaminated, remove it immediately and decontaminate it or dispose of it as hazardous waste.[8]

Respiratory Protection: When Engineering Controls Are Not Enough

All work with this compound should be performed in a properly functioning chemical fume hood.[6] In the rare event that engineering controls are insufficient or during a large spill, respiratory protection may be necessary.

Important Note: The use of a respirator requires enrollment in a respiratory protection program, including medical clearance and fit testing.[6]

  • Type of Respirator: A NIOSH-approved respirator with organic vapor cartridges is typically recommended. For emergency situations, a self-contained breathing apparatus (SCBA) may be required.[5]

Operational and Disposal Plans: A Lifecycle Approach to Safety

Safe handling extends beyond the immediate use of the chemical. A comprehensive plan for spills and disposal is essential.

Spill Response
  • Small Spills (manageable within 10 minutes): If you are trained and have the appropriate PPE, you may clean up a small spill.[6] Absorb the spill with an inert material like vermiculite or sand, and place it in a sealed, labeled container for disposal.[8]

  • Large Spills: Evacuate the area immediately and alert your institution's emergency response team (e.g., Environmental Health & Safety).[6]

Disposal of Contaminated PPE and Waste
  • Contaminated PPE: All disposable PPE, such as gloves, should be placed in a designated hazardous waste container. Contaminated lab coats should be professionally laundered or disposed of as hazardous waste.[12]

  • Chemical Waste: Unused this compound and any solutions containing it must be collected in a sealed, compatible waste container, properly labeled, and disposed of through your institution's hazardous waste program.[6]

Visualization of the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Workflow PPE Selection Workflow for this compound start Start: Plan to handle This compound fume_hood Work in a certified chemical fume hood? start->fume_hood ppe_core Mandatory Core PPE: - Chemical Safety Goggles - Butyl Rubber or PVA Gloves - Fully-Buttoned Lab Coat - Closed-Toe Shoes fume_hood->ppe_core Yes no_hood STOP! Do not proceed. Consult EHS. fume_hood->no_hood No splash_risk Significant splash risk? ppe_core->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes large_spill_risk Potential for large spill or aerosol generation? splash_risk->large_spill_risk No face_shield->large_spill_risk respirator Consult EHS: Respirator may be required (Requires fit testing & training) large_spill_risk->respirator Yes proceed Proceed with experiment large_spill_risk->proceed No respirator->proceed

Caption: PPE selection workflow for handling this compound.

Emergency Procedures: In Case of Exposure

Immediate and correct action is vital in the event of an exposure.

  • Eye Contact: Immediately flush with water at an eyewash station for at least 15 minutes.[6][11] Seek medical attention.[6]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes in an emergency shower.[6][10] Remove all contaminated clothing while rinsing.[8] Seek medical attention.[6]

  • Inhalation: Move the individual to fresh air.[8] Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[6]

By adhering to these rigorous, well-reasoned protocols, you can confidently and safely handle this compound, ensuring that your focus remains on advancing your critical research.

References

  • Standard Operating Procedure for Pyridine and Pyridine Derivatives. Washington State University.

  • 3-Chloropyridine Safety Data Sheet. Jubilant Ingrevia Limited.

  • Material Safety Data Sheet - 3-Chloropyridine, 99%. Cole-Parmer.

  • 2-Chloropyridine Safety Data Sheet. Jubilant Ingrevia.

  • Section 3: Emergency Procedures. Princeton University Environmental Health and Safety.

  • Personal protective equipment for handling 2-(4-Chlorophenyl)-5-methylpyridine. BenchChem.

  • Safety Data Sheet. Sigma-Aldrich.

  • Safety Data Sheet. TCI Chemicals.

  • Emergency Procedures for Incidents Involving Chemicals. University of Kentucky Research Safety.

  • Safety Data Sheet. [Specific company not identified in snippet].

  • 3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE. CAMEO Chemicals.

  • Application Notes and Protocols for 3,5-Dichloro-4-methylpyridine. BenchChem.

  • Safety Data Sheet. [Specific company not identified in snippet].

  • Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid. CDC Stacks.

  • 3,5-Dichloro-2-(trichloromethyl)pyridine SDS. ECHEMI.

  • 2,3-Dichloro-5-(trichloromethyl)pyridine Safety Data Sheet. Apollo Scientific.

  • 2,4-Dichloro-5-methylpyridine Safety Data Sheet. Apollo Scientific.

  • Chemical Weapons Elimination - Emergency Room Procedures in Chemical Hazard Emergencies. CDC Archive.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.